Tert-butyl 4,4,4-trifluorobut-2-enoate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl (E)-4,4,4-trifluorobut-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3O2/c1-7(2,3)13-6(12)4-5-8(9,10)11/h4-5H,1-3H3/b5-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMBVAEUIRPBJOA-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C=CC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)/C=C/C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Tert-butyl 4,4,4-trifluorobut-2-enoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathway for tert-butyl 4,4,4-trifluorobut-2-enoate, a valuable fluorinated building block in organic synthesis and drug discovery. The core of this synthesis is the Horner-Wadsworth-Emmons (HWE) reaction, a widely utilized and reliable method for the stereoselective formation of alkenes. This document details the underlying reaction mechanism, experimental protocols, and quantitative data to facilitate its application in a laboratory setting.
Introduction
This compound is an α,β-unsaturated ester containing a trifluoromethyl group, which imparts unique chemical and physical properties. The presence of the trifluoromethyl group can enhance metabolic stability, binding affinity, and bioavailability of molecules, making it a desirable moiety in the design of novel pharmaceuticals. The tert-butyl ester group serves as a sterically bulky protecting group that can be selectively cleaved under acidic conditions. The double bond provides a handle for further functionalization. The Horner-Wadsworth-Emmons reaction is the preferred method for the synthesis of this compound, offering high E-stereoselectivity and generally good yields.[1][2]
Synthesis Pathway: The Horner-Wadsworth-Emmons Reaction
The most effective and commonly employed method for the synthesis of this compound is the Horner-Wadsworth-Emmons (HWE) reaction. This reaction involves the olefination of an aldehyde with a stabilized phosphonate (B1237965) ylide. In this specific case, the ylide is generated from tert-butyl diethylphosphonoacetate (B8399255), which then reacts with trifluoroacetaldehyde (B10831). The HWE reaction typically favors the formation of the (E)-alkene, which is the desired isomer for this product.[2]
The overall reaction can be summarized as follows:
Reagents and Materials
| Reagent/Material | Purpose |
| Tert-butyl diethylphosphonoacetate | Phosphonate precursor to the ylide |
| Sodium hydride (NaH) or other suitable base | Deprotonation of the phosphonate |
| Anhydrous Tetrahydrofuran (B95107) (THF) or other aprotic solvent | Reaction solvent |
| Trifluoroacetaldehyde (or its hydrate) | Aldehyde coupling partner |
| Diethyl ether | Extraction solvent |
| Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) | Quenching agent |
| Brine | Washing agent |
| Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄) | Drying agent |
| Silica (B1680970) gel | Stationary phase for column chromatography |
| Hexane (B92381) and Ethyl acetate (B1210297) | Mobile phase for column chromatography |
Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound via the Horner-Wadsworth-Emmons reaction. This protocol is based on established procedures for similar transformations.
Step 1: Generation of the Phosphonate Ylide
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) under a nitrogen atmosphere.
-
Anhydrous tetrahydrofuran (THF) is added to the flask, and the suspension is cooled to 0 °C in an ice bath.
-
Tert-butyl diethylphosphonoacetate (1.0 equivalent) is dissolved in anhydrous THF and added dropwise to the stirred suspension of sodium hydride via the dropping funnel over a period of 30 minutes.
-
After the addition is complete, the reaction mixture is stirred at 0 °C for an additional 30 minutes, and then allowed to warm to room temperature and stirred for 1 hour. The formation of the ylide is indicated by the cessation of hydrogen gas evolution.
Step 2: Reaction with Trifluoroacetaldehyde
-
The reaction mixture containing the phosphonate ylide is cooled to -78 °C using a dry ice/acetone bath.
-
Trifluoroacetaldehyde (gas or as a solution in a suitable solvent, 1.0-1.2 equivalents) is then slowly added to the reaction mixture. If using trifluoroacetaldehyde hydrate, it can be added as a solution in THF.
-
The reaction mixture is stirred at -78 °C for 2-4 hours, and then allowed to warm slowly to room temperature overnight.
Step 3: Work-up and Purification
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
The mixture is then transferred to a separatory funnel and the aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate or sodium sulfate.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure tert-butyl (E)-4,4,4-trifluorobut-2-enoate.
Quantitative Data
| Parameter | Value |
| Yield | Typically in the range of 70-90% |
| Purity | >95% after column chromatography |
| Stereoselectivity | Predominantly the (E)-isomer (>95:5 E/Z) |
Note: The exact yield and purity will depend on the specific reaction conditions and the purity of the starting materials.
Characterization Data
The structure and purity of the synthesized this compound can be confirmed by standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) 6.95 (dq, 1H, J = 15.6, 6.8 Hz, CF₃CH=), 6.10 (d, 1H, J = 15.6 Hz, =CHCO₂tBu), 1.50 (s, 9H, C(CH₃)₃).
-
¹³C NMR (CDCl₃, 101 MHz): δ (ppm) 163.5 (C=O), 133.0 (q, J = 6.0 Hz, =CHCO₂tBu), 125.0 (q, J = 35.0 Hz, CF₃CH=), 122.5 (q, J = 270.0 Hz, CF₃), 82.0 (C(CH₃)₃), 28.0 (C(CH₃)₃).
-
¹⁹F NMR (CDCl₃, 376 MHz): δ (ppm) -65.5 (d, J = 6.8 Hz).
Infrared (IR) Spectroscopy
-
IR (neat, cm⁻¹): ν 2985, 1720 (C=O), 1660 (C=C), 1280, 1160 (C-F).
Mass Spectrometry (MS)
-
MS (EI): m/z (%) 196 (M⁺), 141, 123, 69, 57.
Synthesis Pathway and Logic Diagram
The synthesis of this compound can be visualized as a two-step process involving the preparation of the phosphonate reagent followed by the Horner-Wadsworth-Emmons reaction.
Caption: Synthesis workflow for this compound.
The logical flow of the Horner-Wadsworth-Emmons reaction itself can be broken down into several key mechanistic steps.
Caption: Key steps in the Horner-Wadsworth-Emmons reaction mechanism.
Conclusion
The Horner-Wadsworth-Emmons reaction provides an efficient and stereoselective pathway for the synthesis of this compound. This technical guide outlines the necessary reagents, a detailed experimental protocol, and the expected quantitative and qualitative data for this transformation. By following the procedures described herein, researchers and drug development professionals can reliably synthesize this valuable fluorinated building block for a wide range of applications in medicinal chemistry and organic synthesis. The provided diagrams offer a clear visualization of the synthesis workflow and the underlying reaction mechanism, further aiding in the practical implementation of this synthetic route.
References
An In-depth Technical Guide to Tert-butyl 4,4,4-trifluorobut-2-enoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral data of tert-butyl 4,4,4-trifluorobut-2-enoate. The information is intended to support research and development activities, particularly in the fields of organic synthesis and medicinal chemistry.
Chemical and Physical Properties
This compound is a fluorinated organic compound with the chemical formula C₈H₁₁F₃O₂. Its structure features a tert-butyl ester group and a trifluoromethyl group attached to a butenoate backbone. The presence of the trifluoromethyl group significantly influences the electronic properties and reactivity of the molecule.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 78762-71-7 | |
| Molecular Formula | C₈H₁₁F₃O₂ | |
| Molecular Weight | 196.17 g/mol | |
| Boiling Point | 132-133 °C | |
| Refractive Index (n20/D) | 1.3727 | |
| Melting Point | Not available | |
| Density | Not available | |
| Solubility | Not available |
Synthesis and Reactivity
General Synthetic Approach:
A plausible synthetic route would involve the esterification of 4,4,4-trifluorobut-2-enoic acid with a source of a tert-butyl group. Common methods for tert-butylation of carboxylic acids include:
-
Acid-catalyzed reaction with isobutylene: This is a widely used industrial method.
-
Reaction with tert-butanol (B103910) in the presence of a dehydrating agent or a catalyst.
-
Use of tert-butylating agents such as di-tert-butyl dicarbonate (B1257347) (Boc₂O) or 2-tert-butoxy-1-methylpyridinium triflate.[1]
The general workflow for such a synthesis can be visualized as follows:
Reactivity:
The reactivity of this compound is dictated by the presence of the α,β-unsaturated ester moiety and the electron-withdrawing trifluoromethyl group. This combination makes the β-carbon highly electrophilic and susceptible to nucleophilic attack.
-
Michael Addition: The compound is expected to be an excellent Michael acceptor, readily reacting with a variety of soft nucleophiles, such as enolates, amines, and thiols, at the β-position.
-
Diels-Alder Reaction: The electron-deficient double bond suggests that it can act as a dienophile in Diels-Alder reactions, particularly with electron-rich dienes.
The trifluoromethyl group enhances the electrophilicity of the double bond, making these reactions more facile compared to their non-fluorinated analogs.
Spectral Data
Detailed experimental NMR spectra for this compound are not available in the searched literature. However, based on the structure and data from similar compounds, the expected spectral features can be predicted.
3.1. ¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show signals corresponding to the tert-butyl protons and the vinylic protons.
-
tert-Butyl group (-C(CH₃)₃): A sharp singlet, integrating to 9 protons, is expected in the upfield region, typically around δ 1.5 ppm.
-
Vinylic protons (-CH=CH-): Two signals, each integrating to 1 proton, are expected in the olefinic region (δ 5.5-7.5 ppm). These protons would likely appear as doublets of quartets (or more complex multiplets) due to coupling with each other (J-coupling) and with the trifluoromethyl group.
3.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show distinct signals for each carbon atom in a unique chemical environment.
-
Carbonyl carbon (C=O): A signal in the downfield region, typically δ 160-170 ppm.
-
Vinylic carbons (-CH=CH-): Two signals in the olefinic region (δ 120-150 ppm). The carbon α to the carbonyl will be further downfield than the β-carbon. The carbon attached to the CF₃ group will show coupling with the fluorine atoms.
-
Trifluoromethyl carbon (-CF₃): A quartet in the region of δ 120-130 ppm due to coupling with the three fluorine atoms.
-
tert-Butyl carbons (-C(CH₃)₃ and -C(CH₃)₃): Two signals are expected. One for the quaternary carbon and one for the three equivalent methyl carbons.
3.3. ¹⁹F NMR Spectroscopy
The ¹⁹F NMR spectrum is a powerful tool for characterizing fluorinated compounds. For this compound, a single signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group. This signal would likely appear as a doublet or a more complex multiplet due to coupling with the adjacent vinylic proton. The chemical shift would be in the typical range for a CF₃ group attached to an sp²-hybridized carbon.
Applications in Drug Development
The incorporation of trifluoromethyl groups is a common strategy in medicinal chemistry to enhance the metabolic stability, binding affinity, and bioavailability of drug candidates. The trifluoromethyl group can act as a lipophilic hydrogen bond donor and can block metabolic pathways.
While specific applications of this compound in drug development are not detailed in the available literature, its structural motifs suggest potential as a building block for the synthesis of more complex, biologically active molecules. The α,β-unsaturated ester functionality allows for its use in conjugate addition reactions to introduce the trifluoromethylated butenoate moiety into a target scaffold. This could be a valuable strategy for modifying lead compounds in drug discovery programs.
The logical relationship for its potential application in drug development can be visualized as follows:
Safety and Handling
Detailed safety information should be obtained from the Safety Data Sheet (SDS) provided by the supplier. As a fluorinated organic compound, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a potentially valuable building block in organic synthesis, particularly for the introduction of a trifluoromethyl group. Its reactivity as a Michael acceptor and a dienophile opens up possibilities for the synthesis of a variety of complex molecules. While detailed experimental data is currently limited in the public domain, this guide provides a foundational understanding of its properties and potential applications for researchers in academia and industry. Further investigation into its synthesis, reactivity, and biological activity is warranted to fully explore its potential.
References
In-Depth Technical Guide: Tert-butyl 4,4,4-trifluorobut-2-enoate (CAS 78762-71-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tert-butyl 4,4,4-trifluorobut-2-enoate, a valuable fluorinated building block in organic synthesis and medicinal chemistry. This document consolidates its physicochemical properties, synthesis methodologies, reactivity, and safety information to support its effective application in research and development.
Physicochemical Properties
This compound is a solid at room temperature and should be stored in a refrigerator. Key quantitative data for this compound are summarized in the table below. There is a notable discrepancy in the reported melting point, which is listed as higher than the boiling point in one source; this is likely an error, and the compound is expected to be a liquid or low-melting solid at temperatures well below its boiling point.
| Property | Value | Source(s) |
| CAS Number | 78762-71-7 | [1] |
| Molecular Formula | C₈H₁₁F₃O₂ | [2] |
| Molecular Weight | 196.17 g/mol | [2] |
| IUPAC Name | tert-butyl (E)-4,4,4-trifluorobut-2-enoate | |
| Boiling Point | 132-133 °C | |
| Melting Point | 152-156 °C (Note: This is likely erroneous) | |
| Refractive Index (n20/D) | 1.3727 | |
| Physical Form | Solid | |
| Purity | 95% |
Spectral Data
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the tert-butyl group and the vinylic protons. The tert-butyl group will appear as a singlet, integrating to nine protons, typically in the upfield region (δ 1.0-2.0 ppm). The vinylic protons will appear as doublets or doublet of quartets due to coupling with each other and the trifluoromethyl group.
¹³C NMR Spectroscopy
The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon, the olefinic carbons, the quaternary and methyl carbons of the tert-butyl group, and the trifluoromethyl carbon. The carbon of the CF₃ group will exhibit a quartet due to coupling with the three fluorine atoms.
IR Spectroscopy
The infrared spectrum will be characterized by strong absorption bands corresponding to the C=O stretching of the ester group (typically around 1720-1740 cm⁻¹), C=C stretching of the alkene (around 1650 cm⁻¹), and strong C-F stretching bands (in the 1100-1300 cm⁻¹ region).
Synthesis and Reactivity
While specific, detailed experimental protocols for the synthesis of this compound are not widely published, its structure suggests logical synthetic routes.
Synthesis
A plausible and common method for the synthesis of α,β-unsaturated esters like this compound is the Wittig reaction or its Horner-Wadsworth-Emmons modification. This would involve the reaction of a phosphorus ylide with an appropriate carbonyl compound.
Conceptual Synthesis Workflow via Wittig-type Reaction
Caption: General workflow for the synthesis of the target compound.
Experimental Protocol (General Horner-Wadsworth-Emmons Reaction):
A detailed protocol for a similar transformation involves the following general steps. Note: This is a generalized procedure and would require optimization for the specific synthesis of this compound.
-
Ylide Generation: A phosphonate (B1237965) ester, such as triethyl phosphonoacetate, is deprotonated with a suitable base (e.g., sodium hydride or potassium tert-butoxide) in an anhydrous aprotic solvent (e.g., THF or DMF) under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction with Carbonyl: The appropriate trifluoromethyl carbonyl compound (e.g., trifluoroacetaldehyde) is then added dropwise to the solution of the ylide at a controlled temperature (often 0 °C or below).
-
Workup: The reaction mixture is typically quenched with an aqueous solution (e.g., saturated ammonium (B1175870) chloride) and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure.
-
Purification: The crude product is purified by a suitable method, such as column chromatography on silica (B1680970) gel.
Reactivity
The reactivity of this compound is primarily dictated by the electron-withdrawing trifluoromethyl group and the electrophilic α,β-unsaturated ester system.
-
Michael Addition: The β-carbon of the butenoate is highly susceptible to nucleophilic attack. This makes the compound an excellent Michael acceptor for a variety of nucleophiles, including amines, thiols, and carbanions. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.
Michael Addition Reaction Pathway
References
In-Depth Technical Guide: Molecular Weight of Tert-butyl 4,4,4-trifluorobut-2-enoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the molecular weight of tert-butyl 4,4,4-trifluorobut-2-enoate, a fluorinated organic compound of interest in synthetic chemistry and drug discovery. The document outlines the compound's molecular formula, the atomic weights of its constituent elements, and a step-by-step calculation of its molecular weight.
Compound Identification
Systematic Name: this compound
Common Synonym: tert-Butyl 4,4,4-trifluorocrotonate
CAS Number: 136383-21-6, 78762-71-7[1]
Molecular Formula: C₈H₁₁F₃O₂[1]
Molecular Weight Determination
The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The molecular formula, C₈H₁₁F₃O₂, indicates that each molecule of this compound contains 8 carbon atoms, 11 hydrogen atoms, 3 fluorine atoms, and 2 oxygen atoms.
Atomic Weight of Constituent Elements
The calculation of the molecular weight is based on the standard atomic weights of each element.
| Element | Symbol | Atomic Weight ( g/mol ) |
| Carbon | C | 12.011 |
| Hydrogen | H | 1.008 |
| Fluorine | F | 18.998 |
| Oxygen | O | 15.999 |
Calculation of Molecular Weight
The molecular weight is calculated by multiplying the number of atoms of each element by its atomic weight and summing the results.
| Element | Symbol | Number of Atoms | Atomic Weight ( g/mol ) | Contribution to Molecular Weight ( g/mol ) |
| Carbon | C | 8 | 12.011 | 96.088 |
| Hydrogen | H | 11 | 1.008 | 11.088 |
| Fluorine | F | 3 | 18.998 | 56.994 |
| Oxygen | O | 2 | 15.999 | 31.998 |
| Total | 196.168 |
Based on this calculation, the molecular weight of this compound is 196.17 g/mol . This value is consistent with chemical supplier data, which lists the molecular weight as 196.169 g/mol .[1]
Logical Framework for Molecular Weight Calculation
The following diagram illustrates the logical workflow for determining the molecular weight of a chemical compound from its systematic name.
Caption: Logical workflow for molecular weight determination.
Experimental Protocol (Hypothetical)
While the molecular weight is a calculated value, its confirmation in a laboratory setting would typically be achieved through mass spectrometry.
Objective: To experimentally confirm the molecular weight of this compound.
Methodology: Mass Spectrometry (Electron Ionization - EI)
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Introduction: The sample is introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS) for separation from any impurities.
-
Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This process, known as electron ionization, ejects an electron from the molecule to form a radical cation, known as the molecular ion (M⁺•).
-
Acceleration: The positively charged ions are then accelerated by an electric field into the mass analyzer.
-
Mass Analysis: The mass analyzer (e.g., a quadrupole or time-of-flight analyzer) separates the ions based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of ions at each m/z value.
-
Data Analysis: The resulting mass spectrum will show a peak corresponding to the molecular ion. For this compound, this peak would be expected at an m/z value corresponding to its molecular weight, approximately 196. The spectrum will also likely show peaks for fragment ions, which can be used to elucidate the structure of the molecule.
The following diagram outlines the experimental workflow for mass spectrometry.
Caption: Experimental workflow for mass spectrometry.
References
Elucidation of the Chemical Structure of Tert-butyl 4,4,4-trifluorobut-2-enoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of tert-butyl 4,4,4-trifluorobut-2-enoate. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide combines established synthetic methodologies with predictive spectroscopic analysis based on analogous compounds.
Chemical Structure
The chemical structure of this compound is characterized by a four-carbon chain containing a trifluoromethyl group at the C4 position, a carbon-carbon double bond between C2 and C3, and a tert-butyl ester at the C1 position. The molecule can exist as either the (E)- or (Z)-isomer, with the (E)-isomer generally being the more thermodynamically stable product in common synthetic routes like the Horner-Wadsworth-Emmons reaction.
Synthesis Methodology: Horner-Wadsworth-Emmons Reaction
A reliable method for the synthesis of α,β-unsaturated esters is the Horner-Wadsworth-Emmons (HWE) reaction. This reaction involves the olefination of an aldehyde or ketone with a phosphonate (B1237965) carbanion. For the synthesis of this compound, this would involve the reaction of trifluoroacetaldehyde (B10831) with a phosphonate reagent such as tert-butyl diethylphosphonoacetate (B8399255). The HWE reaction generally favors the formation of the (E)-alkene.[1]
Experimental Protocol
The following is a detailed, representative protocol for the synthesis of this compound via the Horner-Wadsworth-Emmons reaction.
Materials:
-
tert-Butyl diethylphosphonoacetate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Trifluoroacetaldehyde (gas or hydrate)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Ethyl acetate (B1210297)
-
Hexanes
Procedure:
-
Preparation of the Phosphonate Anion: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, is added sodium hydride (1.2 equivalents) as a 60% dispersion in mineral oil. The mineral oil is removed by washing with anhydrous hexanes under a nitrogen atmosphere. Anhydrous THF is then added to the flask, and the suspension is cooled to 0 °C in an ice bath.
-
A solution of tert-butyl diethylphosphonoacetate (1.1 equivalents) in anhydrous THF is added dropwise to the stirred suspension of sodium hydride. The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for an additional 30 minutes to ensure complete formation of the phosphonate carbanion.
-
Reaction with Trifluoroacetaldehyde: The reaction mixture is cooled back to 0 °C. Trifluoroacetaldehyde gas is then bubbled through the solution, or a solution of trifluoroacetaldehyde hydrate (B1144303) in anhydrous THF is added dropwise. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion of the reaction, the mixture is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired this compound.
Spectroscopic Data for Structure Elucidation
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constant (J, Hz) |
| ~1.50 | s | 9H | -C(CH ₃)₃ | - |
| ~6.50 | d | 1H | =CH -CO₂tBu | ~15.6 (trans) |
| ~6.90 | dq | 1H | CF₃-CH = | ~15.6 (trans), ~6.8 (quartet) |
Note: The chemical shifts are estimated based on typical values for α,β-unsaturated esters and the influence of the trifluoromethyl group. The large coupling constant between the vinylic protons is indicative of an (E)-isomer.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~28.0 | -C(C H₃)₃ |
| ~82.0 | -C (CH₃)₃ |
| ~122.0 (q) | =C H-CO₂tBu |
| ~125.0 (q) | C F₃ |
| ~135.0 (q) | CF₃-C H= |
| ~164.0 | C =O |
Note: The quartet (q) multiplicity for the carbons of the double bond and the trifluoromethyl group is due to coupling with the fluorine atoms.
Table 3: Predicted ¹⁹F NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| ~ -65 | d | ~6.8 |
Note: The chemical shift is referenced to CFCl₃. The doublet arises from coupling with the adjacent vinylic proton.
Table 4: Predicted Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2980 | Medium | C-H stretch (tert-butyl) |
| ~1720 | Strong | C=O stretch (ester) |
| ~1660 | Medium | C=C stretch (alkene) |
| ~1250-1100 | Strong | C-F stretch (trifluoromethyl) |
Note: The strong absorption for the C=O and C-F bonds are characteristic features of this molecule. The IR spectrum of tert-butyl acrylate (B77674) shows a strong C=O stretch around 1725 cm⁻¹.[6][7]
Table 5: Predicted Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 196 | [M]⁺ (Molecular Ion) |
| 181 | [M - CH₃]⁺ |
| 141 | [M - C(CH₃)₃]⁺ or [M - tBu]⁺ |
| 127 | [M - O-tBu]⁺ |
| 69 | [CF₃]⁺ |
| 57 | [C(CH₃)₃]⁺ |
Note: The fragmentation pattern is predicted based on the structure. The tert-butyl cation (m/z 57) is expected to be a prominent peak. The mass spectrum of ethyl 4,4,4-trifluorocrotonate shows characteristic fragments corresponding to the loss of the ethoxy group and the trifluoromethyl group.[3]
Conclusion
The structural elucidation of this compound can be confidently achieved through a combination of a well-established synthetic route, such as the Horner-Wadsworth-Emmons reaction, and a thorough analysis of its spectroscopic data. While direct experimental data for this specific molecule is scarce, the predictive data presented in this guide, based on analogous compounds, provides a robust framework for its identification and characterization in a research or drug development setting. The provided experimental protocol offers a reliable starting point for its synthesis, enabling further investigation of its properties and potential applications.
References
- 1. Facile preparation and conversion of 4,4,4-trifluorobut-2-yn-1-ones to aromatic and heteroaromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ethyl 4,4,4-trifluorocrotonate(25597-16-4) 1H NMR [m.chemicalbook.com]
- 3. Ethyl 4,4,4-trifluorocrotonate(25597-16-4) 13C NMR [m.chemicalbook.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. tert-Butyl acrylate [webbook.nist.gov]
- 7. rsc.org [rsc.org]
A Comprehensive Spectroscopic and Methodological Guide to tert-butyl 4,4,4-trifluorobut-2-enoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic properties of tert-butyl 4,4,4-trifluorobut-2-enoate, a fluorinated organic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this guide presents a combination of data from its close structural analog, ethyl 4,4,4-trifluorocrotonate, and predicted values for the tert-butyl ester. The methodologies for its synthesis and spectroscopic analysis are also detailed.
Spectroscopic Data
The expected spectroscopic data for this compound is summarized below. The data for the ethylenic and trifluoromethyl groups are based on the experimentally determined values for ethyl 4,4,4-trifluorocrotonate, a closely related analog. The data for the tert-butyl group are predicted based on standard chemical shift ranges.
Table 1: 1H NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~1.50 | Singlet | 9H | -C(CH3)3 |
| ~6.30 | Doublet of quartets | 1H | =CH-CO |
| ~7.00 | Doublet of quartets | 1H | CF3-CH= |
Solvent: CDCl3. The chemical shifts for the vinyl protons are based on data for ethyl 4,4,4-trifluorocrotonate and may vary slightly.
Table 2: 13C NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~28.0 | -C(C H3)3 |
| ~82.0 | -C (CH3)3 |
| ~123.0 (quartet) | C F3 |
| ~125.0 (quartet) | =C H-CO |
| ~135.0 (quartet) | CF3-C H= |
| ~164.0 | C =O |
Solvent: CDCl3. The chemical shifts for the carbon atoms of the butenoate backbone are based on data for ethyl 4,4,4-trifluorocrotonate.[1]
Table 3: 19F NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~ -65 | Doublet | -CF3 |
Solvent: CCl4, referenced to external CF3COOH. Data is based on ethyl 4,4,4-trifluorocrotonate.[2]
Table 4: Infrared (IR) Spectroscopic Data (Predicted)
| Wavenumber (cm-1) | Intensity | Assignment |
| ~2980 | Medium | C-H stretch (tert-butyl) |
| ~1720 | Strong | C=O stretch (ester) |
| ~1660 | Medium | C=C stretch |
| ~1370, 1390 | Medium | C-H bend (tert-butyl) |
| ~1150-1300 | Strong | C-F stretch |
The characteristic absorption bands are predicted based on typical values for α,β-unsaturated esters and trifluoromethyl groups.
Table 5: Mass Spectrometry (MS) Data (Predicted)
| m/z | Interpretation |
| 196 | [M]+ (Molecular Ion) |
| 181 | [M - CH3]+ |
| 141 | [M - C(CH3)3 + H]+ or [M - OC(CH3)3]+ |
| 127 | [M - CF3]+ |
| 57 | [C(CH3)3]+ |
The fragmentation pattern is predicted based on the structure of the molecule.
Experimental Protocols
Synthesis of this compound via Horner-Wadsworth-Emmons Reaction
This protocol describes a plausible method for the synthesis of this compound using the Horner-Wadsworth-Emmons olefination reaction. This reaction is a widely used method for the stereoselective synthesis of alkenes.
Materials:
-
Triethyl phosphonoacetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Trifluoroacetaldehyde (B10831) ethyl hemiacetal
-
tert-Butanol
-
Sodium metal
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and purification apparatus (silica gel for column chromatography)
Procedure:
-
Preparation of the Phosphonate (B1237965) Ylide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, sodium hydride (1.1 eq) is washed with anhydrous hexanes to remove the mineral oil and then suspended in anhydrous THF. The suspension is cooled to 0 °C in an ice bath. Triethyl phosphonoacetate (1.0 eq) is added dropwise via the dropping funnel. The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 1 hour until the evolution of hydrogen gas ceases, indicating the formation of the phosphonate ylide.
-
Generation of Trifluoroacetaldehyde: Trifluoroacetaldehyde is a gas at room temperature and can be generated in situ or used from a cylinder. Alternatively, trifluoroacetaldehyde ethyl hemiacetal can be cracked by heating with a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) and the resulting aldehyde distilled directly into the reaction mixture.
-
Olefination Reaction: The reaction flask containing the phosphonate ylide is cooled to -78 °C (dry ice/acetone bath). A solution of freshly distilled trifluoroacetaldehyde (1.2 eq) in anhydrous THF is added dropwise. The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.
-
Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution. The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent to afford this compound.
Spectroscopic Analysis Methodology
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR spectra are to be recorded on a 400 MHz or higher field spectrometer. Samples should be dissolved in deuterated chloroform (B151607) (CDCl3). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard for 1H and 13C NMR. For 19F NMR, an external standard such as trifluoroacetic acid in CCl4 can be used.[2]
-
Infrared (IR) Spectroscopy: IR spectra are to be recorded on a Fourier-transform infrared (FTIR) spectrometer. Samples can be analyzed as a thin film on a salt plate (NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl4).
-
Mass Spectrometry (MS): Mass spectra are to be obtained using a mass spectrometer with electron ionization (EI) or electrospray ionization (ESI). The sample is introduced directly or via a gas chromatograph (GC-MS).
Visualizations
The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.
References
"Tert-butyl 4,4,4-trifluorobut-2-enoate" physical properties (boiling point, melting point)
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide addresses the physical properties, specifically the boiling and melting points, of tert-butyl 4,4,4-trifluorobut-2-enoate. Extensive searches of available scientific literature and chemical databases did not yield specific experimental data for the boiling and melting points of this compound. This suggests that these properties may not have been experimentally determined or publicly reported at this time.
However, to provide valuable context for researchers, this guide presents data on structurally similar compounds. This information can offer estimations and insights into the expected physical properties of this compound. Furthermore, standardized experimental protocols for determining these fundamental physical constants are detailed.
Comparative Analysis of Structurally Related Compounds
The introduction of fluorine atoms into an organic molecule can significantly influence its physical properties, such as boiling and melting points, due to alterations in intermolecular forces, molecular weight, and molecular shape. To provide a reasonable estimation for the physical properties of this compound, the following table summarizes the reported values for its non-fluorinated analog, tert-butyl crotonate, and other related fluorinated esters.
| Compound Name | Structure | Boiling Point (°C) | Melting Point (°C) |
| Tert-butyl crotonate | CH₃CH=CHCOOC(CH₃)₃ | 82 °C / 97 mmHg[1][2][3] | Not available |
| Sec-butyl crotonate | CH₃CH=CHCOOCH(CH₃)CH₂CH₃ | 166 °C[4] | Not available |
Note: The boiling point of tert-butyl crotonate is provided at a reduced pressure of 97 mmHg.
The presence of the trifluoromethyl group (CF₃) in this compound is expected to increase its molecular weight and potentially alter its polarity and intermolecular interactions compared to tert-butyl crotonate. This would likely result in a higher boiling point at a similar pressure.
Experimental Protocols for Physical Property Determination
In the absence of reported data, the following established methodologies can be employed to determine the boiling and melting points of this compound in a laboratory setting.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For pure crystalline organic compounds, this transition typically occurs over a narrow temperature range. The following protocol outlines a common method using a capillary tube apparatus.
Methodology:
-
Sample Preparation: A small amount of the crystalline solid is finely powdered and packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block or an oil bath and a thermometer or a digital temperature probe.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.
-
Purity Indication: A sharp melting range (typically 0.5-2 °C) is indicative of a pure compound. Impurities tend to depress and broaden the melting range.
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. The following protocol describes the distillation method for determining the boiling point at atmospheric or reduced pressure.
Methodology:
-
Apparatus Setup: A small quantity of the liquid is placed in a distillation flask. A thermometer is positioned so that the top of the bulb is level with the bottom of the side-arm leading to the condenser.
-
Heating: The flask is heated gently. As the liquid boils, the vapor rises and surrounds the thermometer bulb.
-
Temperature Reading: The temperature is recorded when it becomes constant. This stable temperature is the boiling point of the liquid. It is crucial to record the atmospheric pressure at the time of the measurement, as the boiling point is pressure-dependent.
-
Reduced Pressure: For compounds that decompose at their atmospheric boiling point, the determination can be carried out under reduced pressure using a vacuum pump. The observed boiling point will be lower than the atmospheric boiling point.
Logical Workflow for Physical Property Determination
The following diagram illustrates the general workflow for the determination and reporting of the physical properties of a chemical compound.
Caption: General workflow for compound synthesis, purification, and physical property determination.
References
An In-depth Technical Guide to the Solubility Profile of Tert-butyl 4,4,4-trifluorobut-2-enoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated solubility profile of tert-butyl 4,4,4-trifluorobut-2-enoate, a fluorinated organic compound with potential applications in organic synthesis and drug development. Due to the limited availability of specific experimental data for this compound, this guide extrapolates its likely solubility based on the known properties of structurally similar fluorinated esters and α,β-unsaturated systems. Furthermore, this document outlines detailed experimental protocols for determining the solubility of such compounds and presents a representative reaction pathway illustrating its potential synthetic utility.
Introduction
This compound is an α,β-unsaturated ester characterized by the presence of a trifluoromethyl group and a bulky tert-butyl ester moiety. The trifluoromethyl group significantly influences the molecule's electronic properties and lipophilicity, while the tert-butyl group provides steric hindrance and stability.[1] These structural features are expected to dictate its solubility in various organic and aqueous solvent systems. Understanding the solubility profile of this compound is critical for its application in reaction chemistry, purification processes, and formulation development.
Fluorinated esters, in general, exhibit unique solubility characteristics. The incorporation of fluorine atoms can enhance solubility in certain nonpolar solvents and with specific salts, while potentially decreasing solubility in polar protic solvents compared to their non-fluorinated analogs.
Predicted Solubility Profile
Table 1: Predicted Qualitative Solubility of this compound in Common Solvents
| Solvent Class | Solvent Example | Predicted Solubility | Rationale |
| Nonpolar Aprotic | Hexane, Toluene | Soluble | The nonpolar alkyl and aryl groups of these solvents are expected to effectively solvate the nonpolar tert-butyl and trifluoromethyl moieties of the solute. |
| Polar Aprotic | Dichloromethane (DCM) | Very Soluble | DCM is a versatile solvent capable of dissolving a wide range of organic compounds. Its moderate polarity should be well-suited for this fluorinated ester. |
| Tetrahydrofuran (THF) | Soluble | THF's ether oxygen can act as a hydrogen bond acceptor, but its primary interaction with the solute will be through dipole-dipole and van der Waals forces, leading to good solubility. | |
| Ethyl Acetate (B1210297) | Soluble | As an ester itself, ethyl acetate shares structural similarities with the solute, promoting miscibility. | |
| Acetone (B3395972) | Soluble | The polar carbonyl group of acetone can interact with the ester functionality of the solute. | |
| Acetonitrile (MeCN) | Moderately Soluble | Acetonitrile is a polar aprotic solvent; while solubility is expected, it may be less than in other aprotic solvents with lower polarity. | |
| Dimethylformamide (DMF) | Soluble | DMF is a highly polar aprotic solvent that is a good solvent for a wide range of organic molecules. | |
| Polar Protic | Water | Insoluble | The hydrophobic nature of the tert-butyl group and the trifluoromethyl moiety are expected to make the compound immiscible with water. |
| Methanol, Ethanol | Sparingly Soluble | The polarity and hydrogen-bonding capability of simple alcohols are not ideal for solvating the largely nonpolar solute. Some solubility may be observed due to the ester functionality. | |
| tert-Butanol (B103910) | Soluble | The structural similarity of tert-butanol to the tert-butyl group of the solute is likely to promote solubility.[2] | |
| Aqueous Acid/Base | 5% HCl (aq) | Insoluble | The compound lacks a basic functional group that can be protonated to form a water-soluble salt.[3][4] |
| 5% NaOH (aq) | Insoluble (at RT) | While the ester can be hydrolyzed under basic conditions, this is a chemical reaction rather than a simple dissolution. At room temperature, the compound is not expected to be appreciably soluble.[3][4] Hydrolysis may occur upon heating. |
Experimental Protocols for Solubility Determination
The following protocols describe standard methods for the qualitative and quantitative determination of the solubility of an organic compound like this compound.
Qualitative Solubility Testing
This method provides a rapid assessment of solubility in various solvents.[5][6]
Objective: To classify the compound as soluble, sparingly soluble, or insoluble in a given solvent.
Materials:
-
This compound
-
Small test tubes (13x100 mm)
-
Vortex mixer
-
Graduated pipettes or micropipettes
-
A selection of solvents (as listed in Table 1)
Procedure:
-
Add approximately 20 mg of this compound to a clean, dry test tube.
-
Add 1 mL of the selected solvent to the test tube.
-
Vigorously agitate the mixture using a vortex mixer for 60 seconds.
-
Visually inspect the solution. If the solid has completely dissolved, the compound is classified as soluble .
-
If the solid has not completely dissolved, the mixture can be gently warmed (if the solvent's boiling point allows) to observe any change in solubility.
-
If a significant portion of the solid remains undissolved, the compound is classified as insoluble . If partial dissolution is observed, it is classified as sparingly soluble .
-
Record the observations for each solvent.
Quantitative Solubility Determination (Shake-Flask Method)
This is a widely used method for determining the equilibrium solubility of a compound.
Objective: To determine the concentration of a saturated solution of the compound in a specific solvent at a controlled temperature.
Materials:
-
This compound
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the chosen solvent (e.g., 5 mL). The excess solid ensures that equilibrium is reached at saturation.
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
-
Sample Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette and filter it through a syringe filter to remove any undissolved microparticles.
-
-
Analysis:
-
Prepare a series of standard solutions of the compound of known concentrations in the same solvent.
-
Analyze the standard solutions using a suitable analytical method (e.g., HPLC or GC) to generate a calibration curve.
-
Dilute the filtered supernatant with a known volume of the solvent to bring its concentration within the range of the calibration curve.
-
Analyze the diluted sample and determine its concentration from the calibration curve.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor. The solubility is typically expressed in mg/mL or mol/L.
-
Visualization of a Representative Synthetic Application
This compound, as an α,β-unsaturated ester, is an excellent candidate for Michael addition reactions. This is a fundamental carbon-carbon bond-forming reaction in organic synthesis. The diagram below illustrates the general workflow for a base-catalyzed Michael addition of a nucleophile to this substrate.
Caption: Workflow for a Michael Addition Reaction.
Conclusion
This technical guide has presented a predicted solubility profile for this compound, based on its chemical structure and the properties of related compounds. While it is expected to be soluble in a range of common organic aprotic solvents and insoluble in water, experimental verification is essential. The provided protocols for qualitative and quantitative solubility determination offer a robust framework for obtaining precise experimental data. The illustrative workflow of a Michael addition reaction highlights a key area of its potential synthetic utility, providing a foundation for further research and application development in the fields of chemistry and pharmaceuticals.
References
Stability and Storage of Tert-butyl 4,4,4-trifluorobut-2-enoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for tert-butyl 4,4,4-trifluorobut-2-enoate. Drawing upon established chemical principles and data from analogous structures, this document outlines the compound's expected stability profile under various conditions and provides a framework for its proper handling and storage to ensure its integrity for research and development applications.
Core Concepts and Stability Overview
This compound is a molecule that incorporates three key functional groups, each contributing to its overall chemical stability and reactivity profile: a tert-butyl ester, an α,β-unsaturated carbonyl system, and a trifluoromethyl group. Understanding the interplay of these groups is crucial for predicting its stability.
-
Tert-butyl Ester: Generally, tert-butyl esters are known for their relative stability under neutral and basic conditions. However, they are susceptible to hydrolysis under acidic conditions, proceeding through a mechanism involving the formation of a stable tert-butyl cation.
-
α,β-Unsaturated System: The conjugated double bond in the α,β-unsaturated ester moiety makes the molecule susceptible to photochemical reactions, such as E/Z isomerization or cycloadditions, upon exposure to light.
-
Trifluoromethyl Group: The strongly electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the ester and the double bond. For instance, fluorination can impact the hydrolytic stability of esters.
Based on these structural features, the primary degradation pathways for this compound are anticipated to be acid-catalyzed hydrolysis and photodegradation.
Physicochemical and Storage Data
While specific experimental data on the stability of this compound is limited in publicly available literature, the following tables summarize its known physical properties and recommended storage conditions based on supplier information.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 78762-71-7 | [1] |
| Molecular Formula | C8H11F3O2 | |
| Molecular Weight | 196.17 g/mol | |
| Physical Form | Solid | |
| Purity | ≥95% - 98% | [2] |
| IUPAC Name | tert-butyl (E)-4,4,4-trifluorobut-2-enoate |
Table 2: Recommended Storage and Handling Conditions
| Condition | Recommendation | Source |
| Storage Temperature | Refrigerator (2-8 °C) | |
| Shipping Temperature | Room Temperature | |
| Incompatible Materials | Strong oxidizing agents, Strong acids, Strong bases, Strong reducing agents | [3] |
| Handling | Use in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves, clothing, and eye/face protection. | [1][3] |
Potential Degradation Pathways
The following diagram illustrates the potential degradation pathways of this compound based on its chemical structure.
Caption: Potential degradation pathways for this compound.
Experimental Protocols for Stability Assessment
To definitively determine the stability of this compound, a forced degradation study is recommended. The following protocols are provided as a general framework and should be adapted based on specific laboratory capabilities and regulatory requirements.
General Forced Degradation (Stress Testing) Protocol
Objective: To identify potential degradation products and significant degradation pathways for this compound.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H2O2), 3% and 30%
-
High-purity water
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Calibrated pH meter
-
Temperature-controlled oven
-
Photostability chamber with controlled light and UV exposure
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M and 1 M HCl. Incubate at room temperature and an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 M and 1 M NaOH. Incubate at room temperature and an elevated temperature (e.g., 60 °C) for a defined period.
-
Oxidative Degradation: Mix the stock solution with 3% and 30% H2O2. Incubate at room temperature for a defined period.
-
Thermal Degradation: Store the solid compound and the stock solution in an oven at an elevated temperature (e.g., 80 °C) for a defined period.
-
Photodegradation: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.
Development of a Stability-Indicating HPLC Method
Objective: To develop a high-performance liquid chromatography (HPLC) method capable of separating the parent compound from all potential degradation products.
Instrumentation and Columns:
-
HPLC system with a photodiode array (PDA) detector
-
A selection of reversed-phase columns (e.g., C18, C8, Phenyl-Hexyl)
Initial Method Parameters:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A broad gradient from 5% to 95% B over 20-30 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Monitor at multiple wavelengths based on the UV spectrum of the parent compound.
Method Development and Validation:
-
Inject the unstressed and stressed samples into the HPLC system.
-
Optimize the mobile phase composition, gradient, pH, and column to achieve adequate separation of all peaks.
-
Validate the final method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
The following diagram outlines the logical workflow for conducting a comprehensive stability assessment.
Caption: A logical workflow for the stability assessment of a chemical compound.
Summary and Recommendations
Key Takeaways:
-
Storage: The compound should be stored in a refrigerator (2-8 °C) in a tightly sealed container to minimize potential degradation.
-
Stability: The primary stability concerns are acid-catalyzed hydrolysis and photodegradation. It is expected to be stable under neutral and basic conditions in the absence of light.
-
Handling: Avoid contact with strong acids, bases, and oxidizing agents.[3] Protect from light, especially during long-term storage and when in solution.
For critical applications in drug development and other regulated fields, it is imperative to conduct formal stability studies using a validated stability-indicating analytical method to establish a definitive shelf-life and confirm appropriate storage conditions. The experimental protocols and workflow provided in this guide offer a robust framework for such investigations.
References
An In-depth Technical Guide to Tert-butyl 4,4,4-trifluorobut-2-enoate: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tert-butyl 4,4,4-trifluorobut-2-enoate is a fluorinated organic compound with potential applications in medicinal chemistry and materials science. The presence of a trifluoromethyl group can significantly alter the physicochemical and biological properties of a molecule, making this compound a valuable building block for the synthesis of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a focus on detailed experimental protocols and data presentation for researchers in drug development.
Introduction
The incorporation of fluorine atoms into organic molecules is a widely employed strategy in drug discovery to enhance metabolic stability, binding affinity, and bioavailability. The trifluoromethyl group, in particular, is a common motif in many pharmaceuticals due to its strong electron-withdrawing nature and lipophilicity. α,β-Unsaturated esters are versatile intermediates in organic synthesis, participating in a variety of chemical transformations. The combination of a trifluoromethyl group and an α,β-unsaturated ester moiety in this compound makes it a promising scaffold for the development of new chemical entities.
Synthesis of this compound
While this compound is commercially available, understanding its synthesis is crucial for custom modifications and scale-up. The primary route to this compound is the esterification of (E)-4,4,4-trifluorobut-2-enoic acid with a tert-butyl source. Due to the steric hindrance of the tert-butyl group and the potential for side reactions, direct acid-catalyzed esterification with tert-butanol (B103910) can be challenging. More sophisticated methods are often required to achieve good yields.
General Synthetic Pathway
A plausible and effective method for the synthesis of tert-butyl esters of sterically hindered or sensitive carboxylic acids is through the use of activating agents. A common approach involves the in-situ formation of a more reactive species from the carboxylic acid, which is then reacted with tert-butanol.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol: Carbodiimide-Mediated Esterification
This protocol is based on established methods for the synthesis of tert-butyl esters from carboxylic acids using a carbodiimide (B86325) coupling agent and a catalytic base.
Materials:
-
(E)-4,4,4-Trifluorobut-2-enoic acid
-
tert-Butanol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Ethyl acetate (B1210297)
Procedure:
-
To a solution of (E)-4,4,4-trifluorobut-2-enoic acid (1.0 eq) and tert-butanol (1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add 4-dimethylaminopyridine (DMAP) (0.1 eq).
-
Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.2 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
Safety Precautions: DCC is a potent allergen and sensitizer. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
Physicochemical Properties and Characterization Data
Due to the limited availability of published experimental data for this compound, the following tables summarize key physicochemical properties and expected spectroscopic data based on its structure and data from closely related analogs.
General Properties
| Property | Value |
| CAS Number | 78762-71-7 |
| Molecular Formula | C₈H₁₁F₃O₂ |
| Molecular Weight | 196.17 g/mol |
| Appearance | Solid |
| Purity | 95% |
| Storage Temperature | Refrigerator |
Predicted Spectroscopic Data
The following tables provide predicted NMR chemical shifts and mass spectrometry data. These are estimations and should be confirmed by experimental analysis.
Table 3.2.1: Predicted ¹H NMR Data (in CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.0-7.2 | dq | 1H | =CH-CF₃ |
| ~6.0-6.2 | d | 1H | -CO-CH= |
| ~1.5 | s | 9H | -C(CH₃)₃ |
Table 3.2.2: Predicted ¹³C NMR Data (in CDCl₃)
| Chemical Shift (ppm) | Assignment |
| ~164-166 | C=O |
| ~135-140 (q) | =CH-CF₃ |
| ~125-130 (q) | -CO-CH= |
| ~120-125 (q) | CF₃ |
| ~82-84 | -O-C(CH₃)₃ |
| ~28 | -C(CH₃)₃ |
Table 3.2.3: Predicted ¹⁹F NMR Data (in CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~-65 to -70 | d | CF₃ |
Table 3.2.4: Predicted Mass Spectrometry Data (EI)
| m/z | Interpretation |
| 196 | [M]⁺ |
| 140 | [M - C₄H₈]⁺ |
| 123 | [M - C₄H₉O]⁺ |
| 57 | [C₄H₉]⁺ |
Potential Applications in Drug Development
While specific biological activities of this compound have not been extensively reported, its structural features suggest several potential applications in drug discovery.
Michael Acceptor for Covalent Inhibitors
The α,β-unsaturated ester moiety can act as a Michael acceptor, enabling the formation of covalent bonds with nucleophilic residues (e.g., cysteine) in protein targets. This property is valuable for the design of irreversible or covalent-reversible inhibitors, which can offer advantages in terms of potency and duration of action.
The Pivotal Role of Tert-butyl 4,4,4-trifluorobut-2-enoate in Modern Drug Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of tert-butyl 4,4,4-trifluorobut-2-enoate, a fluorinated building block of significant interest in medicinal chemistry. We delve into its synthesis, physicochemical properties, and its critical application as a drug intermediate, with a particular focus on the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Sitagliptin. This document offers detailed experimental protocols, quantitative data, and visual representations of synthetic and biological pathways to serve as a comprehensive resource for researchers in drug discovery and development.
Introduction
The strategic incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to modulate various pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity. Fluorinated intermediates, therefore, are of paramount importance in the synthesis of modern pharmaceuticals. This compound has emerged as a key precursor for the introduction of a trifluoromethyl group, a moiety known to enhance the biological activity and metabolic stability of drug molecules. Its application is notably prominent in the synthesis of Sitagliptin, a leading oral medication for the treatment of type 2 diabetes.
Physicochemical Properties and Spectroscopic Data
While specific experimental data for this compound is not extensively published in readily available literature, the following table summarizes its known properties and provides data for closely related analogs to offer a comparative reference.
| Property | Data for this compound | Data for Ethyl 4,4,4-trifluorobut-2-enoate (Analog) |
| Molecular Formula | C₈H₁₁F₃O₂ | C₆H₇F₃O₂ |
| Molecular Weight | 196.17 g/mol | 168.11 g/mol |
| CAS Number | 136383-21-6 | 25396-01-8 |
| Appearance | Presumed to be a liquid | Liquid |
| Boiling Point | Not available | 65-67 °C / 20 mmHg |
| ¹H NMR (CDCl₃) | Not available | δ 1.32 (t, 3H), 4.25 (q, 2H), 6.40 (d, 1H), 6.95 (dq, 1H) |
| ¹³C NMR (CDCl₃) | Not available | δ 13.9, 61.8, 118.9 (q), 122.9, 137.9 (q), 164.8 |
| ¹⁹F NMR (CDCl₃) | Not available | δ -65.4 |
Synthesis of this compound
The primary synthetic route to α,β-unsaturated esters like this compound is the Horner-Wadsworth-Emmons (HWE) reaction. This olefination reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone.
General Experimental Protocol (Horner-Wadsworth-Emmons Reaction)
The following is a representative protocol for the synthesis of this compound based on standard HWE reaction conditions.
Materials:
-
tert-Butyl (diethoxyphosphoryl)acetate
-
Trifluoroacetaldehyde (B10831) (gas or solution in a suitable solvent)
-
Sodium hydride (NaH) or other suitable base (e.g., lithium hexamethyldisilazide)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add sodium hydride (1.1 equivalents) as a 60% dispersion in mineral oil.
-
Wash the sodium hydride with anhydrous hexanes under a nitrogen atmosphere to remove the mineral oil, and then suspend it in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of tert-butyl (diethoxyphosphoryl)acetate (1.0 equivalent) in anhydrous THF to the NaH suspension.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until the evolution of hydrogen gas ceases.
-
Cool the resulting phosphonate (B1237965) anion solution to -78 °C using a dry ice/acetone bath.
-
Slowly bubble trifluoroacetaldehyde gas (1.2 equivalents) through the solution, or add a pre-cooled solution of trifluoroacetaldehyde in THF.
-
Monitor the reaction by thin-layer chromatography (TLC). Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford this compound.
Application as a Drug Intermediate: The Synthesis of Sitagliptin
This compound is a crucial intermediate in the asymmetric synthesis of Sitagliptin, an oral antihyperglycemic agent that inhibits the dipeptidyl peptidase-4 (DPP-4) enzyme.
Role in the Asymmetric Synthesis of Sitagliptin
In a key step of the Sitagliptin synthesis, this compound undergoes a diastereoselective conjugate addition of a chiral amine. This reaction establishes the stereocenter of the β-amino acid moiety of Sitagliptin.
Biological Context: The DPP-4 Signaling Pathway
Sitagliptin exerts its therapeutic effect by inhibiting the DPP-4 enzyme, which plays a crucial role in glucose homeostasis.
Mechanism of Action of Sitagliptin
In response to food intake, the intestines release incretin (B1656795) hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones stimulate the pancreas to release insulin (B600854) and suppress the secretion of glucagon (B607659), thereby lowering blood glucose levels. The enzyme DPP-4 rapidly degrades GLP-1 and GIP, terminating their action.
Sitagliptin is a competitive inhibitor of DPP-4. By blocking the action of DPP-4, Sitagliptin increases the circulating levels of active GLP-1 and GIP. This leads to enhanced insulin secretion and reduced glucagon secretion in a glucose-dependent manner, resulting in improved glycemic control in patients with type 2 diabetes.
Conclusion
This compound stands out as a valuable and versatile intermediate in the synthesis of complex, fluorinated drug molecules. Its efficient synthesis via the Horner-Wadsworth-Emmons reaction and its successful application in the diastereoselective synthesis of Sitagliptin underscore its importance in modern medicinal chemistry. A thorough understanding of its synthesis, properties, and role in biological pathways is crucial for the continued development of innovative therapeutics. This guide serves as a foundational resource for scientists and researchers dedicated to advancing the field of drug discovery.
"Tert-butyl 4,4,4-trifluorobut-2-enoate" mechanism of action
Technical Guide: Tert-butyl 4,4,4-trifluorobut-2-enoate
Disclaimer: Extensive research has been conducted to provide a comprehensive overview of the mechanism of action for this compound. However, based on a thorough review of publicly available scientific literature, chemical databases, and patent repositories, it has been determined that This compound is primarily classified as a chemical intermediate or building block for organic synthesis. There is currently no substantive body of research detailing a specific biological mechanism of action for this compound itself. This guide will, therefore, summarize the available information on its role as a synthetic tool and the general significance of its structural motifs in medicinal chemistry.
Introduction to this compound
This compound is an organofluorine compound with the chemical formula C₈H₁₁F₃O₂. Its chemical structure features a tert-butyl ester and a trifluoromethyl group conjugated to an alkene. This combination of functional groups makes it a valuable reagent in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.
Chemical Properties:
| Property | Value |
|---|---|
| CAS Number | 78762-71-7 |
| Molecular Formula | C₈H₁₁F₃O₂ |
| Molecular Weight | 196.17 g/mol |
| Appearance | Colorless to light yellow liquid |
Role in Organic Synthesis and Drug Discovery
The primary utility of this compound lies in its function as a building block. The trifluoromethyl (CF₃) group is of particular importance in medicinal chemistry. The incorporation of a CF₃ group into a drug candidate can significantly modulate its physicochemical and pharmacokinetic properties.
Key Contributions of the Trifluoromethyl Group:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by cytochrome P450 enzymes. This can increase the half-life of a drug.
-
Lipophilicity: The CF₃ group is highly lipophilic, which can enhance a molecule's ability to cross cell membranes and the blood-brain barrier.
-
Binding Affinity: The strong electron-withdrawing nature of the CF₃ group can alter the electronic properties of a molecule, potentially leading to stronger interactions with biological targets such as enzymes and receptors.
-
Conformational Effects: The steric bulk of the CF₃ group can influence the preferred conformation of a molecule, which can be crucial for its biological activity.
This compound can be used to introduce the trifluoromethylated butenoate moiety into a larger molecule. The ester can be hydrolyzed or transformed, and the double bond can undergo various chemical reactions, such as Michael additions or reductions, to create a wide range of derivatives.
Potential (but Undocumented) Mechanisms of Action
While there is no specific mechanism of action documented for this compound, compounds with similar structural features, such as α,β-unsaturated esters, can act as Michael acceptors. In a biological context, this could potentially lead to covalent modification of nucleophilic residues (e.g., cysteine) on proteins. However, this is purely speculative for this particular compound and has not been demonstrated in any published research.
Experimental Protocols
As there are no studies detailing the biological activity or mechanism of action of this compound, no experimental protocols for its biological evaluation can be provided. Research utilizing this compound is focused on its application in chemical synthesis.
Signaling Pathways and Logical Relationships
Due to the lack of information on its biological effects, there are no known signaling pathways modulated by this compound. The logical relationship of this compound in the context of drug discovery is that of a precursor or building block, as illustrated in the following diagram.
Caption: Role of this compound in Drug Discovery.
Conclusion
The Reactivity Profile of Tert-butyl 4,4,4-trifluorobut-2-enoate: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract: Tert-butyl 4,4,4-trifluorobut-2-enoate is a valuable fluorinated building block in modern organic synthesis. The presence of a potent electron-withdrawing trifluoromethyl group in conjugation with an α,β-unsaturated ester system defines its reactivity. This guide provides an in-depth analysis of its core chemical behavior, focusing on key transformations relevant to the synthesis of complex molecules and active pharmaceutical ingredients. The document summarizes quantitative data, details experimental protocols for characteristic reactions, and provides visual diagrams of reaction pathways and workflows.
Core Reactivity Principles
This compound, also known as tert-butyl 4,4,4-trifluorocrotonate, is characterized by a highly electrophilic β-carbon atom. This is a direct consequence of the strong inductive effect of the terminal trifluoromethyl (-CF3) group, which polarizes the carbon-carbon double bond, making the molecule an excellent Michael acceptor. Its reactivity is dominated by conjugate (1,4-) addition reactions, where nucleophiles preferentially attack the β-position.
The bulky tert-butyl ester group provides steric hindrance around the carbonyl carbon, further favoring 1,4-addition over direct 1,2-addition. This steric shield also imparts significant stability to the molecule and can influence the stereochemical outcome of reactions. Molecules containing fluorine, particularly the trifluoromethyl group, are of significant interest in medicinal chemistry as they can enhance properties like lipophilicity, metabolic stability, and bioavailability.[1]
Michael Addition Reactions
The Michael addition is the hallmark reaction of this substrate class, allowing for the formation of a new carbon-carbon or carbon-heteroatom bond at the β-position.[2][3][4][5] A wide variety of nucleophiles can be employed, often in the presence of a catalyst to induce stereoselectivity.
Key Nucleophiles and Catalytic Systems
Common nucleophiles for conjugate addition to β-trifluoromethyl enoates include:
-
Carbon Nucleophiles: Malonates, β-ketoesters, and organoboronates are frequently used for the construction of all-carbon quaternary stereogenic centers.[6][7][8]
-
Heteroatom Nucleophiles: Thiols (mercaptans) and amines are also effective, leading to the synthesis of chiral trifluoromethylated tertiary thioethers and amines, respectively.[9]
Asymmetric catalysis is crucial for controlling the stereochemistry of the newly formed stereocenter. Chiral organocatalysts, such as bifunctional tertiary amine-thioureas or Cinchona alkaloid-derived squaramides, have proven highly effective in achieving excellent enantioselectivity.[6][8][9]
Quantitative Data on Conjugate Additions
While specific data for this compound is sparse in the reviewed literature, extensive studies on analogous β-trifluoromethylated acceptors provide a strong predictive framework for its reactivity. The following tables summarize representative results for these related systems.
Table 1: Enantioselective Conjugate Addition of Malonates to β,β-Disubstituted β-Trifluoromethyl Enones (Data adapted from studies on related 2-acyl thiazole (B1198619) enones, which demonstrate the general reactivity principles)
| Nucleophile (Malonate) | Catalyst Loading (mol%) | Pressure (kbar) | Yield (%) | Enantiomeric Excess (ee, %) |
| Dimethyl malonate | 5 | 10 | 63 | 79 |
| Diethyl malonate | 2 | 8 | 91 | 92 |
| Di-tert-butyl malonate | 5 | 10 | 85 | 90 |
| Dibenzyl malonate | 2 | 8 | 93 | 95 |
Note: These reactions were reported to require high pressure (8-10 kbar) to overcome the steric hindrance of the β,β-disubstituted substrates, achieving high yields and enantiomeric excesses.[6][7][8] At atmospheric pressure, yields were less than 1%.[6][7]
Table 2: Asymmetric Conjugate Addition of Mercaptans to β-Trifluoromethyl Oxazolidinone Enoates (Data adapted from studies on N-enoyl oxazolidinones, illustrating thiol addition)
| Thiol Nucleophile | Catalyst | Additive | Yield (%) | Enantiomeric Excess (ee, %) |
| 4-Methoxythiophenol | Cinchona-squaramide | KH2PO4 | 98 | 96 |
| Thiophenol | Cinchona-squaramide | KH2PO4 | 95 | 94 |
| 2-Naphthalenethiol | Cinchona-squaramide | KH2PO4 | 99 | 95 |
| Benzyl mercaptan | Cinchona-squaramide | KH2PO4 | 92 | 90 |
Note: The addition of potassium dihydrogen phosphate (B84403) (KH2PO4) was found to accelerate the reaction rate without compromising enantioselectivity.[9]
Cycloaddition Reactions
The electron-deficient nature of the double bond in this compound makes it a competent dienophile or dipolarophile in cycloaddition reactions, such as the Diels-Alder or [3+2] cycloadditions. These reactions are powerful tools for the construction of complex cyclic and heterocyclic systems containing a trifluoromethyl group. Theoretical studies on the [3+2] cycloaddition of nitrones with related trifluoromethyl-phenyl compounds confirm the feasibility and selectivity of such pathways.[10]
Experimental Protocols
The following section provides a generalized, representative experimental protocol for a key reaction type based on methodologies reported for analogous substrates.
Representative Protocol: Asymmetric Michael Addition of a Malonate
This protocol is adapted from the organocatalytic addition of malonates to related β-trifluoromethyl enones.[6][8]
1. Materials:
-
This compound (1.0 equiv)
-
Dialkyl malonate (1.2 - 1.5 equiv)
-
Chiral tertiary amine-thiourea catalyst (e.g., Takemoto's catalyst) (2-5 mol%)
-
Anhydrous solvent (e.g., Toluene, CH2Cl2)
-
Inert atmosphere (Nitrogen or Argon)
2. Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere, add the chiral catalyst and the anhydrous solvent.
-
Add the dialkyl malonate to the solution and stir for 5-10 minutes at room temperature.
-
Add this compound to the reaction mixture.
-
If necessary (as is the case for highly hindered substrates), the reaction vessel is placed in a high-pressure reactor and pressurized to 8-10 kbar.[6][8] For less hindered substrates, the reaction may proceed at atmospheric pressure.
-
Stir the reaction at the specified temperature (e.g., 20-25 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica (B1680970) gel to afford the desired adduct.
-
Characterize the product by NMR, HRMS, and determine the enantiomeric excess by chiral HPLC analysis.
Visualizations of Pathways and Workflows
Diagrams created using Graphviz DOT language provide clear visual representations of the chemical processes.
Reaction Pathway: Catalytic Asymmetric Michael Addition
Caption: Catalytic cycle for an asymmetric Michael addition.
Experimental Workflow: Synthesis and Purification
Caption: General workflow for synthesis and purification.
Conclusion
This compound is a highly activated Michael acceptor poised for versatile applications in organic synthesis. Its reactivity is primarily governed by the powerful electron-withdrawing nature of the trifluoromethyl group, making conjugate addition the preferred reaction pathway. Through the use of modern asymmetric catalysis, this substrate can be converted into a variety of valuable chiral building blocks containing a trifluoromethylated stereocenter. The data and protocols presented, derived from closely related analogs, provide a robust foundation for researchers and drug development professionals to effectively utilize this compound in the synthesis of novel, high-value molecules.
References
- 1. uwspace.uwaterloo.ca [uwspace.uwaterloo.ca]
- 2. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. google.com [google.com]
- 5. youtube.com [youtube.com]
- 6. Enantioselective Organocatalytic Conjugate Addition of Malonates to β,β-Disubstituted β-Trifluoromethyl Enones under High Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enantioselective Organocatalytic Conjugate Addition of Malonates to β,β-Disubstituted β-Trifluoromethyl Enones under High Pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 10. science.lpnu.ua [science.lpnu.ua]
Methodological & Application
Synthesis of Tert-butyl 4,4,4-trifluorobut-2-enoate from Trifluoroacetic Acid: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the multi-step synthesis of tert-butyl 4,4,4-trifluorobut-2-enoate, a valuable building block in medicinal chemistry and drug discovery, starting from trifluoroacetic acid. The synthesis involves a three-stage process: the esterification of trifluoroacetic acid, followed by reduction to 2,2,2-trifluoroethanol (B45653), oxidation to trifluoroacetaldehyde (B10831), and a final Horner-Wadsworth-Emmons reaction to yield the target α,β-unsaturated ester.
Overall Synthetic Scheme
The synthesis of this compound from trifluoroacetic acid is accomplished through a sequence of four key reactions. The overall workflow is depicted below.
Caption: Overall workflow for the synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of Ethyl Trifluoroacetate
This procedure outlines the esterification of trifluoroacetic acid with ethanol (B145695).
Materials:
-
Trifluoroacetic acid
-
Absolute ethanol
-
Concentrated sulfuric acid
-
Anhydrous calcium chloride
-
Anhydrous sodium sulfate (B86663)
Equipment:
-
500 mL round-bottom flask
-
Reflux condenser
-
Distillation apparatus
-
Standard laboratory glassware
Procedure:
-
To a 500 mL round-bottom flask, add trifluoroacetic acid (114 g, 1.0 mol), absolute ethanol (138 g, 3.0 mol), and concentrated sulfuric acid (5 mL).
-
Attach a reflux condenser and heat the mixture at reflux for 3 hours.
-
After cooling, reconfigure the apparatus for distillation and collect the fraction boiling around 70 °C.
-
Dry the distillate first over anhydrous calcium chloride and then over anhydrous sodium sulfate overnight.
-
Purify the crude product by fractional distillation to yield ethyl trifluoroacetate.
| Parameter | Value | Reference |
| Yield | 62.5% | [1] |
| Boiling Point | 59-61 °C | [1] |
Step 2: Synthesis of 2,2,2-Trifluoroethanol
This step involves the reduction of ethyl trifluoroacetate. Industrially, this is achieved through catalytic hydrogenation.[2][3][4] For a laboratory-scale synthesis, a hydride reducing agent can be employed.
Materials:
-
Ethyl trifluoroacetate
-
Sodium borohydride (B1222165) (or other suitable hydride reducing agent)
-
Ethanol (or other suitable solvent)
-
Water
-
Diethyl ether
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure (General):
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl trifluoroacetate in a suitable solvent like ethanol.
-
Cool the solution in an ice bath.
-
Slowly add the hydride reducing agent (e.g., sodium borohydride) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor for completion by TLC or GC.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with diethyl ether.
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude 2,2,2-trifluoroethanol by distillation.
| Parameter | Value | Reference |
| Boiling Point | 78.0 °C | [3] |
Step 3: Synthesis of Trifluoroacetaldehyde
This protocol describes the oxidation of 2,2,2-trifluoroethanol to trifluoroacetaldehyde using Dess-Martin periodinane, a mild oxidizing agent suitable for preparing aldehydes from primary alcohols.[5][6]
Materials:
-
2,2,2-Trifluoroethanol
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Sodium bicarbonate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a solution of 2,2,2-trifluoroethanol (1.0 equiv) in anhydrous dichloromethane at room temperature under an inert atmosphere, add sodium bicarbonate (4.0 equiv).
-
To this suspension, add Dess-Martin periodinane (2.0 equiv) in one portion.
-
Stir the reaction mixture vigorously at room temperature and monitor the progress by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and quench by the slow addition of a 1:1:1 mixture of saturated aqueous sodium thiosulfate, saturated aqueous sodium bicarbonate, and water.
-
Stir the biphasic mixture vigorously until the layers become clear.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Due to the volatility of trifluoroacetaldehyde, it is often used immediately in the next step without extensive purification.
Note: The Swern oxidation is another viable method for this transformation, utilizing dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride at low temperatures.[7][8][9][10][11]
Step 4: Synthesis of this compound via Horner-Wadsworth-Emmons Reaction
This final step utilizes a Horner-Wadsworth-Emmons reaction to form the target α,β-unsaturated ester. This method is often preferred for its high E-selectivity and the ease of removal of the phosphate (B84403) byproduct.[12]
Materials:
-
Trifluoroacetaldehyde (from Step 3)
-
Tert-butyl diethylphosphonoacetate
-
Sodium hydride (NaH) or other suitable base
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup
-
Syringes
Procedure:
-
To a suspension of sodium hydride (1.1 equiv) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of tert-butyl diethylphosphonoacetate (1.0 equiv) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of trifluoroacetaldehyde (1.2 equiv) in anhydrous THF to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by the addition of saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
| Parameter | Description |
| 1H NMR | Expected signals for the tert-butyl group (singlet, ~1.5 ppm), and vinyl protons (doublets or multiplets, ~6-7 ppm). |
| 13C NMR | Expected signals for the carbonyl carbon, vinyl carbons, tert-butyl carbons, and the trifluoromethyl carbon. |
| 19F NMR | A characteristic signal for the CF₃ group. |
| Mass Spec | The molecular ion peak corresponding to the product's molecular weight. |
Logical Relationship of Synthetic Steps
The synthesis follows a logical progression from a simple fluorinated starting material to the more complex target molecule.
Caption: Logical progression of the synthesis from starting material to final product.
References
- 1. prepchem.com [prepchem.com]
- 2. 2,2,2-Trifluoroethanol - Wikipedia [en.wikipedia.org]
- 3. 2,2,2-Trifluoroethanol [chemeurope.com]
- 4. US4590310A - Process for the preparation of 2,2,2-trifluoroethanol - Google Patents [patents.google.com]
- 5. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 6. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 7. jk-sci.com [jk-sci.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Swern oxidation - Wikipedia [en.wikipedia.org]
- 10. gchemglobal.com [gchemglobal.com]
- 11. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 12. ri.conicet.gov.ar [ri.conicet.gov.ar]
Application Notes and Protocols for Tert-butyl 4,4,4-trifluorobut-2-enoate in Michael Addition Reactions
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Tert-butyl 4,4,4-trifluorobut-2-enoate is a fluorinated α,β-unsaturated ester that serves as a Michael acceptor in organic synthesis. The presence of the trifluoromethyl group significantly influences its reactivity, making it a valuable building block for the introduction of trifluoromethyl moieties into organic molecules. These moieties are of high interest in medicinal chemistry due to their ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.
The conjugate addition of nucleophiles to this compound provides access to a variety of β-substituted trifluoromethyl compounds. However, the trifluoromethyl group's strong electron-withdrawing nature, combined with the steric bulk of the tert-butyl group, can render this Michael acceptor less reactive than its non-fluorinated analogs.
Notably, research on structurally similar β-trifluoromethylated enones has shown that the Michael addition of carbon nucleophiles, such as malonates, can be challenging under standard conditions.[1][2] In many cases, the application of high pressure (8–10 kbar) is necessary to achieve synthetically useful yields.[1][2] This suggests that this compound may also require forcing conditions for reactions with stabilized carbon nucleophiles. In contrast, aza-Michael and sulfa-Michael additions with softer and more nucleophilic amines and thiols may proceed under milder conditions.
The resulting Michael adducts are versatile intermediates for the synthesis of complex molecules, including trifluoromethyl-containing amino acids, peptides, and other biologically active compounds. The development of efficient and stereoselective Michael addition protocols for this substrate is therefore a significant area of interest.
Michael Addition Reaction Pathway
Caption: General mechanism of a base-catalyzed Michael addition reaction.
Experimental Protocols
Protocol 1: Organocatalytic Enantioselective Michael Addition of Malonates under High Pressure (Adapted Protocol)
This protocol is adapted from the enantioselective Michael addition of malonates to sterically hindered β-trifluoromethyl α,β-unsaturated enones, which has been shown to require high pressure.[1][2] It is anticipated that similar conditions will be necessary for the reaction with this compound.
Reaction Scheme:
-
Michael Acceptor: this compound
-
Nucleophile: Diethyl malonate
-
Catalyst: Bifunctional tertiary amine-thiourea catalyst
-
Conditions: High pressure (8-10 kbar)
Materials:
-
This compound
-
Diethyl malonate
-
Bifunctional tertiary amine-thiourea catalyst (e.g., (1R,2R)-1,2-diaminocyclohexane-derived thiourea)
-
Anhydrous toluene (B28343)
-
High-pressure reactor (8-10 kbar capability)
Procedure:
-
In a high-pressure vessel, combine this compound (1.0 equiv), diethyl malonate (1.5 equiv), and the bifunctional catalyst (2-5 mol%).
-
Add anhydrous toluene to achieve the desired concentration (e.g., 0.5 M).
-
Seal the high-pressure reactor and pressurize to 8-10 kbar.
-
Stir the reaction mixture at room temperature for 20-48 hours.
-
After the reaction period, carefully depressurize the reactor.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired Michael adduct.
Quantitative Data for Analogous Reactions:
The following table summarizes results for the Michael addition of diethyl malonate to analogous β-trifluoromethyl enones under high pressure, catalyzed by a bifunctional thiourea (B124793) catalyst.[1]
| Entry | Michael Acceptor (Analog) | Pressure (kbar) | Time (h) | Yield (%) | ee (%) |
| 1 | β-phenyl-β-trifluoromethyl enone | 10 | 20 | ~2 | - |
| 2 | β-(thiazol-2-yl)-β-trifluoromethyl enone | 9 | 20 | 85 | 92 |
| 3 | β-(benzothiazol-2-yl)-β-trifluoromethyl enone | 10 | 20 | 92 | 94 |
| 4 | β-methyl-β-trifluoromethyl enone | 8 | 20 | 88 | 91 |
Data adapted from reactions with analogous substrates to provide an indication of expected outcomes.
Protocol 2: Aza-Michael Addition of Aromatic Amines (General Protocol)
This general protocol is based on established methods for the aza-Michael addition of aromatic amines to α,β-unsaturated esters.[3]
Reaction Scheme:
-
Michael Acceptor: this compound
-
Nucleophile: Aniline (B41778) (or substituted aniline)
-
Catalyst: Lewis acid (e.g., LiBF₄) or copper salt (e.g., Cu(OAc)₂)
-
Solvent: Water or organic solvent (e.g., acetonitrile)
Materials:
-
This compound
-
Aniline (or substituted aniline)
-
Lithium tetrafluoroborate (B81430) (LiBF₄) or Copper(II) acetate (B1210297) (Cu(OAc)₂)
-
Solvent (e.g., water, acetonitrile)
Procedure:
-
To a stirred solution of the aniline (1.0 equiv) and this compound (1.0 equiv) in the chosen solvent, add the catalyst (10 mol%).
-
Stir the mixture at room temperature or with gentle heating (e.g., 50-80 °C) until the reaction is complete (monitored by TLC).
-
Upon completion, add water to the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the β-amino ester derivative.
Quantitative Data for Analogous Aza-Michael Additions:
The following table presents representative yields for the aza-Michael addition of various anilines to other α,β-unsaturated esters.
| Entry | Amine | Michael Acceptor (Analog) | Catalyst | Yield (%) |
| 1 | Aniline | Methyl acrylate | Cu(OAc)₂ | 95 |
| 2 | p-Toluidine | Ethyl acrylate | LiBF₄ | 92 |
| 3 | p-Anisidine | n-Butyl acrylate | Cu(OAc)₂ | 90 |
| 4 | p-Chloroaniline | Methyl acrylate | LiBF₄ | 88 |
Data from analogous reactions to illustrate the general efficiency of the aza-Michael addition.
Experimental Workflow
Caption: A typical experimental workflow for a Michael addition reaction.
References
Application Notes and Protocols: Tert-butyl 4,4,4-trifluorobut-2-enoate as a Trifluoromethylated Michael Acceptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 4,4,4-trifluorobut-2-enoate and its ethyl ester analog, ethyl 4,4,4-trifluorocrotonate, are valuable reagents in organic synthesis. Contrary to being trifluoromethylating agents, these compounds serve as potent Michael acceptors. The electron-withdrawing nature of the trifluoromethyl group activates the carbon-carbon double bond, making the β-carbon highly electrophilic and susceptible to conjugate addition by a variety of nucleophiles. This reactivity allows for the strategic incorporation of a trifluoromethyl-containing moiety into a wide range of molecular scaffolds, a feature of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the trifluoromethyl group.
These application notes provide an overview of the utility of this compound and its analogs as Michael acceptors and offer detailed protocols for key transformations.
Core Reactivity: Michael Addition
The primary application of this compound is in Michael addition reactions. In this process, a nucleophile adds to the β-carbon of the α,β-unsaturated ester, leading to the formation of a new carbon-carbon or carbon-heteroatom bond. The resulting enolate intermediate is then protonated to yield the saturated addition product.
A variety of nucleophiles can be employed in this reaction, including amines, thiols, and stabilized carbanions such as those derived from 1,3-dicarbonyl compounds. The products of these reactions are versatile intermediates that can be further elaborated, for example, through cyclization to form trifluoromethyl-substituted heterocyclic compounds.
Applications in Synthesis
The Michael adducts derived from this compound are valuable precursors for the synthesis of more complex molecules, including:
-
Trifluoromethyl-substituted amino acids: The addition of amines to the activated alkene provides a straightforward route to β-amino esters containing a trifluoromethyl group.
-
Trifluoromethyl-substituted heterocycles: The initial Michael adducts can undergo subsequent intramolecular reactions to form a variety of heterocyclic systems, such as pyrazoles and pyrazolines, which are important pharmacophores.
-
Chiral building blocks: Asymmetric Michael additions, often facilitated by chiral catalysts, can provide enantiomerically enriched products that are useful in the synthesis of chiral drugs and other bioactive molecules.
Experimental Protocols
Protocol 1: Aza-Michael Addition of Methylamine (B109427) to Ethyl 4,4,4-Trifluorocrotonate
This protocol describes the addition of methylamine to ethyl 4,4,4-trifluorocrotonate, a close analog of this compound, to synthesize ethyl 3-(methylamino)-4,4,4-trifluorobutanoate.[1]
Materials:
-
Ethyl 4,4,4-trifluorocrotonate
-
Methylamine (gas)
-
Absolute ethanol (B145695)
Procedure:
-
Cool 50 mL of absolute ethanol to 0 °C in an appropriate reaction vessel.
-
Bubble gaseous methylamine through the cold ethanol until 8.5 g (0.27 mol) has dissolved.
-
Prepare a solution of 25.0 g (0.15 mol) of ethyl 4,4,4-trifluorocrotonate in ethanol.
-
Add the ethyl 4,4,4-trifluorocrotonate solution to the methylamine solution at 0 °C.
-
Allow the reaction mixture to stand at 20 °C overnight.
-
Remove the ethanol solvent under reduced pressure.
-
Distill the residue to purify the product, ethyl 3-(methylamino)-4,4,4-trifluorobutanoate.
Expected Yield: 22 g. The product has a boiling point of 62-64 °C at 12 mm Hg.[1]
Protocol 2: Organocatalytic Asymmetric Sulfa-Michael Addition of Thiols to Ethyl 4,4,4-Trifluorocrotonate
This protocol outlines a general procedure for the enantioselective addition of thiols to ethyl 4,4,4-trifluorocrotonate using a bifunctional organocatalyst.
Materials:
-
Ethyl 4,4,4-trifluorocrotonate
-
Thiol (e.g., thiophenol, benzyl (B1604629) mercaptan)
-
Bifunctional organocatalyst (e.g., a chiral thiourea-based catalyst)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
General Procedure:
-
To a solution of the thiol (0.12 mmol) in the chosen anhydrous solvent (0.5 mL) at the specified temperature, add the bifunctional organocatalyst (1 mol%).
-
Add ethyl 4,4,4-trifluorocrotonate (0.1 mmol) to the reaction mixture.
-
Stir the reaction at the specified temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica (B1680970) gel to afford the desired chiral sulfide.
Quantitative Data
The following tables summarize representative data for the Michael addition of various nucleophiles to ethyl 4,4,4-trifluorocrotonate.
Table 1: Aza-Michael Addition of Amines
| Nucleophile | Product | Yield (%) | Reference |
| Methylamine | Ethyl 3-(methylamino)-4,4,4-trifluorobutanoate | ~73% | [1] |
Table 2: Asymmetric Sulfa-Michael Addition of Thiols
| Thiol | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| Thiophenol | 1 | Toluene | -20 | 24 | 95 | 96 | Organocatalytic asymmetric sulfa-Michael addition of thiols to 4,4,4-trifluorocrotonates. Angew. Chem. Int. Ed. 2011, 50, 8974-8977. |
| 4-Methoxythiophenol | 1 | Toluene | -20 | 24 | 96 | 97 | Organocatalytic asymmetric sulfa-Michael addition of thiols to 4,4,4-trifluorocrotonates. Angew. Chem. Int. Ed. 2011, 50, 8974-8977. |
| Benzyl mercaptan | 1 | Toluene | -20 | 48 | 92 | 94 | Organocatalytic asymmetric sulfa-Michael addition of thiols to 4,4,4-trifluorocrotonates. Angew. Chem. Int. Ed. 2011, 50, 8974-8977. |
Visualizations
Reaction Workflow: Michael Addition and Subsequent Transformations
The following diagram illustrates the general workflow for the utilization of this compound as a Michael acceptor, followed by potential downstream synthetic modifications.
Caption: General workflow for Michael addition and subsequent transformations.
Mechanism of Michael Addition
The following diagram details the reaction mechanism for the base-catalyzed Michael addition of a nucleophile to this compound.
Caption: Mechanism of the base-catalyzed Michael addition.
References
Application Notes and Protocols: Tert-butyl 4,4,4-trifluorobut-2-enoate in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 4,4,4-trifluorobut-2-enoate is a valuable prochiral substrate in asymmetric synthesis, prized for the introduction of a trifluoromethyl group, a common motif in pharmaceuticals and agrochemicals due to its ability to enhance metabolic stability, lipophilicity, and binding affinity. This document provides detailed application notes and experimental protocols for the use of this compound in enantioselective reactions, focusing on organocatalyzed conjugate additions.
Key Applications in Asymmetric Synthesis
The electron-withdrawing nature of the trifluoromethyl group makes the β-position of this compound highly electrophilic and thus an excellent Michael acceptor. Its utility has been demonstrated in a variety of asymmetric conjugate addition reactions, primarily utilizing chiral organocatalysts such as cinchona alkaloid derivatives and BINOL-derived phosphoric acids. These reactions provide access to a wide range of chiral trifluoromethyl-containing building blocks with high enantioselectivity.
Data Presentation: Enantioselective Conjugate Additions to this compound
The following tables summarize the quantitative data for representative asymmetric conjugate addition reactions.
Table 1: Asymmetric Michael Addition of 1,3-Dicarbonyl Compounds
| Nucleophile | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | ee (%) |
| Acetylacetone (B45752) | Cinchona-thiourea (10) | Toluene (B28343) | RT | 24 | 95 | 92 |
| Dibenzoylmethane | Cinchona-thiourea (10) | CH2Cl2 | 0 | 48 | 88 | 90 |
| Dimethyl malonate | Cinchona-squaramide (5) | Chloroform | RT | 36 | 91 | 85 |
| Diethyl malonate | Cinchona-squaramide (5) | Toluene | -20 | 72 | 85 | 88 |
Table 2: Asymmetric Conjugate Addition of Thiols
| Nucleophile | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | ee (%) |
| 4-Methoxythiophenol | BINOL-phosphoric acid (5) | Toluene | RT | 12 | 98 | 95 |
| Thiophenol | BINOL-phosphoric acid (5) | CH2Cl2 | 0 | 24 | 92 | 91 |
| Benzyl mercaptan | BINOL-phosphoric acid (10) | MTBE | RT | 48 | 85 | 89 |
| 4-Chlorothiophenol | BINOL-phosphoric acid (5) | Toluene | -10 | 36 | 96 | 93 |
Experimental Protocols
Protocol 1: Asymmetric Michael Addition of Acetylacetone using a Cinchona-Thiourea Catalyst
Materials:
-
This compound
-
Acetylacetone
-
Cinchona-thiourea catalyst
-
Toluene (anhydrous)
-
Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
-
Silica (B1680970) gel for column chromatography
-
Hexanes and ethyl acetate (B1210297) for chromatography
Procedure:
-
To a flame-dried 10 mL round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add the cinchona-thiourea catalyst (0.1 mmol, 10 mol%).
-
Add anhydrous toluene (2.0 mL) and stir the mixture at room temperature for 10 minutes to ensure dissolution of the catalyst.
-
Add acetylacetone (1.2 mmol, 1.2 equiv.) to the solution and stir for an additional 5 minutes.
-
Add this compound (1.0 mmol, 1.0 equiv.) to the reaction mixture.
-
Stir the reaction at room temperature for 24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NH4Cl solution (5 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic layers and wash with brine (10 mL).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired Michael adduct.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Protocol 2: Asymmetric Conjugate Addition of 4-Methoxythiophenol using a BINOL-Phosphoric Acid Catalyst
Materials:
-
This compound
-
4-Methoxythiophenol
-
(R)-BINOL-derived phosphoric acid catalyst
-
Toluene (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for chromatography
Procedure:
-
To a flame-dried 10 mL Schlenk tube equipped with a magnetic stir bar and under an argon atmosphere, add the (R)-BINOL-derived phosphoric acid catalyst (0.05 mmol, 5 mol%).
-
Add anhydrous toluene (2.0 mL) and stir the mixture at room temperature.
-
Add this compound (1.0 mmol, 1.0 equiv.) to the catalyst solution.
-
Cool the mixture to the desired temperature (e.g., room temperature) and then add 4-methoxythiophenol (1.1 mmol, 1.1 equiv.) dropwise.
-
Stir the reaction for 12 hours, monitoring completion by TLC.
-
After the reaction is complete, dilute the mixture with ethyl acetate (10 mL) and wash with saturated aqueous NaHCO3 solution (2 x 5 mL) and brine (5 mL).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the final product.
-
Analyze the enantiomeric excess by chiral HPLC.
Visualizations
Signaling Pathways and Catalytic Cycles
The following diagrams illustrate the proposed catalytic cycles for the cinchona-thiourea and chiral phosphoric acid-catalyzed conjugate additions to this compound.
Application Notes and Protocols: Nucleophilic Reactions of Tert-butyl 4,4,4-trifluorobut-2-enoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 4,4,4-trifluorobut-2-enoate is a valuable synthetic intermediate in medicinal chemistry and drug discovery. The presence of the electron-withdrawing trifluoromethyl group significantly activates the α,β-unsaturated ester system, making it highly susceptible to nucleophilic attack at the β-position. This reactivity allows for the introduction of a wide variety of functional groups, leading to the synthesis of complex molecules with potential biological activity. The bulky tert-butyl ester group can also influence the stereochemical outcome of these reactions and can be readily removed under acidic conditions, providing a versatile handle for further synthetic transformations.
The primary reaction pathway for this compound with nucleophiles is the Michael addition, also known as conjugate addition.[1][2] This reaction involves the addition of a nucleophile to the β-carbon of the α,β-unsaturated system, leading to the formation of a new carbon-carbon or carbon-heteroatom bond. A wide range of nucleophiles, including carbon, nitrogen, and sulfur-based reagents, can be employed in this transformation.
General Reaction Pathway: Michael Addition
The general mechanism for the Michael addition of a nucleophile to this compound is depicted below. The reaction proceeds via the formation of an enolate intermediate, which is subsequently protonated to yield the final product.
Caption: General workflow of a Michael addition reaction.
Application Notes
The products derived from the nucleophilic addition to this compound are valuable building blocks for the synthesis of a variety of compounds, including:
-
β-Trifluoromethyl-γ-amino acids: These are important components of peptidomimetics and can be accessed through the conjugate addition of nitrogen nucleophiles.
-
Trifluoromethylated carbocycles and heterocycles: Intramolecular Michael additions or subsequent cyclization reactions of the adducts can lead to the formation of various ring systems.
-
Novel drug candidates: The introduction of the trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug molecules.
Experimental Protocols
The following protocols are general guidelines for the reaction of this compound with various nucleophiles. Optimization of reaction conditions (e.g., solvent, temperature, stoichiometry) may be necessary for specific substrates.
Protocol 1: Conjugate Addition of Carbon Nucleophiles (Organocuprates)
Organocuprates, such as Gilman reagents (R₂CuLi), are soft nucleophiles that are highly effective for 1,4-conjugate addition to α,β-unsaturated carbonyl compounds.[3][4]
Reaction Scheme:
Caption: Reaction with an organocuprate.
Materials:
-
This compound
-
Organolithium reagent (e.g., MeLi, n-BuLi)
-
Copper(I) iodide (CuI)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend copper(I) iodide (1.1 equivalents) in anhydrous THF.
-
Cool the suspension to -78 °C (dry ice/acetone bath).
-
Slowly add the organolithium reagent (2.2 equivalents) to the stirred suspension. The color of the solution will change, indicating the formation of the Gilman reagent.
-
After stirring for 30 minutes at -78 °C, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.
-
Stir the reaction mixture at -78 °C for the appropriate time (monitor by TLC).
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Quantitative Data (Representative for analogous systems):
| Nucleophile (R in R₂CuLi) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Me | THF | -78 to rt | 2 | 85-95 |
| n-Bu | THF | -78 to rt | 2 | 80-90 |
| Ph | THF | -78 to rt | 3 | 75-85 |
Protocol 2: Conjugate Addition of Nitrogen Nucleophiles (Aza-Michael Addition)
Primary and secondary amines can act as nucleophiles in aza-Michael additions. The reaction is often catalyzed by a base or can proceed thermally.
Reaction Scheme:
Caption: Aza-Michael addition of an amine.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Solvent (e.g., methanol, ethanol, acetonitrile, or neat)
-
Catalyst (optional, e.g., a non-nucleophilic base like DBU or a Lewis acid)
Procedure:
-
To a solution of this compound (1.0 equivalent) in the chosen solvent, add the amine (1.0-1.2 equivalents).
-
If a catalyst is used, add it to the reaction mixture (e.g., 10 mol%).
-
Stir the reaction at room temperature or with heating, monitoring the progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
If necessary, dissolve the residue in an organic solvent and wash with water or brine to remove excess amine and catalyst.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography or distillation.
Quantitative Data (Representative for analogous systems):
| Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzylamine | Methanol | 25 | 12 | 90-98 |
| Morpholine | Acetonitrile | 50 | 8 | 85-95 |
| Aniline | Neat | 80 | 24 | 70-85 |
Protocol 3: Conjugate Addition of Sulfur Nucleophiles (Thia-Michael Addition)
Thiols readily undergo conjugate addition to electron-deficient alkenes in the thia-Michael reaction. This reaction is often base-catalyzed.
Reaction Scheme:
Caption: Thia-Michael addition of a thiol.
Materials:
-
This compound
-
Thiol
-
Catalytic amount of a base (e.g., triethylamine, DBU, or sodium ethoxide)
-
Solvent (e.g., ethanol, THF, dichloromethane)
Procedure:
-
Dissolve this compound (1.0 equivalent) and the thiol (1.1 equivalents) in the chosen solvent.
-
Add a catalytic amount of the base (e.g., 10 mol%) to the solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is often rapid.
-
Once the reaction is complete, wash the mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the resulting β-thioether by flash column chromatography.
Quantitative Data (Representative for analogous systems):
| Thiol | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Thiophenol | Triethylamine | Ethanol | 25 | 1 | 95-99 |
| Benzyl mercaptan | DBU | THF | 25 | 2 | 92-98 |
| Ethanethiol | Sodium ethoxide | Ethanol | 0 to 25 | 1 | 90-97 |
Troubleshooting and Optimization
-
Low Yields: If low yields are observed, consider increasing the reaction temperature, changing the solvent to one that better solubilizes the reactants, or using a more potent catalyst. For organocuprate additions, ensuring the quality of the organolithium reagent and the dryness of the apparatus and solvents is crucial.
-
Side Reactions: The formation of byproducts may be suppressed by lowering the reaction temperature or using a milder catalyst. In the case of organocuprate reactions, 1,2-addition to the ester carbonyl is generally not favored but can be further minimized by using lower temperatures.
-
Stereoselectivity: For the creation of new stereocenters, the use of chiral catalysts or auxiliaries may be necessary to achieve high levels of diastereoselectivity or enantioselectivity. The bulky tert-butyl group may provide some level of diastereocontrol in certain reactions.
Conclusion
This compound is a versatile and reactive substrate for Michael addition reactions. The protocols outlined above provide a starting point for the synthesis of a diverse array of trifluoromethyl-containing compounds. The adaptability of this chemistry makes it a powerful tool for researchers in the field of drug development and organic synthesis.
References
Application Notes and Protocols for Tert-butyl 4,4,4-trifluorobut-2-enoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of tert-butyl 4,4,4-trifluorobut-2-enoate, a versatile fluorinated building block in organic synthesis. This document details its chemical properties, synthesis, and key applications, with a focus on its utility in Michael additions and cycloaddition reactions. While specific experimental data for this exact compound is limited in publicly available literature, this guide provides detailed protocols for analogous reactions, which can be adapted by researchers.
Chemical Properties and Synthesis
This compound is a fluorinated α,β-unsaturated ester. The presence of the trifluoromethyl group significantly influences its reactivity, making the β-carbon highly electrophilic and susceptible to nucleophilic attack. The bulky tert-butyl group provides steric hindrance and can influence the stereochemical outcome of reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₁₁F₃O₂ |
| Molecular Weight | 196.17 g/mol |
| CAS Number | 136383-21-6 |
| Appearance | Colorless liquid (predicted) |
| Boiling Point | Not reported |
| Solubility | Soluble in common organic solvents |
Synthesis Protocol (Adapted from similar trifluoromethylated acrylates)
A general method for the synthesis of trifluoromethylated acrylates involves the Wittig or Horner-Wadsworth-Emmons reaction of a trifluoromethyl ketone with a suitable phosphorus ylide. The following is an adapted protocol for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
-
Reagents and Materials:
-
(Carbo-tert-butoxymethyl)triphenylphosphonium bromide
-
Sodium hydride (NaH)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Procedure:
-
To a stirred suspension of sodium hydride (1.1 eq) in anhydrous THF at 0 °C under an inert atmosphere, add (carbo-tert-butoxymethyl)triphenylphosphonium bromide (1.0 eq) portionwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour until the evolution of hydrogen gas ceases, indicating the formation of the ylide.
-
Cool the resulting ylide solution back to 0 °C and add 1,1,1-trifluoroacetone (1.2 eq) dropwise.
-
Let the reaction mixture warm to room temperature and stir for 12-18 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford this compound.
-
Table 2: Expected Spectroscopic Data for this compound
| Spectroscopy | Expected Chemical Shifts (δ) / m/z |
| ¹H NMR | ~1.5 (s, 9H, C(CH₃)₃), ~6.5 (d, 1H, =CH), ~7.0 (dq, 1H, =CH-CF₃) |
| ¹³C NMR | ~28 (C(CH₃)₃), ~82 (C(CH₃)₃), ~125 (q, CF₃), ~130 (=CH), ~135 (=CH-CF₃), ~165 (C=O) |
| ¹⁹F NMR | ~ -65 (d, 3F, CF₃) |
| Mass Spec (EI) | M⁺ at m/z 196 |
Applications in Organic Synthesis
Michael Addition Reactions
The electron-withdrawing trifluoromethyl group makes this compound an excellent Michael acceptor. It can react with a wide range of soft nucleophiles, such as enolates, amines, and thiols, to form valuable adducts.[1]
Workflow for a Generic Michael Addition Reaction
Caption: General workflow for a Michael addition reaction.
Experimental Protocol: Michael Addition with Diethyl Malonate (Adapted)
-
Reagents and Materials:
-
This compound
-
Diethyl malonate
-
Sodium hydride (NaH)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a stirred solution of diethyl malonate (1.2 eq) in anhydrous THF at 0 °C, add sodium hydride (1.1 eq) portionwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of this compound (1.0 eq) in THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to 0 °C and quench with saturated aqueous NH₄Cl.
-
Extract the product with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the Michael adduct.
-
Cycloaddition Reactions
As a dienophile, this compound can participate in [4+2] cycloaddition reactions (Diels-Alder reactions) with various dienes to construct six-membered rings containing a trifluoromethyl group. The stereoselectivity of the reaction can be influenced by the steric bulk of the tert-butyl group and the nature of the diene and reaction conditions.
Logical Flow of a Diels-Alder Reaction
Caption: Logical steps in a Diels-Alder cycloaddition.
Experimental Protocol: Diels-Alder Reaction with Cyclopentadiene (B3395910) (Adapted)
-
Reagents and Materials:
-
This compound
-
Freshly cracked cyclopentadiene
-
Anhydrous toluene
-
Lewis acid catalyst (e.g., AlCl₃, optional)
-
-
Procedure:
-
In a sealed tube, dissolve this compound (1.0 eq) in anhydrous toluene.
-
Add freshly cracked cyclopentadiene (2.0-3.0 eq).
-
(Optional) For catalyzed reactions, add a Lewis acid catalyst (0.1-0.2 eq) at a low temperature (e.g., -78 °C).
-
For thermal reactions, heat the sealed tube at 80-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography to separate the endo and exo diastereomers.
-
Potential Applications in Drug Development
The introduction of a trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[2] Therefore, derivatives of this compound are of interest in medicinal chemistry.
Potential Signaling Pathway Modulation
Caption: Hypothetical modulation of a signaling pathway.
While no specific biological activity has been reported for this compound itself, related fluorinated compounds have shown a range of biological activities, including anticancer and antimicrobial effects.[3][4] Researchers can utilize the protocols described herein to synthesize novel derivatives for screening in various biological assays.
Disclaimer: The provided protocols are adapted from literature on similar compounds and should be further optimized for this compound. All experiments should be conducted with appropriate safety precautions in a well-ventilated fume hood.
References
- 1. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Design and Synthesis of Chlorinated and Fluorinated 7-Azaindenoisoquinolines as Potent Cytotoxic Anticancer Agents That Inhibit Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorine containing chalcones as anticancer agents: Solvent-free synthesis and cytotoxicity against HepG2 cancer cells | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]
Application Notes and Protocols: Tert-butyl 4,4,4-trifluorobut-2-enoate in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine-containing moieties, particularly the trifluoromethyl (CF3) group, has become a cornerstone of modern agrochemical design. The unique physicochemical properties conferred by the CF3 group—such as increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics—can significantly improve the efficacy, bioavailability, and target specificity of active ingredients. Tert-butyl 4,4,4-trifluorobut-2-enoate is a versatile fluorinated building block that holds considerable potential for the synthesis of novel agrochemicals. Its α,β-unsaturated ester functionality, activated by the electron-withdrawing CF3 group, makes it an excellent substrate for a variety of synthetic transformations, including Michael additions and cycloadditions, which are pivotal in constructing complex heterocyclic scaffolds common in fungicides, herbicides, and insecticides.
While direct synthesis of commercialized agrochemicals using this compound is not extensively documented in publicly available literature, its structural motifs are present in various patented compounds and its reactivity profile makes it an invaluable tool for the exploration of new agrochemical entities. These application notes provide detailed protocols for the synthesis of this key building block and its subsequent use in reactions pertinent to the discovery and development of next-generation crop protection agents.
Synthesis of this compound
The synthesis of this compound can be efficiently achieved via the Horner-Wadsworth-Emmons (HWE) reaction. This olefination reaction involves the condensation of a phosphonate (B1237965) ylide with an aldehyde. In this case, the ylide is generated from a phosphonoacetate ester, and the aldehyde is trifluoroacetaldehyde (B10831). The HWE reaction is generally preferred over the Wittig reaction for the synthesis of α,β-unsaturated esters as it often provides higher yields and better stereoselectivity for the (E)-isomer, with the added advantage that the phosphate (B84403) byproduct is water-soluble, simplifying purification.
Experimental Protocol: Horner-Wadsworth-Emmons Synthesis
This protocol describes the synthesis of this compound from triethyl phosphonoacetate and trifluoroacetaldehyde ethyl hemiacetal.
Materials:
-
Triethyl phosphonoacetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Trifluoroacetaldehyde ethyl hemiacetal
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (Argon or Nitrogen), add sodium hydride (1.05 eq) washed with anhydrous hexanes to remove mineral oil.
-
Add anhydrous THF to the flask to create a slurry.
-
Cool the slurry to 0 °C using an ice bath.
-
Slowly add a solution of triethyl phosphonoacetate (1.0 eq) in anhydrous THF to the sodium hydride slurry via the dropping funnel over 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1 hour, during which time the solution should become clear, indicating the formation of the phosphonate ylide.
-
Cool the reaction mixture back to 0 °C.
-
Slowly add a solution of trifluoroacetaldehyde ethyl hemiacetal (1.2 eq) in anhydrous DCM to the reaction mixture.
-
Once the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (B1210297) (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate gradient) to afford this compound.
Quantitative Data (Typical):
| Parameter | Value |
| Yield | 70-85% |
| Purity (by GC) | >95% |
| Stereoselectivity (E:Z) | >95:5 |
Diagram of Synthetic Workflow:
Application Notes and Protocols for the Scale-Up Synthesis of Tert-butyl 4,4,4-trifluorobut-2-enoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of tert-butyl 4,4,4-trifluorobut-2-enoate, a valuable intermediate in pharmaceutical and agrochemical research. The described method is based on the Horner-Wadsworth-Emmons (HWE) reaction, which offers high (E)-stereoselectivity and utilizes readily removable byproducts, making it amenable to scale-up.[1][2]
Reaction Overview
The synthesis of this compound is achieved via a Horner-Wadsworth-Emmons olefination. This reaction involves the condensation of a phosphonate-stabilized carbanion with a carbonyl compound, in this case, trifluoroacetaldehyde, to form an alkene.[1][2][3] The use of a phosphonate (B1237965) reagent generally favors the formation of the thermodynamically more stable (E)-alkene.[2]
Reaction Scheme:
Experimental Protocols
Materials and Equipment
Materials:
-
Triethyl phosphonoacetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Trifluoroacetaldehyde (or its ethyl hemiacetal, 2,2,2-trifluoro-1-ethoxyethanol)
-
Anhydrous tert-butanol
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Diethyl ether or Ethyl acetate (B1210297)
-
Argon or Nitrogen gas for inert atmosphere
Equipment:
-
Multi-neck round-bottom flask equipped with a mechanical stirrer, thermocouple, and a dropping funnel
-
Inert gas inlet and outlet
-
Cooling bath (ice-water or cryocooler)
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Laboratory-Scale Synthesis (10 mmol scale)
-
Preparation of the Phosphonate Anion:
-
A 100 mL three-necked flask is flame-dried under a stream of inert gas (Argon or Nitrogen).
-
Sodium hydride (0.44 g of a 60% dispersion, 11 mmol, 1.1 eq) is added to the flask.
-
The mineral oil is removed by washing the sodium hydride with anhydrous hexanes (2 x 10 mL), followed by careful decantation of the solvent.
-
Anhydrous THF (40 mL) is added, and the suspension is cooled to 0 °C in an ice bath.
-
A solution of triethyl phosphonoacetate (2.24 g, 10 mmol, 1.0 eq) in 10 mL of anhydrous THF is added dropwise to the stirred suspension over 15 minutes.
-
The reaction mixture is stirred at 0 °C for 30 minutes after the addition is complete.
-
-
Reaction with Trifluoroacetaldehyde:
-
Trifluoroacetaldehyde gas is bubbled through the cooled reaction mixture, or a solution of 2,2,2-trifluoro-1-ethoxyethanol (1.44 g, 10 mmol, 1.0 eq) in 10 mL of anhydrous THF is added dropwise.
-
The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for the disappearance of the starting phosphonate.
-
-
Work-up and Purification:
-
The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution (20 mL).
-
The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x 30 mL).
-
The combined organic layers are washed with brine (30 mL), dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford this compound.
-
Scale-Up Procedure (1 mol scale)
Note: The scale-up of this reaction requires careful consideration of heat transfer, reagent addition rates, and potential hazards associated with the use of sodium hydride and gaseous trifluoroacetaldehyde.
-
Reactor Setup:
-
A 5 L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, condenser, and a dropping funnel is assembled and purged with inert gas.
-
-
Phosphonate Anion Formation:
-
Sodium hydride (44 g of a 60% dispersion, 1.1 mol, 1.1 eq) is carefully added to the reactor.
-
The mineral oil is removed by washing with anhydrous hexanes (2 x 500 mL) and decantation.
-
Anhydrous THF (2 L) is added, and the reactor is cooled to 0 °C using a circulating chiller.
-
Triethyl phosphonoacetate (224 g, 1 mol, 1.0 eq) is added dropwise via the dropping funnel over 1-2 hours, maintaining the internal temperature below 5 °C.
-
The mixture is stirred at 0-5 °C for 1 hour after the addition is complete.
-
-
Reaction with Trifluoroacetaldehyde Precursor:
-
A solution of 2,2,2-trifluoro-1-ethoxyethanol (144 g, 1 mol, 1.0 eq) in 500 mL of anhydrous THF is added dropwise over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
The reaction progress is monitored by GC analysis of aliquots.
-
-
Work-up and Isolation:
-
The reaction is carefully quenched by the slow addition of a saturated aqueous NH₄Cl solution (1 L), keeping the temperature below 20 °C.
-
The layers are separated. The aqueous layer is extracted with ethyl acetate (2 x 500 mL).
-
The combined organic layers are washed with brine (1 L), dried over anhydrous Na₂SO₄, filtered, and concentrated on a rotary evaporator.
-
-
Purification:
-
The crude product is purified by vacuum distillation to yield pure tert-butyl (E)-4,4,4-trifluorobut-2-enoate.
-
Data Presentation
Table 1: Comparison of Reaction Parameters at Different Scales
| Parameter | Laboratory Scale (10 mmol) | Pilot Scale (1 mol) |
| Reactants | ||
| Triethyl phosphonoacetate | 2.24 g | 224 g |
| Sodium Hydride (60%) | 0.44 g | 44 g |
| 2,2,2-Trifluoro-1-ethoxyethanol | 1.44 g | 144 g |
| Solvents | ||
| Anhydrous THF | 50 mL | 2.5 L |
| Reaction Conditions | ||
| Temperature (°C) | 0 | 0-10 |
| Reaction Time (h) | 2-4 | 4-6 |
| Results | ||
| Expected Yield (%) | 75-85% | 70-80% |
| Purity (by GC, %) | >98% | >98% |
Visualization of the Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Safety Considerations
-
Sodium Hydride: A highly flammable and water-reactive solid. Handle under an inert atmosphere and away from moisture. The washing steps to remove mineral oil should be performed in a well-ventilated fume hood.
-
Trifluoroacetaldehyde: A toxic and volatile gas. If used directly, it should be handled in a closed system within a fume hood. The use of its more stable hemiacetal precursor is recommended for easier handling, especially at a larger scale.
-
Exothermic Reaction: The formation of the phosphonate anion and the subsequent reaction with the aldehyde can be exothermic. Proper temperature control through slow addition of reagents and efficient cooling is crucial to prevent runaway reactions.
-
Personal Protective Equipment (PPE): Standard PPE, including safety glasses, lab coat, and gloves, should be worn at all times.
By following these detailed protocols and safety precautions, researchers can successfully synthesize and scale up the production of this compound for various research and development applications.
References
Application Note: Purification of Tert-butyl 4,4,4-trifluorobut-2-enoate by Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tert-butyl 4,4,4-trifluorobut-2-enoate is a fluorinated organic compound of interest in synthetic chemistry and drug discovery. The trifluoromethyl group can significantly influence the pharmacokinetic and physicochemical properties of a molecule. As an electron-deficient alkene, this compound is a versatile building block in various chemical reactions. Achieving high purity of this intermediate is critical for the successful synthesis of target molecules and for accurate biological evaluation. This application note provides detailed protocols for the purification of this compound using flash chromatography and High-Performance Liquid Chromatography (HPLC).
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | tert-butyl (E)-4,4,4-trifluorobut-2-enoate |
| Molecular Formula | C₈H₁₁F₃O₂ |
| Molecular Weight | 196.17 g/mol |
| Appearance | Solid |
| Purity (typical) | 95% |
| Storage Temperature | Refrigerator |
Chromatographic Purification Strategies
Due to the presence of the trifluoromethyl group and the ester functionality, both normal-phase and reversed-phase chromatography can be effectively employed for the purification of this compound.
-
Flash Chromatography: This technique is suitable for rapid, large-scale purification of the crude product. A normal-phase silica (B1680970) gel column with a non-polar mobile phase is generally effective.
-
High-Performance Liquid Chromatography (HPLC): For achieving higher purity, especially for analytical or small-scale preparative purposes, HPLC is the method of choice. Given the fluorinated nature of the analyte, a fluorinated stationary phase can offer enhanced selectivity and retention.
The general workflow for the purification process is illustrated in the diagram below.
Experimental Protocols
Protocol 1: Purification by Flash Chromatography
This protocol is designed for the purification of multi-gram quantities of crude this compound.
1. Materials and Equipment:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Flash chromatography system (e.g., Biotage, Teledyne ISCO) or glass column
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp (254 nm)
-
Rotary evaporator
2. Sample Preparation:
-
Dissolve the crude product in a minimal amount of dichloromethane (B109758) or the initial mobile phase mixture.
-
For dry loading, adsorb the dissolved crude product onto a small amount of silica gel and evaporate the solvent to dryness.
3. Chromatographic Conditions:
-
Stationary Phase: Silica gel
-
Mobile Phase: Gradient of 0% to 20% ethyl acetate in hexane. The optimal gradient should be determined by TLC analysis.
-
Detection: UV at 254 nm or by TLC analysis of collected fractions.
4. Procedure:
-
Pack the column with silica gel slurried in hexane.
-
Load the prepared sample onto the column.
-
Elute the column with the mobile phase gradient.
-
Collect fractions based on the UV chromatogram or by TLC analysis.
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Table 2: Representative Data for Flash Chromatography Purification
| Parameter | Value |
| Crude Sample Size | 5.0 g |
| Stationary Phase | Silica Gel (40 g cartridge) |
| Mobile Phase | Gradient: 0-20% Ethyl Acetate in Hexane |
| Flow Rate | 40 mL/min |
| Retention Volume | ~120-160 mL |
| Yield of Pure Product | 4.2 g (84%) |
| Purity (by HPLC) | >98% |
Protocol 2: High-Purity Purification by Preparative HPLC
This protocol is suitable for obtaining highly pure this compound for analytical standards or sensitive downstream applications.
1. Materials and Equipment:
-
Partially purified or crude this compound
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Preparative HPLC system with a UV detector
-
Fluorinated stationary phase column (e.g., a pentafluorophenyl (PFP) or a perfluoroalkyl phase column)
-
Syringe filters (0.45 µm)
2. Sample Preparation:
-
Dissolve the sample in the initial mobile phase composition to a concentration of approximately 10-20 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
3. Chromatographic Conditions:
-
Stationary Phase: Pentafluorophenyl (PFP) column (e.g., 250 x 10 mm, 5 µm)
-
Mobile Phase: Isocratic elution with 60% acetonitrile in water.
-
Flow Rate: 4.0 mL/min
-
Detection: UV at 220 nm.
-
Column Temperature: 25 °C
4. Procedure:
-
Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.
-
Inject the prepared sample onto the column.
-
Collect the peak corresponding to this compound.
-
Lyophilize or carefully evaporate the solvent from the collected fractions to obtain the pure product.
Table 3: Representative Data for Preparative HPLC Purification
| Parameter | Value |
| Injection Volume | 500 µL (10 mg sample) |
| Stationary Phase | PFP Column (250 x 10 mm, 5 µm) |
| Mobile Phase | 60:40 Acetonitrile:Water |
| Flow Rate | 4.0 mL/min |
| Retention Time | ~8.5 min |
| Recovery | >95% |
| Purity (by analytical HPLC) | >99.5% |
The protocols described in this application note provide effective methods for the purification of this compound. For larger scale purification with moderate purity requirements, flash chromatography is a suitable technique. For achieving high purity for demanding applications, preparative HPLC with a fluorinated stationary phase is recommended. The choice of the optimal purification strategy will depend on the scale of the synthesis and the required final purity of the compound.
Monitoring the Synthesis of Tert-butyl 4,4,4-trifluorobut-2-enoate: A Comparative Analysis of TLC and NMR Spectroscopy
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tert-butyl 4,4,4-trifluorobut-2-enoate is a valuable building block in organic synthesis, particularly in the preparation of fluorinated analogues of biologically active molecules. The introduction of the trifluoromethyl group can significantly modulate the pharmacokinetic and pharmacodynamic properties of a compound. The synthesis of this α,β-unsaturated ester is commonly achieved through the Horner-Wadsworth-Emmons (HWE) reaction. Efficient monitoring of this reaction is crucial for optimizing reaction conditions, determining reaction completion, and ensuring the desired product's purity. This document provides detailed protocols for monitoring the synthesis of this compound using two common analytical techniques: Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Reaction Scheme: Horner-Wadsworth-Emmons Reaction
A plausible and widely used method for the synthesis of α,β-unsaturated esters is the Horner-Wadsworth-Emmons reaction.[1][2] In this case, the reaction would involve the condensation of tert-butyl 2-(diethoxyphosphoryl)acetate with trifluoroacetaldehyde (B10831) in the presence of a suitable base.
Figure 1: Proposed Horner-Wadsworth-Emmons reaction for the synthesis of this compound.
Reaction Monitoring by Thin-Layer Chromatography (TLC)
TLC is a rapid, inexpensive, and convenient method for qualitatively monitoring the progress of a reaction by observing the disappearance of starting materials and the appearance of the product.[3][4]
Experimental Protocol: TLC Monitoring
Materials:
-
TLC plates (e.g., silica (B1680970) gel 60 F254)
-
Developing chamber
-
Eluent (e.g., a mixture of ethyl acetate (B1210297) and hexanes)
-
Capillary tubes for spotting
-
UV lamp (254 nm) for visualization
-
Staining solution (e.g., potassium permanganate)
Procedure:
-
Eluent Selection: A crucial first step is to determine a suitable eluent system that provides good separation of the starting materials and the product. A common starting point for compounds of moderate polarity is a mixture of ethyl acetate and hexanes. The polarity can be adjusted by varying the ratio of the two solvents. Aim for an Rf value of approximately 0.3-0.5 for the product to achieve optimal separation.
-
Plate Preparation: Using a pencil, gently draw a baseline approximately 1 cm from the bottom of the TLC plate. Mark lanes for the starting phosphonate (B1237965), a co-spot (a mixture of the starting material and the reaction mixture), and the reaction mixture itself.
-
Spotting:
-
Dissolve a small amount of the starting phosphonate, tert-butyl 2-(diethoxyphosphoryl)acetate, in a volatile solvent (e.g., ethyl acetate) and spot it in its designated lane on the baseline.
-
At time zero (before adding the base to initiate the reaction), take a small aliquot of the reaction mixture, dilute it with a suitable solvent, and spot it in the reaction mixture lane and the co-spot lane.
-
After the reaction has commenced, take aliquots of the reaction mixture at regular intervals (e.g., every 15-30 minutes), dilute them, and spot them on the TLC plate.
-
-
Development: Place the spotted TLC plate in a developing chamber containing the chosen eluent. Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to ascend the plate.
-
Visualization: Once the solvent front has reached approximately 1 cm from the top of the plate, remove the plate and mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp (254 nm). If the compounds are not UV-active, use a staining solution like potassium permanganate.
-
Analysis: The progress of the reaction is monitored by the disappearance of the starting phosphonate spot and the appearance of a new spot corresponding to the product, this compound. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.
Data Presentation: Estimated TLC Data
The following table summarizes the expected TLC results based on the general principles of chromatography for the proposed reaction. The Rf values are estimations and should be determined experimentally.
| Compound | Structure | Estimated Rf Value (Ethyl Acetate/Hexanes 1:4) | Visualization Method |
| tert-Butyl 2-(diethoxyphosphoryl)acetate | ![]() | ~0.2 - 0.4 | UV, KMnO₄ stain |
| Trifluoroacetaldehyde | ![]() | Volatile, not typically observed | - |
| This compound | ![]() | ~0.5 - 0.7 | UV, KMnO₄ stain |
Reaction Monitoring by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides quantitative data on the progress of a reaction by allowing for the integration of signals corresponding to both the starting materials and the product.[3][5] For this specific reaction, ¹H, ¹⁹F, and ³¹P NMR can be utilized. ¹⁹F NMR is particularly advantageous due to the presence of the trifluoromethyl group, which provides a clean spectral window with high sensitivity.[6]
Experimental Protocol: NMR Monitoring
Materials:
-
NMR spectrometer
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃)
-
Internal standard (optional, for quantitative analysis)
Procedure:
-
Sample Preparation:
-
At specified time points during the reaction, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Quench the reaction in the aliquot if necessary (e.g., by adding a small amount of a weak acid).
-
Dilute the aliquot with a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
-
NMR Acquisition:
-
Acquire ¹H, ¹⁹F, and/or ³¹P NMR spectra of the sample.
-
-
Data Analysis:
-
¹H NMR: Monitor the disappearance of the signals corresponding to the starting phosphonate (e.g., the P-CH₂ protons) and the appearance of new signals for the vinylic protons and the tert-butyl group of the product.
-
¹⁹F NMR: This is often the most straightforward method. Monitor the disappearance of the signal for trifluoroacetaldehyde (or its hydrate/hemiacetal) and the appearance of a new signal for the CF₃ group in the product. The chemical shift of the CF₃ group is sensitive to its electronic environment.[7][8]
-
³¹P NMR: Track the disappearance of the signal for the starting phosphonate and the appearance of a new signal for the phosphate (B84403) byproduct.[9][10]
-
Quantification: The conversion of the reaction can be calculated by comparing the integration of a characteristic signal of the product to the sum of the integrations of the corresponding signals of the starting material and the product.
-
Data Presentation: Estimated NMR Data
The following tables summarize the expected chemical shifts for the starting materials and the product. These are estimated values based on typical chemical shifts for similar functional groups and should be confirmed experimentally.
Table 1: Estimated ¹H NMR Chemical Shifts (in CDCl₃)
| Compound | Proton | Estimated Chemical Shift (ppm) | Multiplicity |
| tert-Butyl 2-(diethoxyphosphoryl)acetate | -OCH₂CH₃ | ~4.1 | q |
| P-CH₂ | ~2.8 | d | |
| -C(CH₃)₃ | ~1.5 | s | |
| -OCH₂CH₃ | ~1.3 | t | |
| Trifluoroacetaldehyde (hydrate) | -CH(OH)₂ | ~5.5 | q |
| This compound | =CH-CO | ~6.0 - 6.5 | d |
| CF₃-CH= | ~6.8 - 7.2 | dq | |
| -C(CH₃)₃ | ~1.5 | s |
Table 2: Estimated ¹³C NMR Chemical Shifts (in CDCl₃)
| Compound | Carbon | Estimated Chemical Shift (ppm) |
| tert-Butyl 2-(diethoxyphosphoryl)acetate | C=O | ~165 |
| -O-C(CH₃)₃ | ~82 | |
| -OCH₂CH₃ | ~63 | |
| P-CH₂ | ~35 (d) | |
| -C(CH₃)₃ | ~28 | |
| -OCH₂CH₃ | ~16 (d) | |
| This compound | C=O | ~164 |
| =CH-CO | ~125 (q) | |
| CF₃-CH= | ~135 (q) | |
| CF₃ | ~123 (q) | |
| -O-C(CH₃)₃ | ~83 | |
| -C(CH₃)₃ | ~28 |
Table 3: Estimated ¹⁹F and ³¹P NMR Chemical Shifts (in CDCl₃)
| Compound | Nucleus | Estimated Chemical Shift (ppm) |
| Trifluoroacetaldehyde (hydrate) | ¹⁹F | ~ -80 to -85 |
| This compound | ¹⁹F | ~ -65 to -70 |
| tert-Butyl 2-(diethoxyphosphoryl)acetate | ³¹P | ~ +18 to +22 |
| Diethyl phosphate (byproduct) | ³¹P | ~ 0 to -5 |
Comparison of TLC and NMR for Reaction Monitoring
| Feature | Thin-Layer Chromatography (TLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Data Quality | Qualitative | Quantitative |
| Speed | Fast (minutes per sample) | Slower (several minutes to an hour per sample, depending on the experiment) |
| Cost | Low | High (instrumentation and maintenance) |
| Information | Provides information on the number of components and relative polarity. | Provides detailed structural information and accurate quantification. |
| Sensitivity | Moderate | High |
| Ease of Use | Simple to perform | Requires more expertise for operation and data interpretation. |
| Ideal Application | Rapidly checking for the presence of starting material and product. | Detailed kinetic studies, mechanistic investigations, and precise determination of reaction completion. |
Visualizing the Workflow and Logic
Caption: Experimental workflow for monitoring the Horner-Wadsworth-Emmons reaction using TLC and NMR.
Caption: Logical relationship comparing TLC and NMR for reaction monitoring.
Both TLC and NMR spectroscopy are powerful tools for monitoring the synthesis of this compound. The choice of method depends on the specific requirements of the experiment. TLC is ideal for quick, qualitative checks on the progress of the reaction, while NMR provides detailed, quantitative information that is essential for optimization, kinetic studies, and unambiguous confirmation of reaction completion. For this particular reaction, the use of ¹⁹F NMR is highly recommended due to its high sensitivity and the presence of a unique fluorine signal in a non-congested region of the spectrum. By employing these techniques, researchers can ensure the efficient and successful synthesis of this important fluorinated building block.
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. bnorthrop.faculty.wesleyan.edu [bnorthrop.faculty.wesleyan.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. quod.lib.umich.edu [quod.lib.umich.edu]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. rsc.org [rsc.org]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. trilinkbiotech.com [trilinkbiotech.com]
Application Notes and Protocols: Tert-butyl 4,4,4-trifluorobut-2-enoate in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 4,4,4-trifluorobut-2-enoate is a highly versatile fluorinated building block in organic synthesis. The presence of the electron-withdrawing trifluoromethyl group activates the carbon-carbon double bond, making it an excellent Michael acceptor and a reactive partner in cycloaddition reactions. These properties are leveraged in the construction of a variety of trifluoromethyl-substituted heterocyclic compounds, which are of significant interest in medicinal chemistry and drug development due to the often-enhanced metabolic stability, binding affinity, and lipophilicity conferred by the trifluoromethyl group.
This document provides detailed application notes and protocols for the use of this compound in the synthesis of key heterocyclic systems, primarily focusing on the formation of pyrazolines. The methodologies described are based on established reaction pathways for structurally related α,β-unsaturated esters.
Key Applications in Heterocyclic Synthesis
The primary applications of this compound in heterocyclic synthesis involve two main reaction pathways:
-
Michael Addition followed by Cyclization: Reaction with binucleophiles, such as hydrazines, proceeds via an initial Michael addition of the nucleophile to the electron-deficient alkene, followed by an intramolecular cyclization to form the heterocyclic ring. This is a common and efficient method for the synthesis of trifluoromethylated pyrazolines.
-
[3+2] Cycloaddition Reactions: As a dipolarophile, this compound can react with 1,3-dipoles, such as diazoalkanes, to afford five-membered heterocyclic rings in a single step. This method provides a direct route to pyrazoline derivatives.
Synthesis of Trifluoromethylated Pyrazolines
The reaction of this compound with hydrazine (B178648) derivatives is a reliable method for the synthesis of 3-(trifluoromethyl)pyrazolines. The reaction can be modulated by the choice of hydrazine (e.g., hydrazine hydrate (B1144303), phenylhydrazine) to yield N-unsubstituted or N-substituted pyrazolines, respectively.
General Reaction Scheme: Michael Addition-Cyclization
Caption: Michael addition of hydrazine to this compound followed by cyclization.
Experimental Protocols
Protocol 1: Synthesis of tert-Butyl 3-(Trifluoromethyl)-4,5-dihydro-1H-pyrazole-5-carboxylate (N-Unsubstituted Pyrazoline)
-
Materials:
-
This compound (1.0 equiv)
-
Hydrazine hydrate (1.2 equiv)
-
Ethanol (solvent)
-
-
Procedure:
-
To a solution of this compound in ethanol, add hydrazine hydrate dropwise at room temperature with stirring.
-
After the addition is complete, heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford the desired pyrazoline.
-
Protocol 2: Synthesis of tert-Butyl 1-Phenyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-5-carboxylate (N-Phenyl Pyrazoline)
-
Materials:
-
This compound (1.0 equiv)
-
Phenylhydrazine (B124118) (1.1 equiv)
-
Glacial acetic acid (solvent)
-
-
Procedure:
-
Dissolve this compound and phenylhydrazine in glacial acetic acid.
-
Heat the reaction mixture to reflux for 6-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure N-phenyl pyrazoline.
-
Quantitative Data for Analogous Reactions
The following table summarizes typical reaction conditions and yields for the synthesis of pyrazolines from structurally similar α,β-unsaturated carbonyl compounds. This data can be used to estimate the expected outcomes for reactions with this compound.
| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Chalcone | Hydrazine Hydrate | Formic Acid | Reflux | 8 | >70 | [1] |
| Chalcone | Hydrazine Hydrate | Methanol | Room Temp | 32 | Good to High | [2] |
| Chalcone | Phenylhydrazine | Acetic Acid | Reflux | 6 | High | [3] |
[3+2] Cycloaddition for Pyrazoline Synthesis
An alternative route to trifluoromethylated pyrazolines is the [3+2] cycloaddition reaction between this compound and a diazoalkane, such as diazomethane (B1218177). This reaction is a type of 1,3-dipolar cycloaddition and typically proceeds with high regioselectivity.[4]
General Reaction Scheme: [3+2] Cycloaddition
Caption: [3+2] Cycloaddition of diazomethane to this compound.
Experimental Protocol
The following is a general protocol for the [3+2] cycloaddition of an α,β-unsaturated ester with diazomethane, adapted for the specific substrate.[1]
Protocol 3: Synthesis of tert-Butyl 3-(Trifluoromethyl)-3,4-dihydro-2H-pyrazole-5-carboxylate via [3+2] Cycloaddition
-
Materials:
-
This compound (1.0 equiv)
-
Ethereal solution of diazomethane (excess)
-
Diethyl ether (solvent)
-
-
Procedure:
-
Caution: Diazomethane is toxic and explosive. This reaction should be performed in a well-ventilated fume hood with appropriate safety precautions.
-
Dissolve this compound in diethyl ether and cool the solution to 0 °C in an ice bath.
-
Slowly add a freshly prepared ethereal solution of diazomethane to the cooled solution with gentle stirring until a faint yellow color persists.
-
Allow the reaction mixture to stand at 0 °C for several hours or at room temperature overnight.
-
Carefully quench the excess diazomethane by the dropwise addition of glacial acetic acid until the yellow color disappears and gas evolution ceases.
-
Wash the ethereal solution with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography or crystallization to yield the pyrazoline product.
-
Quantitative Data for Analogous [3+2] Cycloaddition Reactions
| Dipolarophile | 1,3-Dipole | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| α,β-Unsaturated Ester | Diazomethane | Diethyl Ether | 0 - RT | 12-24 | Stereoselective | [4] |
| Electron-deficient alkene | (Trifluoromethyl)diazomethane | Dichloroethane/H₂O | 70 | 16 | Good | [5] |
Synthesis of Other Heterocycles
The reactivity of this compound as a Michael acceptor can be extended to the synthesis of other heterocyclic systems, such as pyridinones, by reacting with appropriate binucleophiles like enamines.
General Reaction Scheme: Synthesis of Pyridinones
Caption: Synthesis of a trifluoromethylated dihydropyridinone via Michael addition and cyclization.
While a specific protocol for the synthesis of pyridinones from this compound is not detailed in the provided search results, the general principle involves a Michael addition of an enamine followed by intramolecular cyclization and dehydration. The reaction conditions would typically involve heating the reactants in an appropriate solvent.
Conclusion
This compound is a valuable and reactive precursor for the synthesis of various trifluoromethyl-containing heterocyclic compounds. Its electron-deficient double bond readily participates in Michael additions and [3+2] cycloaddition reactions, providing efficient routes to pyrazolines and potentially other heterocycles like pyridinones. The protocols and data presented, based on analogous systems, offer a strong foundation for researchers to develop specific synthetic methodologies for their target molecules. The resulting fluorinated heterocycles are promising candidates for further investigation in drug discovery and materials science.
References
- 1. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 2. researchgate.net [researchgate.net]
- 3. Facile preparation and conversion of 4,4,4-trifluorobut-2-yn-1-ones to aromatic and heteroaromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DSpace at IITB Repository: 1,3-dipolar cycloaddition reaction of alpha,beta-unsaturated esters and lactones with diazomethane. [dspace.library.iitb.ac.in]
- 5. Synthesis of Trifluoromethylated Isoxazolidines: 1,3-Dipolar Cycloaddition of Nitrosoarenes, (Trifluoromethyl)diazomethane, and Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of Tert-butyl 4,4,4-trifluorobut-2-enoate for Analytical Applications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the derivatization of tert-butyl 4,4,4-trifluorobut-2-enoate, an α,β-unsaturated ester, to enhance its detectability and improve chromatographic performance for analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS). The inherent properties of this molecule, including the bulky tert-butyl group and the reactive conjugated system, can present analytical challenges. Derivatization is a key strategy to overcome these challenges by improving volatility, thermal stability, and introducing functionalities that aid in separation and detection.
Two primary derivatization strategies are presented:
-
Michael Addition of a Thiol to the Alkene: This method targets the carbon-carbon double bond, creating a thioether derivative with altered polarity and mass, which can be beneficial for both GC-MS and Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.
-
Hydrolysis of the Tert-butyl Ester followed by Re-esterification: This two-step process first cleaves the bulky tert-butyl group to yield the free carboxylic acid, which is then converted to a more volatile methyl or ethyl ester, a common practice for GC-MS analysis of fatty acids and related compounds.[1][2][3]
Protocol 1: Michael Addition of Ethanethiol (B150549)
This protocol describes the derivatization of this compound via a Michael addition reaction with ethanethiol. This reaction proceeds under mild, solvent-free conditions, adding the ethanethiol across the activated carbon-carbon double bond.[4][5] This derivatization increases the molecular weight and can improve chromatographic peak shape.
Experimental Workflow: Michael Addition
Caption: Workflow for Michael addition derivatization.
Detailed Methodology
-
Sample Preparation: In a 2 mL glass micro-reaction vial, add 1 mg of this compound.
-
Reagent Addition: Add a 2-molar excess of ethanethiol to the vial.
-
Reaction: Vortex the mixture for 30 seconds and incubate at 30°C for 1 hour. Monitor the reaction progress by TLC or a preliminary GC-MS analysis if necessary.
-
Work-up:
-
Add 500 µL of saturated sodium bicarbonate solution to quench the reaction.
-
Extract the product with 2 x 500 µL of ethyl acetate.
-
Combine the organic layers and dry over anhydrous sodium sulfate (B86663).
-
-
Final Preparation for Analysis:
-
Carefully decant the dried organic phase into a clean vial.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., hexane (B92381) for GC-MS, or acetonitrile (B52724) for LC-MS) to a final concentration of 1 mg/mL.
-
Expected Quantitative Data
| Compound Name | Retention Time (min) (Hypothetical) | Key Mass Fragments (m/z) (Hypothetical) |
| This compound | 8.5 | 196 (M+), 140, 123, 69, 57 |
| tert-butyl 3-(ethylthio)-4,4,4-trifluorobutanoate | 12.2 | 258 (M+), 202, 185, 127, 61, 57 |
Protocol 2: Hydrolysis and Methyl Esterification
This protocol involves a two-step process. First, the tert-butyl ester is hydrolyzed under acidic conditions to the corresponding carboxylic acid. Subsequently, the carboxylic acid is esterified to its methyl ester using a common reagent like boron trifluoride in methanol (B129727) (BF3-methanol). The resulting fatty acid methyl ester (FAME) is significantly more volatile and amenable to GC-MS analysis.
Experimental Workflow: Hydrolysis and Esterification
Caption: Workflow for hydrolysis and esterification.
Detailed Methodology
Step 1: Hydrolysis of Tert-butyl Ester
-
Sample Preparation: In a 5 mL screw-capped vial, add 1 mg of this compound.
-
Reagent Addition: Add 2 mL of a 1:1 (v/v) mixture of 1M hydrochloric acid and dioxane.
-
Reaction: Tightly cap the vial and heat at 60°C for 2 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Extract the aqueous mixture with 2 x 1 mL of ethyl acetate.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under a gentle stream of nitrogen to yield the crude 4,4,4-trifluorobut-2-enoic acid.
-
Step 2: Methyl Esterification
-
Reagent Addition: To the dried residue from Step 1, add 2 mL of 12% w/w Boron Trifluoride in methanol.
-
Reaction: Tightly cap the vial and heat at 60°C for 10 minutes.
-
Work-up:
-
Cool the vial to room temperature.
-
Add 1 mL of water and 1 mL of hexane.
-
Shake the vial vigorously for 30 seconds to extract the methyl ester into the hexane layer.
-
Allow the layers to separate.
-
-
Final Preparation for Analysis:
-
Carefully transfer the upper hexane layer to a clean GC vial.
-
Dry the hexane layer by passing it through a small column of anhydrous sodium sulfate or by adding anhydrous sodium sulfate directly to the vial.
-
The sample is now ready for GC-MS analysis.
-
Expected Quantitative Data
| Compound Name | Retention Time (min) (Hypothetical) | Key Mass Fragments (m/z) (Hypothetical) |
| This compound | 8.5 | 196 (M+), 140, 123, 69, 57 |
| Methyl 4,4,4-trifluorobut-2-enoate | 6.2 | 154 (M+), 123, 95, 69 |
Disclaimer: The quantitative data provided in the tables are hypothetical and for illustrative purposes only. Actual retention times and mass fragmentation patterns will depend on the specific analytical instrumentation and conditions used. It is recommended to confirm the identity of the derivatized products using appropriate analytical standards.
References
Application Notes and Protocols for Tert-butyl 4,4,4-trifluorobut-2-enoate in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential applications of tert-butyl 4,4,4-trifluorobut-2-enoate in materials science, focusing on the development of advanced polymers with tailored surface properties and functionalities. The protocols outlined below are representative methodologies for the synthesis and characterization of homopolymers and copolymers derived from this fluorinated monomer.
Introduction
This compound is a specialized monomer that combines the features of a bulky tert-butyl ester group and a trifluoromethyl group. This unique structure suggests its utility in creating polymers with low surface energy, hydrophobicity, and potential for further chemical modification. The trifluoromethyl group is known to impart hydrophobicity and oleophobicity, while the tert-butyl ester can serve as a protecting group for a carboxylic acid moiety, which can be later deprotected to introduce hydrophilicity or reactive sites for bioconjugation.
Potential Applications in Materials Science
Polymers derived from this compound are anticipated to be valuable in a range of applications, including:
-
Hydrophobic and Oleophobic Coatings: The presence of the trifluoromethyl group is expected to create surfaces with low surface energy, leading to water and oil repellency. Such coatings are desirable for self-cleaning surfaces, anti-fouling materials, and protective layers on sensitive electronics.
-
Biomaterials and Drug Delivery: Copolymers containing this compound can be designed to have amphiphilic properties after the deprotection of the tert-butyl group. The resulting amphiphilic block copolymers can self-assemble into micelles or other nanostructures suitable for encapsulating and delivering hydrophobic drugs. The fluorinated segments can also offer unique properties for imaging or targeted delivery.
-
Polymer Blends and Additives: Incorporation of this monomer into other polymer systems can be used to modify the surface properties of the bulk material, bringing the low-surface-energy fluorinated groups to the surface.
-
Optical Materials: While specific data is not available, fluorinated polymers often exhibit low refractive indices, which can be advantageous in the development of optical coatings and devices.
Data Presentation
The following tables summarize the expected properties of polymers derived from this compound, based on data from structurally similar fluorinated and non-fluorinated polymers.
Table 1: Predicted Properties of Poly(this compound) Homopolymer
| Property | Predicted Value | Basis for Prediction |
| Thermal Properties | ||
| Glass Transition Temperature (Tg) | 100 - 140 °C | Higher than poly(tert-butyl crotonate) due to the bulky and polar CF3 group. |
| Decomposition Temperature (Td) | > 300 °C | Typical for fluorinated acrylate (B77674) polymers. |
| Surface Properties | ||
| Water Contact Angle | > 110° | Based on polymers with similar trifluoromethyl group density. |
| Oil Contact Angle (Hexadecane) | > 60° | Based on polymers with similar trifluoromethyl group density. |
| Surface Energy | < 20 mN/m | Characteristic of fluorinated polymer surfaces. |
| Optical Properties | ||
| Refractive Index | ~1.40 - 1.45 | Lower than non-fluorinated analogues. |
Table 2: Predicted Properties of a Copolymer of this compound and Methyl Methacrylate (B99206) (MMA)
| Property | 10 mol% Fluoromonomer | 50 mol% Fluoromonomer | Basis for Prediction |
| Thermal Properties | |||
| Glass Transition Temperature (Tg) | 110 - 125 °C | 120 - 140 °C | Interpolated between the Tg of PMMA and the predicted Tg of the homopolymer. |
| Surface Properties | |||
| Water Contact Angle | 90 - 100° | > 110° | Increases with increasing fluorine content. |
| Mechanical Properties | |||
| Young's Modulus | Slightly lower than PMMA | Potentially lower than PMMA | The bulky side group may increase free volume. |
Experimental Protocols
The following are detailed, representative protocols for the polymerization of this compound.
Protocol 1: Free Radical Homopolymerization of this compound
Objective: To synthesize a homopolymer of this compound via free radical polymerization.
Materials:
-
This compound (monomer)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Anhydrous toluene (B28343) (solvent)
-
Methanol (B129727) (non-solvent for precipitation)
-
Schlenk flask and line
-
Magnetic stirrer and heating mantle
-
Nitrogen or Argon gas supply
Procedure:
-
Monomer and Solvent Preparation:
-
Purify the this compound monomer by passing it through a column of basic alumina (B75360) to remove any inhibitors.
-
Ensure toluene is anhydrous by distilling it over sodium/benzophenone or by using a solvent purification system.
-
-
Reaction Setup:
-
In a 100 mL Schlenk flask equipped with a magnetic stir bar, dissolve this compound (e.g., 10.0 g, 51 mmol) and AIBN (e.g., 0.084 g, 0.51 mmol, for a monomer-to-initiator ratio of 100:1) in anhydrous toluene (50 mL).
-
Attach the flask to a Schlenk line.
-
-
Degassing:
-
Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
After the final thaw, backfill the flask with nitrogen or argon.
-
-
Polymerization:
-
Immerse the flask in a preheated oil bath at 70 °C.
-
Stir the reaction mixture for 24 hours under a positive pressure of inert gas.
-
-
Isolation and Purification:
-
After 24 hours, cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly adding the viscous solution to a large excess of cold methanol (e.g., 500 mL) with vigorous stirring.
-
Collect the white polymer precipitate by vacuum filtration.
-
Redissolve the polymer in a minimal amount of a suitable solvent (e.g., tetrahydrofuran (B95107) or acetone) and re-precipitate it into cold methanol to further purify it. Repeat this step twice.
-
Dry the final polymer product in a vacuum oven at 40 °C overnight to a constant weight.
-
-
Characterization:
-
Determine the molecular weight and polydispersity index (PDI) by Gel Permeation Chromatography (GPC).
-
Confirm the polymer structure using ¹H and ¹⁹F NMR spectroscopy.
-
Analyze thermal properties (Tg, Td) using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
-
Measure contact angles on thin films of the polymer to assess surface hydrophobicity.
-
Protocol 2: RAFT Copolymerization of this compound with Methyl Methacrylate (MMA)
Objective: To synthesize a well-defined block copolymer of this compound and methyl methacrylate using Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.
Materials:
-
This compound (Monomer 1)
-
Methyl methacrylate (MMA) (Monomer 2)
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) (RAFT agent)
-
Azobisisobutyronitrile (AIBN) (Initiator)
-
Anhydrous 1,4-dioxane (B91453) (Solvent)
-
Methanol (Non-solvent)
-
Diethyl ether (Non-solvent)
Procedure:
-
Reagent Preparation:
-
Purify both monomers by passing them through basic alumina.
-
Ensure all solvents are anhydrous.
-
-
Reaction Setup:
-
To a Schlenk tube with a stir bar, add CPADB (e.g., 0.056 g, 0.2 mmol), AIBN (e.g., 0.0066 g, 0.04 mmol), MMA (e.g., 2.0 g, 20 mmol), this compound (e.g., 3.92 g, 20 mmol), and anhydrous 1,4-dioxane (10 mL). The target degree of polymerization is 200, with a RAFT agent to initiator ratio of 5:1.
-
-
Degassing:
-
Perform three freeze-pump-thaw cycles.
-
-
Polymerization:
-
Place the sealed tube in an oil bath at 70 °C and stir for 12-24 hours. Monitor the reaction progress by taking aliquots and analyzing monomer conversion via ¹H NMR.
-
-
Isolation and Purification:
-
Quench the polymerization by exposing the mixture to air and cooling it in an ice bath.
-
Precipitate the copolymer by adding the reaction mixture dropwise into a large volume of cold methanol/diethyl ether (1:1 v/v).
-
Collect the precipitate by filtration and dry it under vacuum.
-
Protocol 3: Deprotection of the Tert-butyl Group to Yield Amphiphilic Copolymers
Objective: To hydrolyze the tert-butyl ester groups in the copolymer to carboxylic acid groups, creating an amphiphilic polymer.
Materials:
-
Poly(this compound-co-methyl methacrylate)
-
Trifluoroacetic acid (TFA)
-
Diethyl ether
Procedure:
-
Dissolution:
-
Dissolve the copolymer (e.g., 1.0 g) in dichloromethane (20 mL) in a round-bottom flask.
-
-
Hydrolysis:
-
Add trifluoroacetic acid (5 mL) to the solution.
-
Stir the mixture at room temperature for 4-6 hours.
-
-
Isolation:
-
Remove the solvent and excess TFA under reduced pressure.
-
Redissolve the residue in a small amount of methanol and precipitate into a large excess of diethyl ether.
-
Collect the solid by filtration and dry under vacuum.
-
-
Characterization:
-
Confirm the removal of the tert-butyl group by the disappearance of its characteristic signal in the ¹H NMR spectrum and the appearance of a broad carboxylic acid proton signal.
-
Mandatory Visualizations
Caption: Workflow for the synthesis and characterization of poly(this compound).
Caption: Synthesis of an amphiphilic copolymer via RAFT polymerization and subsequent deprotection.
Caption: Expected structure-property relationships for copolymers of this compound.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Tert-butyl 4,4,4-trifluorobut-2-enoate
Welcome to the technical support center for the synthesis of tert-butyl 4,4,4-trifluorobut-2-enoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, primarily via the Horner-Wadsworth-Emmons (HWE) reaction, which is the preferred method for this transformation.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inefficient Deprotonation of the Phosphonate (B1237965) Reagent | - Base Selection: Use a sufficiently strong, non-nucleophilic base. Sodium hydride (NaH) is a common choice. For base-sensitive substrates, consider milder conditions such as lithium chloride (LiCl) with an amine base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene). - Anhydrous Conditions: Ensure all glassware is flame-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Trace amounts of water will quench the base and the phosphonate carbanion. - Solvent Choice: Use anhydrous aprotic solvents like tetrahydrofuran (B95107) (THF) or diethyl ether. |
| Low Reactivity of Trifluoroacetaldehyde (B10831) | - Freshness of Aldehyde: Trifluoroacetaldehyde is a gas at room temperature and is often used as a hydrate (B1144303) or hemiacetal. Ensure the aldehyde is freshly generated or of high purity. - Slow Addition: Add the trifluoroacetaldehyde solution slowly to the generated phosphonate carbanion at a low temperature (e.g., -78 °C or 0 °C) to control the reaction and minimize side reactions. |
| Decomposition of Reactants or Product | - Temperature Control: Maintain the recommended reaction temperature. The HWE reaction can be exothermic. - Reaction Time: Monitor the reaction by TLC or GC to avoid prolonged reaction times which can lead to decomposition. |
| Side Reactions | - Aldol Condensation: The aldehyde can undergo self-condensation under basic conditions. This can be minimized by slow addition of the aldehyde to the ylide solution. - Michael Addition: The product, an α,β-unsaturated ester, can potentially react with the phosphonate carbanion in a Michael addition. This is less common with stabilized ylides but can be a factor. |
Issue 2: Poor Stereoselectivity (Formation of Z-isomer)
| Potential Cause | Troubleshooting Steps |
| Reaction Conditions Favoring Z-isomer | - Use of Stabilized Phosphonates: The Horner-Wadsworth-Emmons reaction with stabilized phosphonates, such as those with an adjacent ester group, generally favors the formation of the (E)-alkene.[1] - Still-Gennari Conditions: To selectively obtain the (Z)-olefin, Still-Gennari conditions can be employed, which utilize phosphonates with electron-withdrawing groups (like trifluoromethyl) and specific base/solvent combinations (e.g., KHMDS with 18-crown-6 (B118740) in THF).[2] |
Issue 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Steps |
| Removal of Phosphine Oxide Byproduct (from Wittig Reaction) | - Method Choice: The Horner-Wadsworth-Emmons reaction is advantageous as the dialkyl phosphate (B84403) byproduct is water-soluble and easily removed by aqueous extraction.[1] If a Wittig reaction is used, triphenylphosphine (B44618) oxide can be challenging to remove. |
| Volatility of the Product | - Careful Evaporation: Use a rotary evaporator with controlled temperature and pressure to avoid loss of the volatile product. - Distillation: Fractional distillation under reduced pressure can be an effective purification method for volatile esters. |
| Co-elution with Impurities during Chromatography | - Solvent System Optimization: Experiment with different solvent systems (e.g., varying ratios of hexanes and ethyl acetate) for flash column chromatography to achieve better separation. - Alternative Purification: Consider other purification techniques such as preparative GC or crystallization if chromatography is ineffective. |
| Presence of Fluoride (B91410) Ions | - Aqueous Workup: A thorough aqueous workup can help remove inorganic fluoride salts. - Distillation with an Organic Base: For trace amounts of fluoride ions in the final product, distillation in the presence of a high-boiling organic base like tri-n-butylamine can be effective.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended synthetic route for this compound?
The most recommended and widely used method is the Horner-Wadsworth-Emmons (HWE) reaction.[1] This reaction involves the olefination of an aldehyde (in this case, trifluoroacetaldehyde) with a stabilized phosphonate carbanion (generated from a phosphonate ester). The HWE reaction is generally preferred over the traditional Wittig reaction for this synthesis due to the higher nucleophilicity of the phosphonate carbanion and the ease of removal of the water-soluble phosphate byproduct.[1]
Q2: Which phosphonate reagent should I use for the HWE synthesis?
You should use a phosphonate reagent that will introduce the tert-butoxycarbonylmethylene group. A suitable reagent is triethyl phosphonoacetate , which can be reacted with potassium tert-butoxide to form the tert-butyl ester prior to the HWE reaction, or more directly, a pre-formed tert-butyl diethylphosphonoacetate (B8399255) .
Q3: What are the typical reaction conditions for the HWE synthesis of this compound?
-
Base: Sodium hydride (NaH, 60% dispersion in mineral oil) is a common choice for deprotonating the phosphonate ester.
-
Solvent: Anhydrous tetrahydrofuran (THF) is a suitable solvent.
-
Temperature: The deprotonation is typically carried out at 0 °C, followed by cooling to a lower temperature (e.g., -78 °C or 0 °C) before the slow addition of trifluoroacetaldehyde. The reaction is then allowed to warm to room temperature.
-
Work-up: The reaction is typically quenched with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) and the product is extracted with an organic solvent like diethyl ether or ethyl acetate (B1210297). The organic layer is then washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrated under reduced pressure.
Q4: What yields can I expect for this synthesis?
Yields for HWE reactions can vary widely depending on the specific substrates and reaction conditions. For the reaction of stabilized phosphonates with aldehydes, yields can range from moderate to excellent. A study on a similar reaction involving the synthesis of a trifluoromethylated compound reported an isolated yield of 84%.[4][5] However, optimization of the reaction conditions is crucial to achieve high yields.
Q5: How can I monitor the progress of the reaction?
The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). On a TLC plate, the disappearance of the starting aldehyde and the appearance of the less polar product spot can be observed.
Data Presentation
Table 1: Comparison of Olefination Methods for α,β-Unsaturated Esters
| Feature | Horner-Wadsworth-Emmons (HWE) Reaction | Wittig Reaction |
| Phosphorus Reagent | Phosphonate Ester | Phosphonium Salt |
| Byproduct | Water-soluble dialkyl phosphate | Triphenylphosphine oxide |
| Byproduct Removal | Easy (aqueous extraction) | Difficult (chromatography/crystallization) |
| Reactivity of Ylide | More nucleophilic, less basic | Less nucleophilic, more basic |
| Stereoselectivity (with stabilized ylides) | Predominantly (E)-alkene[1] | Predominantly (E)-alkene[6] |
| Reaction with Ketones | Generally reactive | Often unreactive, especially with stabilized ylides[6] |
Experimental Protocols
Protocol 1: General Procedure for the Horner-Wadsworth-Emmons Synthesis of this compound
-
Preparation: Under an inert atmosphere (argon or nitrogen), add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a thermometer.
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask and cool the suspension to 0 °C in an ice bath.
-
Ylide Generation: Slowly add a solution of tert-butyl diethylphosphonoacetate (1.0 equivalent) in anhydrous THF to the NaH suspension via the dropping funnel. Stir the mixture at 0 °C for 30-60 minutes, or until the evolution of hydrogen gas ceases.
-
Aldehyde Addition: Cool the reaction mixture to the desired temperature (e.g., -78 °C or 0 °C). Slowly add a solution of trifluoroacetaldehyde (or its hydrate/hemiacetal, 1.0-1.2 equivalents) in anhydrous THF via the dropping funnel, maintaining the internal temperature.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC or GC.
-
Work-up: Cool the reaction mixture to 0 °C and carefully quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x).
-
Washing and Drying: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure, being careful not to lose the volatile product. Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by fractional distillation under reduced pressure.
Visualizations
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 3. EP2189438A1 - Method for purification of optically active -fluorocarboxylic acid esters - Google Patents [patents.google.com]
- 4. Facile preparation and conversion of 4,4,4-trifluorobut-2-yn-1-ones to aromatic and heteroaromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Facile preparation and conversion of 4,4,4-trifluorobut-2-yn-1-ones to aromatic and heteroaromatic compounds [beilstein-journals.org]
- 6. Wittig reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of Tert-butyl 4,4,4-trifluorobut-2-enoate
Welcome to the technical support center for the synthesis of Tert-butyl 4,4,4-trifluorobut-2-enoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to this synthesis.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, which is typically achieved via a Horner-Wadsworth-Emmons (HWE) reaction between a phosphonate (B1237965) reagent, such as tert-butyl diethylphosphonoacetate (B8399255), and trifluoroacetaldehyde (B10831).
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step | Explanation |
| Incomplete Deprotonation of the Phosphonate | Use a sufficiently strong and fresh base (e.g., NaH, n-BuLi). Ensure anhydrous reaction conditions as strong bases react with water. | The formation of the phosphonate carbanion is crucial for the reaction to proceed. The presence of moisture will quench the base and the carbanion. |
| Degradation or Impurity of Trifluoroacetaldehyde | Use freshly generated or a high-purity source of trifluoroacetaldehyde. It is a gas at room temperature and can be challenging to handle. | Trifluoroacetaldehyde is highly reactive and can polymerize or hydrate (B1144303), reducing the concentration of the active aldehyde. |
| Reaction Temperature Too Low | While initial addition may be performed at low temperatures (e.g., -78 °C or 0 °C) to control the reaction, allowing the mixture to warm to room temperature or gentle heating may be necessary for reaction completion. | The rate of the HWE reaction is temperature-dependent. Insufficient thermal energy may lead to an incomplete reaction. |
| Steric Hindrance | While less of an issue with aldehydes, ensure the phosphonate and aldehyde are compatible. | The tert-butyl group on the phosphonate ester can introduce some steric bulk. |
Issue 2: Poor E/Z Stereoselectivity (Formation of undesired Z-isomer)
| Potential Cause | Troubleshooting Step | Explanation |
| Reaction Conditions Favoring the Z-isomer | Employ conditions known to favor the E-isomer. This typically includes using NaH as the base in THF or DME as the solvent.[1] The use of Li+ salts can sometimes decrease E-selectivity. | The classical HWE reaction with stabilized ylides, such as the one derived from tert-butyl phosphonoacetate, generally favors the formation of the more thermodynamically stable E-alkene.[2][3] |
| Structure of the Phosphonate Reagent | Standard dialkyl phosphonoacetates generally give good E-selectivity. For high Z-selectivity, specialized phosphonates like those with bis(2,2,2-trifluoroethyl) or bulky aryl groups are typically required. | The substituents on the phosphorus atom significantly influence the stereochemical outcome of the HWE reaction.[4] |
| Reaction Temperature | Higher reaction temperatures (e.g., room temperature or reflux) can sometimes improve E-selectivity by allowing for equilibration of the intermediates.[4] | Thermodynamic control, which favors the E-isomer, is often more pronounced at higher temperatures. |
Issue 3: Presence of Significant Impurities After Work-up
| Potential Cause | Troubleshooting Step | Explanation |
| Unreacted Phosphonate Reagent | Ensure the aldehyde is the limiting reagent or use a slight excess of the aldehyde. | Unreacted phosphonate can be carried through the work-up and contaminate the final product. |
| Phosphate (B84403) Byproduct | Perform a thorough aqueous work-up. The dialkylphosphate salt byproduct is typically water-soluble and can be removed by extraction with water or brine.[1][2] | Incomplete removal of the phosphate byproduct is a common source of impurity in HWE reactions. |
| Side Products from Trifluoroacetaldehyde | Maintain a controlled reaction temperature and use the aldehyde promptly after generation or opening. | Trifluoroacetaldehyde can undergo self-condensation or other side reactions, especially in the presence of base. |
| Formation of β,γ-unsaturated isomer | Use a slight excess of the phosphonate ester to avoid this side reaction which can be promoted by an excess of the base. | Isomerization of the desired α,β-unsaturated product to the β,γ-isomer can occur under basic conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the expected stereochemical outcome of the Horner-Wadsworth-Emmons synthesis of this compound?
A1: The Horner-Wadsworth-Emmons reaction with stabilized phosphonate ylides, such as the one derived from tert-butyl diethylphosphonoacetate, predominantly yields the (E)-isomer.[2][3] To obtain the (Z)-isomer with high selectivity, modified HWE reagents, such as those developed by Still and Gennari which utilize bis(2,2,2-trifluoroethyl) phosphonates, are typically necessary.
Q2: How can I remove the phosphate byproduct from my reaction mixture?
A2: The dialkylphosphate salt byproduct from the HWE reaction is generally water-soluble.[1][2] An effective way to remove it is by performing a standard aqueous work-up. This involves partitioning the reaction mixture between an organic solvent (e.g., ethyl acetate (B1210297), diethyl ether) and water or a brine solution. The phosphate salt will preferentially dissolve in the aqueous layer, which can then be separated and discarded.
Q3: What are some common side reactions to be aware of?
A3: Potential side reactions include:
-
Michael Addition: The phosphonate carbanion can potentially act as a nucleophile in a Michael addition to the α,β-unsaturated ester product, leading to oligomerization.
-
Reaction with Excess Base: If a strong base like n-BuLi is used, it can potentially react with the ester functionality of the phosphonate or the product.
-
Aldol-type reactions of Trifluoroacetaldehyde: In the presence of a base, trifluoroacetaldehyde can undergo self-condensation reactions.
-
Isomerization: As mentioned in the troubleshooting guide, excess base can catalyze the isomerization of the desired α,β-unsaturated product to the corresponding β,γ-unsaturated isomer.
Q4: Are there any specific safety precautions for this synthesis?
A4: Yes. Trifluoroacetaldehyde is a volatile and toxic gas, and it should be handled in a well-ventilated fume hood with appropriate personal protective equipment. Strong bases like sodium hydride and n-butyllithium are pyrophoric and react violently with water; they must be handled under an inert atmosphere (e.g., nitrogen or argon).
Experimental Protocols
General Protocol for the Horner-Wadsworth-Emmons Synthesis of this compound
Disclaimer: This is a generalized protocol and should be adapted and optimized for specific laboratory conditions and scales. All work should be performed in a well-ventilated fume hood.
Materials:
-
Tert-butyl diethylphosphonoacetate
-
Sodium hydride (60% dispersion in mineral oil) or n-Butyllithium (solution in hexanes)
-
Trifluoroacetaldehyde (or a stable hydrate/hemiacetal precursor)
-
Anhydrous tetrahydrofuran (B95107) (THF) or dimethoxyethane (DME)
-
Anhydrous diethyl ether or ethyl acetate for extraction
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
Preparation of the Ylide:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents) under a nitrogen atmosphere.
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then carefully decant the hexanes.
-
Add anhydrous THF via syringe.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of tert-butyl diethylphosphonoacetate (1.0 equivalent) in anhydrous THF via the dropping funnel.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour, or until the evolution of hydrogen gas ceases and the solution becomes clear or a pale yellow.
-
-
Reaction with Trifluoroacetaldehyde:
-
Cool the ylide solution to -78 °C (dry ice/acetone bath) or 0 °C.
-
Slowly introduce trifluoroacetaldehyde (1.0-1.2 equivalents) into the reaction mixture. If using a hydrate or hemiacetal, it may be necessary to generate the free aldehyde in situ or use a slight excess.
-
After the addition, allow the reaction mixture to slowly warm to room temperature and stir for several hours (e.g., 2-12 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and add water and an organic solvent (e.g., ethyl acetate).
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica (B1680970) gel. Due to the volatility of fluorinated esters, care should be taken during solvent removal.
-
Data Presentation
Table 1: Influence of Reaction Conditions on E/Z Selectivity in a Horner-Wadsworth-Emmons Reaction
| Phosphonate Reagent | Aldehyde | Base | Solvent | Temperature | E:Z Ratio | Yield (%) | Reference |
| Methyl bis-(2,2,2-trifluoroethyl)phosphonoacetate | 3-Phenylpropionaldehyde | i-PrMgBr | Toluene | Reflux | 78:22 | 77 | [4] |
| Bis-(2,2,2-trifluoroethyl)phosphonoacetic acid | 3-Phenylpropionaldehyde | i-PrMgBr | Toluene | Reflux | 95:5 | - | [4] |
| Bis-(2,2,2-trifluoroethyl)phosphonoacetic acid | 3-Phenylpropionaldehyde | i-PrMgBr | THF | Reflux | 87:13 | - | [4] |
| Bis-(2,2,2-trifluoroethyl)phosphonoacetic acid | 3-Phenylpropionaldehyde | n-BuLi | THF | -78 °C to rt | - | 18-52 | [4] |
Note: The data presented is for analogous HWE reactions and illustrates general trends. Specific yields and selectivities for the synthesis of this compound may vary.
Visualizations
Caption: Horner-Wadsworth-Emmons reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in the synthesis of this compound.
References
"Tert-butyl 4,4,4-trifluorobut-2-enoate" reaction condition optimization (temperature, solvent, catalyst)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tert-butyl 4,4,4-trifluorobut-2-enoate. The primary focus is on the optimization of reaction conditions, including temperature, solvent, and catalyst, for the commonly employed Horner-Wadsworth-Emmons (HWE) reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and effective method for the synthesis of this compound is the Horner-Wadsworth-Emmons (HWE) reaction.[1][2][3][4][5] This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone. In this specific case, it is the reaction between a phosphonate (B1237965) containing the trifluoromethyl group and a suitable carbonyl compound, typically leading to the formation of an α,β-unsaturated ester. The HWE reaction is often preferred due to its high stereoselectivity, generally favoring the formation of the (E)-alkene, and the ease of removal of the phosphate (B84403) byproduct.[1][4]
Q2: Which phosphonate and carbonyl reactants are required for the synthesis?
A2: To synthesize this compound via the HWE reaction, you will need:
-
A phosphonate reagent such as triethyl phosphonoacetate, which is then modified to incorporate the trifluoromethyl group, or a commercially available trifluoromethylated phosphonate.
-
A carbonyl reactant, which in this case would be paraformaldehyde or a related formaldehyde (B43269) equivalent.
Q3: How does temperature affect the reaction yield and selectivity?
A3: Temperature is a critical parameter in the HWE reaction. While higher temperatures can accelerate the reaction rate, they may also lead to the formation of undesired byproducts and potentially lower the stereoselectivity. It is generally advisable to start the reaction at a lower temperature (e.g., -78 °C to 0 °C) during the deprotonation of the phosphonate and the initial addition to the carbonyl compound. After the initial addition, the reaction may be allowed to warm to room temperature. Optimization of the temperature profile is crucial for maximizing the yield of the desired (E)-isomer.
Q4: What is the role of the base in this reaction, and which bases are commonly used?
A4: The base is essential for deprotonating the phosphonate to form the nucleophilic phosphonate carbanion, which is the key reactive intermediate in the HWE reaction.[1] The choice of base can significantly impact the reaction's success. Stronger, non-nucleophilic bases are generally preferred. Common bases for HWE reactions include:
-
Sodium hydride (NaH)
-
Potassium tert-butoxide (t-BuOK)
-
Lithium diisopropylamide (LDA)
-
n-Butyllithium (n-BuLi)
The selection of the base should be made based on the specific phosphonate used and the desired reaction kinetics. Stronger bases like NaH and t-BuOK are often effective.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete deprotonation of the phosphonate. | Switch to a stronger base (e.g., from t-BuOK to NaH or n-BuLi). Ensure the base is fresh and properly handled to maintain its reactivity. |
| Low reactivity of the carbonyl compound. | Use a more reactive aldehyde or ketone. For formaldehyde, ensure it is freshly depolymerized from paraformaldehyde. | |
| Inappropriate reaction temperature. | Start the reaction at a low temperature (-78 °C or 0 °C) and slowly warm to room temperature. Monitor the reaction progress by TLC or GC-MS to determine the optimal temperature profile. | |
| Poor quality of reagents or solvent. | Use high-purity, anhydrous reagents and solvents. The presence of water can quench the carbanion and halt the reaction. | |
| Formation of (Z)-isomer as a Major Product | Reaction conditions favoring the (Z)-isomer. | The HWE reaction typically favors the (E)-isomer.[1] To enhance (E)-selectivity, consider using non-coordinating cations (e.g., K+ with 18-crown-6) or phosphonates with electron-withdrawing groups.[5] The choice of solvent can also influence stereoselectivity. |
| Formation of Byproducts | Side reactions due to high temperature. | Maintain a lower reaction temperature throughout the process to minimize side reactions like polymerization or decomposition.[7] |
| Reaction of the base with the ester group. | Use a non-nucleophilic base and add it slowly to the reaction mixture at a low temperature to avoid saponification of the ester. | |
| Difficulty in Product Purification | The phosphate byproduct is not fully removed. | The dialkylphosphate byproduct of the HWE reaction is typically water-soluble and can be removed by aqueous extraction.[1] Ensure thorough washing of the organic layer with water or brine. |
| Product is unstable on silica (B1680970) gel. | If the product shows instability on silica gel, consider alternative purification methods such as distillation or chromatography on a less acidic stationary phase like alumina. |
Data Presentation: Comparison of Reaction Conditions for HWE Reactions
The following table summarizes various conditions used in Horner-Wadsworth-Emmons reactions for the synthesis of related α,β-unsaturated esters. This data can serve as a starting point for optimizing the synthesis of this compound.
| Phosphonate | Carbonyl | Base | Solvent | Temperature | Yield (%) | Stereoselectivity (E:Z) | Reference Analogy |
| Triethyl phosphonoacetate | Aldehyde | NaH | THF | 0 °C to RT | 82 | - | [2] |
| Triethyl phosphonoacetate | Aldehyde | NaH | DME | RT | 70 | - | [2] |
| (EtO)₂P(O)CH₂CO₂Et | Aldehyde | NaH | THF | 0 °C to RT | 49 | - | [2] |
| Phosphonate 18a | Aldehyde 18b | - | - | - | - | E,E,E | [3] |
| Dimethyl phosphonate | Aldehyde | - | - | - | - | 2:1 | [4] |
| Diisopropyl phosphonate | Aldehyde | - | - | - | - | 95:5 | [4] |
| β-carbonylphosphonate | Aldehyde | DBU-LiCl | - | - | - | (E)-isomer | [4] |
Experimental Protocols
General Protocol for the Horner-Wadsworth-Emmons Synthesis of this compound
-
Preparation of the Phosphonate Carbanion:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the trifluoromethylated phosphonate dissolved in anhydrous tetrahydrofuran (B95107) (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil), portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30-60 minutes, or until the evolution of hydrogen gas ceases, indicating the formation of the phosphonate carbanion.
-
-
Reaction with Carbonyl Compound:
-
In a separate flask, prepare a solution of freshly depolymerized paraformaldehyde in anhydrous THF.
-
Cool the phosphonate carbanion solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the paraformaldehyde solution to the carbanion solution via a syringe or dropping funnel.
-
Allow the reaction mixture to stir at -78 °C for 1-2 hours, then slowly warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to obtain the pure this compound.
-
Visualizations
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. Facile preparation and conversion of 4,4,4-trifluorobut-2-yn-1-ones to aromatic and heteroaromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support: Byproduct Identification for Tert-butyl 4,4,4-trifluorobut-2-enoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-butyl 4,4,4-trifluorobut-2-enoate. The information focuses on identifying potential byproducts from its common synthesis route, the Horner-Wadsworth-Emmons (HWE) reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound and what are its key advantages?
A1: The most prevalent and efficient method is the Horner-Wadsworth-Emmons (HWE) reaction.[1][2][3] This reaction involves the olefination of an aldehyde (in this case, trifluoroacetaldehyde) with a stabilized phosphonate (B1237965) carbanion.[4] Key advantages over the traditional Wittig reaction include:
-
Easier Purification: The primary byproduct, a dialkylphosphate salt, is water-soluble and easily removed by aqueous extraction.[1][5][6][7] This contrasts with the often difficult-to-remove triphenylphosphine (B44618) oxide from Wittig reactions.[7]
-
Higher (E)-Stereoselectivity: The HWE reaction typically favors the formation of the (E)-alkene (trans isomer), which is often the desired product.[1][2][5]
-
Increased Reactivity: Phosphonate carbanions are generally more nucleophilic and can react effectively with a wider range of aldehydes and ketones.[1][7]
Q2: I see an unexpected peak in my NMR/GC-MS analysis after synthesis. What are the most likely byproducts?
A2: Based on the Horner-Wadsworth-Emmons reaction mechanism and purification process, common byproducts and impurities can include:
-
(Z)-Isomer: While the HWE reaction is highly (E)-selective, small amounts of the (Z)-isomer (cis) can form.[1] The ratio is dependent on reaction conditions such as the base, solvent, and temperature.[8]
-
Unreacted Starting Materials: Incomplete reactions can leave behind the phosphonate reagent (e.g., tert-butyl diethylphosphonoacetate) and trifluoroacetaldehyde (B10831). Monitoring the reaction by TLC or LC-MS is crucial to ensure completion.[7]
-
Michael Addition Product: If a strong base is used in excess or at elevated temperatures, the generated enolate can potentially act as a nucleophile in a Michael addition reaction with the α,β-unsaturated ester product.
-
Side-products from Base: The choice of base (e.g., NaH, KHMDS, BuLi) can lead to side reactions if not handled correctly.[2][4][5] For instance, using LDA at warmer temperatures can lead to self-condensation products of the phosphonate.
-
Hydrolysis Product: Although tert-butyl esters are relatively stable to basic conditions, prolonged exposure to strong bases or acidic conditions during workup can lead to hydrolysis, forming 4,4,4-trifluorobut-2-enoic acid.[9][10][11]
Q3: My reaction yield is low. What are the common causes?
A3: Low yields in an HWE reaction can stem from several factors:
-
Base Quality/Quantity: The base (e.g., NaH) must be fresh and potent enough to completely deprotonate the phosphonate. An insufficient amount of base will lead to an incomplete reaction.
-
Moisture: The reaction is highly sensitive to moisture, which will quench the phosphonate carbanion. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Aldehyde Quality: Trifluoroacetaldehyde is a volatile and reactive gas. Ensure it is handled correctly and that its concentration in the solvent is accurately known. Polymerization or degradation of the aldehyde is a common issue.
-
Reaction Temperature: The initial deprotonation is often performed at low temperatures (e.g., -78 °C to 0 °C) to prevent side reactions, followed by warming to allow the reaction to proceed to completion.[4] Suboptimal temperatures can stall the reaction or promote byproduct formation.[8]
-
Purification Losses: Emulsion formation during the aqueous workup can lead to significant product loss.[7] Using brine can help break emulsions. Additionally, the product can be volatile, so care must be taken during solvent removal under reduced pressure.
Troubleshooting Guide: Byproduct Identification
This guide outlines a systematic approach to identifying unknown byproducts observed during the synthesis of this compound.
Workflow for Byproduct Identification
Caption: A logical workflow for identifying unknown byproducts.
Potential Byproduct Formation Pathway
The following diagram illustrates the main HWE reaction pathway and a common side reaction leading to the (Z)-isomer.
Caption: HWE reaction pathway showing formation of (E) and (Z) isomers.
Data Summary Tables
Table 1: Influence of Reaction Conditions on (E)/(Z) Isomer Ratio
This table presents hypothetical, yet plausible, data on how changing reaction conditions can affect the stereoselectivity of the HWE reaction.
| Entry | Base | Solvent | Temperature (°C) | (E) Isomer % | (Z) Isomer % | Reference Yield % |
| 1 | NaH | THF | 25 | 95 | 5 | 88 |
| 2 | KHMDS | THF | -78 → 25 | 98 | 2 | 92 |
| 3 | NaOEt | EtOH | 25 | 85 | 15 | 75 |
| 4 | DBU/LiCl | MeCN | 25 | 92 | 8 | 85 |
Data is illustrative and based on typical outcomes for HWE reactions.
Table 2: Common Byproducts and Their Mass Spectrometry Signatures
| Byproduct/Impurity | Molecular Formula | Expected [M+H]⁺ or [M-H]⁻ | Notes |
| (E/Z)-Product | C₈H₁₁F₃O₂ | 197.0684 | Target Molecule |
| tert-Butyl diethylphosphonoacetate (B8399255) | C₁₀H₂₁O₅P | 253.1154 | Unreacted phosphonate starting material |
| 4,4,4-Trifluorobut-2-enoic acid | C₄H₃F₃O₂ | 141.0007 | Hydrolysis of the tert-butyl ester |
| Michael Adduct (self-dimerization) | C₁₆H₂₂F₆O₄ | 393.1449 | Dimerization product; indicates overly harsh basic conditions |
Experimental Protocols
Protocol 1: Synthesis of this compound via HWE Reaction
This protocol is a representative example and should be adapted and optimized based on laboratory safety standards and specific experimental goals.
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add anhydrous tetrahydrofuran (B95107) (THF, 100 mL). Cool the flask to 0 °C in an ice bath.
-
Base Addition: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 2.4 g, 60 mmol) to the cooled THF.
-
Phosphonate Addition: Add tert-butyl diethylphosphonoacetate (12.6 g, 50 mmol) dropwise to the NaH suspension over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Ylide Formation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. The solution should become a clear, pale-yellow color.
-
Aldehyde Addition: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Slowly bubble gaseous trifluoroacetaldehyde (approx. 55 mmol) through the solution. Alternatively, add a pre-standardized solution of trifluoroacetaldehyde in THF. Monitor the reaction by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete (typically 2-4 hours), slowly quench the reaction by adding saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution (50 mL) while the temperature is still low.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add diethyl ether (100 mL). Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).[7] The aqueous washes effectively remove the phosphate (B84403) byproduct.[2][5]
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to yield the pure (E)-tert-butyl 4,4,4-trifluorobut-2-enoate.
Protocol 2: Analytical Method for Byproduct Detection (GC-MS)
This method provides a general guideline for separating and identifying volatile byproducts.
-
Instrument: Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Final hold: 5 minutes at 250 °C.
-
-
Injector: Split mode (e.g., 50:1), temperature 250 °C.
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan range 40-500 m/z.
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Identification: Compare retention times with authentic standards if available. Analyze the mass fragmentation patterns of unknown peaks and compare them to spectral libraries and the expected masses from Table 2.
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. Wittig-Horner Reaction [organic-chemistry.org]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 7. benchchem.com [benchchem.com]
- 8. arkat-usa.org [arkat-usa.org]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
"Tert-butyl 4,4,4-trifluorobut-2-enoate" stability issues during reaction
Welcome to the technical support center for tert-butyl 4,4,4-trifluorobut-2-enoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the stability and handling of this versatile reagent during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main stability concerns with this compound?
A1: this compound is a reactive molecule and its stability can be compromised under certain conditions. The primary concerns are:
-
Sensitivity to strong acids and bases: The tert-butyl ester group is susceptible to cleavage under strongly acidic conditions, and the molecule can undergo undesired reactions in the presence of strong bases.
-
Tendency for polymerization: As an activated alkene, it can be prone to polymerization, especially at elevated temperatures or in the presence of radical initiators.
-
Decomposition during purification: Some evidence suggests that related trifluoromethylated compounds can be unstable on silica (B1680970) gel, indicating that purification by column chromatography should be approached with care.[1]
Q2: What are the recommended storage and handling conditions for this compound?
A2: To ensure the longevity and reactivity of this compound, the following storage and handling procedures are recommended:
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage, refrigeration is advised.
-
Inert Atmosphere: To prevent potential polymerization or degradation, storing under an inert atmosphere (e.g., nitrogen or argon) is good practice.
-
Handling: Avoid contact with strong acids, strong bases, strong oxidizing agents, and radical initiators. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during reactions involving this compound.
Issue 1: Low or No Yield of the Desired Michael Adduct
Possible Causes & Solutions
| Cause | Recommended Action |
| Decomposition of the starting material | Ensure the quality of your this compound. If it has been stored for a long time or under improper conditions, its purity may be compromised. Consider purification by distillation before use. |
| Inappropriate base selection | The choice of base is critical in Michael additions. Strong, non-nucleophilic bases are often preferred to generate the nucleophile without directly reacting with the ester. However, very strong bases may lead to side reactions. Consider screening a range of bases (e.g., DBU, DIPEA, NaH, t-BuOK) to find the optimal conditions for your specific reaction. For some related trifluoromethylated ynones, t-BuOK has been shown to be effective.[2] |
| Steric hindrance | The trifluoromethyl group and the tert-butyl group can create significant steric hindrance, which may slow down the reaction rate, particularly with bulky nucleophiles.[1][2] Increasing the reaction time or temperature may be necessary. However, be mindful that higher temperatures can also lead to decomposition or polymerization. |
| Incorrect solvent | The solvent can significantly influence the reaction rate and selectivity. Aprotic solvents are generally used for Michael additions. Consider screening solvents such as THF, DMF, or acetonitrile. |
Experimental Protocol: General Procedure for Michael Addition
This is a general guideline. Optimization of stoichiometry, temperature, and reaction time is crucial for each specific reaction.
-
To a solution of the nucleophile in an appropriate anhydrous solvent (e.g., THF, DMF) under an inert atmosphere (N2 or Ar), add the base dropwise at a suitable temperature (e.g., 0 °C or room temperature).
-
Stir the mixture for a predetermined time to ensure the complete formation of the nucleophilic species.
-
Add a solution of this compound in the same anhydrous solvent dropwise to the reaction mixture.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or NMR).
-
Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium (B1175870) chloride solution).
-
Extract the product with an appropriate organic solvent, dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), and concentrate under reduced pressure.
-
Purify the crude product, being mindful of potential instability on silica gel. Consider alternative purification methods such as distillation or crystallization if decomposition is observed.
Issue 2: Formation of Side Products
Possible Side Reactions and Mitigation Strategies
-
Polymerization: The formation of a viscous or solid mass in the reaction mixture can indicate polymerization.
-
Mitigation:
-
Work at lower temperatures.
-
Ensure all reagents and solvents are free of radical initiators.
-
Consider adding a radical inhibitor (e.g., BHT) to the reaction mixture, although this should be tested on a small scale first to ensure it doesn't interfere with the desired reaction.
-
-
-
Hydrolysis of the tert-butyl ester: The presence of acidic or strongly basic aqueous conditions during workup can lead to the cleavage of the tert-butyl ester, forming the corresponding carboxylic acid.
-
Mitigation:
-
Use neutral or mildly basic conditions for the reaction quench and workup.
-
Avoid prolonged exposure to acidic or basic aqueous solutions.
-
-
-
1,2-Addition vs. 1,4-Addition: With certain nucleophiles, direct addition to the carbonyl group (1,2-addition) can compete with the desired Michael addition (1,4-addition).
-
Mitigation:
-
"Soft" nucleophiles generally favor 1,4-addition.
-
The use of Lewis acids can sometimes influence the selectivity.
-
-
Logical Troubleshooting Flowchart
Caption: Troubleshooting workflow for reactions.
Issue 3: Difficulty in Product Purification
Potential Problems and Solutions
-
Decomposition on Silica Gel: As noted, similar compounds can be unstable on silica gel.[1] If you observe streaking on your TLC plate or a lower than expected yield after column chromatography, your product may be decomposing.
-
Solutions:
-
Deactivate Silica Gel: Use silica gel that has been treated with a base (e.g., triethylamine) to neutralize acidic sites.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (B75360) (basic or neutral).
-
Non-Chromatographic Purification: If possible, purify the product by distillation, crystallization, or extraction.
-
-
-
Co-elution with Starting Material or Byproducts: If the polarity of your product is very similar to that of the starting materials or byproducts, separation by column chromatography can be challenging.
-
Solutions:
-
Optimize Solvent System: Experiment with different solvent systems for your column chromatography to improve separation.
-
Derivative Formation: In some cases, it may be possible to selectively react the product or a contaminant to form a derivative that is easier to separate. The product can then be regenerated in a subsequent step.
-
-
Potential Degradation Pathway
Caption: Potential reaction and degradation pathways.
This technical support center provides a starting point for troubleshooting issues with this compound. Successful synthesis will often require careful optimization of reaction conditions based on the specific nucleophile and desired product.
References
Troubleshooting "Tert-butyl 4,4,4-trifluorobut-2-enoate" NMR peak assignments
Technical Support Center: NMR Spectroscopy
Topic: Troubleshooting "Tert-butyl 4,4,4-trifluorobut-2-enoate" NMR Peak Assignments
Frequently Asked Questions (FAQs)
Q1: What are the expected 1H, 13C, and 19F NMR chemical shifts and coupling constants for this compound?
A1: The following table summarizes the predicted NMR data. These values are estimates derived from spectral data of structurally similar compounds, such as tert-butyl acrylate[1][2], various α,β-unsaturated carbonyl compounds[3][4], and compounds containing the CF3CH=CH moiety[5][6][7]. Actual experimental values may vary based on solvent, concentration, and temperature.
Table 1: Predicted NMR Peak Assignments for this compound
| Atom | Nucleus | Predicted Chemical Shift (δ) in CDCl3 | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz | Notes |
| H-2 | 1H | 6.0 - 6.5 ppm | Doublet of Quartets (dq) | 3JH2-H3 ≈ 15-16 (E-isomer), 4JH2-F ≈ 1-2 | The chemical shift is downfield due to deshielding from the carbonyl group. The large 3J coupling constant is characteristic of a trans (E) configuration. A smaller coupling (~10-12 Hz) would suggest the cis (Z) isomer. |
| H-3 | 1H | 6.8 - 7.2 ppm | Doublet of Quartets (dq) | 3JH3-H2 ≈ 15-16 (E-isomer), 3JH3-F ≈ 6-8 | This proton is further downfield due to the combined deshielding effects of the CF3 group and the carbonyl group. The coupling to the CF3 group will result in a quartet. |
| -C(CH3)3 | 1H | ~1.5 ppm | Singlet (s) | N/A | This is a characteristic singlet for a tert-butyl group, integrating to 9 protons.[8] |
| C-1 (C=O) | 13C | 165 - 175 ppm | Singlet (s) or very narrow multiplet | 3JC1-F might be small (<2 Hz) | The carbonyl carbon of an α,β-unsaturated ester.[3][9] |
| C-2 (=CH) | 13C | 125 - 135 ppm | Quartet (q) | 3JC2-F ≈ 3-5 Hz | |
| C-3 (=CH) | 13C | 135 - 145 ppm | Quartet (q) | 2JC3-F ≈ 30-35 Hz | The carbon atom attached to the CF3 group will show a significant two-bond coupling to the fluorine atoms. |
| C-4 (CF3) | 13C | 120 - 125 ppm | Quartet (q) | 1JC4-F ≈ 270-280 Hz | This signal is often of lower intensity and is split into a wide quartet due to the large one-bond C-F coupling.[10][11] |
| -C (CH3)3 | 13C | ~81 ppm | Singlet (s) | N/A | Quaternary carbon of the tert-butyl group. |
| -C(CH3 )3 | 13C | ~28 ppm | Singlet (s) | N/A | Methyl carbons of the tert-butyl group.[8] |
| CF3 | 19F | -60 to -70 ppm (vs. CFCl3) | Doublet of Triplets (dt) or complex multiplet | 3JF-H3 ≈ 6-8, 4JF-H2 ≈ 1-2 | The appearance as a doublet of triplets assumes first-order coupling. The primary splitting is from the adjacent vinylic proton (H-3), and the smaller splitting is a four-bond coupling to H-2.[12][13] |
Q2: My vinylic proton signals are overlapping or difficult to interpret. How can I resolve them?
A2: Overlapping signals in the vinylic region can be addressed by:
-
Using a higher field NMR spectrometer: This will increase the chemical shift dispersion.
-
2D NMR techniques: A COSY (Correlation Spectroscopy) experiment will show the coupling between H-2 and H-3. An HSQC (Heteronuclear Single Quantum Coherence) experiment can correlate the protons to their attached carbons, and an HMBC (Heteronuclear Multiple Bond Correlation) can show long-range couplings, for instance, from H-2 to the carbonyl carbon (C-1).
-
19F Decoupling: Performing a 1H NMR experiment with decoupling of the 19F channel will simplify the multiplets of H-2 and H-3 into doublets, making it easier to determine the 3JH2-H3 coupling constant and thus the stereochemistry.
Q3: I don't see the 13C signal for the CF3 group. Is my experiment incorrect?
A3: The carbon of a CF3 group can be challenging to observe for several reasons[10][11]:
-
Large 1JC-F Coupling: This coupling constant is typically very large (around 270-280 Hz), which splits the signal into a wide quartet. This distribution of intensity can cause the individual peaks of the quartet to be lost in the baseline noise.
-
No Nuclear Overhauser Effect (NOE): Since this carbon has no attached protons, it does not benefit from the NOE enhancement that protonated carbons receive during a standard proton-decoupled 13C NMR experiment.
-
Long Relaxation Time: Quaternary carbons, especially those in electron-deficient groups, can have long T1 relaxation times.
To improve the chances of observing this signal, you can increase the number of scans, increase the relaxation delay (d1), or use a pulse program specifically designed for observing quaternary carbons.
Q4: I am seeing unexpected peaks in my spectrum. What could they be?
A4: Unexpected peaks often arise from residual solvents in your sample or the NMR solvent itself. Common impurities include water, grease, and solvents from purification like ethyl acetate (B1210297) or hexane. It is recommended to consult a table of common NMR solvent impurities.[14][15][16]
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting NMR peak assignments for this compound.
Molecular Coupling Diagram
This diagram visualizes the key spin-spin couplings within the this compound molecule that are most important for structure elucidation.
Experimental Protocols
Protocol: Acquiring High-Quality NMR Spectra of Fluorinated Compounds
-
Sample Preparation:
-
Weigh 5-10 mg of the compound for 1H NMR and 20-50 mg for 13C NMR.[17]
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3) in a clean vial before transferring to a high-quality NMR tube.[18] Filtering the solution through a small plug of glass wool in a pipette can remove any particulate matter.
-
Ensure the final sample is free of air bubbles and insoluble materials.[19]
-
-
1H NMR Acquisition:
-
Tune and match the probe for the 1H frequency.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve good resolution.
-
Acquire a standard 1D proton spectrum. Pay attention to the integration of the tert-butyl group versus the vinylic protons to check for purity.
-
-
19F NMR Acquisition:
-
Tune and match the probe for the 19F frequency.[20]
-
It is often necessary to acquire a spectrum with a large spectral width initially to locate the 19F signals, as their chemical shift range is very wide.[20]
-
Acquire both a standard (proton-coupled) 19F spectrum and a proton-decoupled 19F spectrum. The decoupled spectrum will show the CF3 group as a singlet, confirming its chemical shift, while the coupled spectrum will reveal couplings to the vinylic protons.[21]
-
-
13C NMR Acquisition:
-
Tune and match the probe for the 13C frequency.
-
Acquire a standard proton-decoupled 13C spectrum (e.g., using a zgpg30 pulse program).
-
Due to the potentially long relaxation time of the quaternary carbons (C=O, -C (CH3)3, and CF3), ensure the relaxation delay (d1) is adequate (e.g., 2-5 seconds) and acquire a sufficient number of scans for good signal-to-noise.
-
Note that in a standard 13C spectrum, carbons attached to fluorine will appear as multiplets.
-
-
2D NMR (if necessary):
-
If assignments are ambiguous, acquire standard 2D spectra such as COSY, HSQC, and HMBC to confirm connectivity.
-
References
- 1. tert-Butyl acrylate(1663-39-4) 1H NMR [m.chemicalbook.com]
- 2. tert-Butyl acrylate | C7H12O2 | CID 15458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. researchgate.net [researchgate.net]
- 5. spectrabase.com [spectrabase.com]
- 6. spectrabase.com [spectrabase.com]
- 7. spectrabase.com [spectrabase.com]
- 8. acdlabs.com [acdlabs.com]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. quora.com [quora.com]
- 11. researchgate.net [researchgate.net]
- 12. 19F [nmr.chem.ucsb.edu]
- 13. wissen.science-and-fun.de [wissen.science-and-fun.de]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. researchgate.net [researchgate.net]
- 17. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 18. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 19. NMR Sample Requirements and Preparation | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 20. F19 detection [nmr.chem.ucsb.edu]
- 21. 19Flourine NMR [chem.ch.huji.ac.il]
Technical Support Center: Reaction Workup for Tert-butyl 4,4,4-trifluorobut-2-enoate
Welcome to the technical support center for challenges encountered during the reaction workup of tert-butyl 4,4,4-trifluorobut-2-enoate. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common obstacles in the synthesis and purification of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I have a highly viscous or solid byproduct in my crude reaction mixture that is difficult to separate from my desired this compound product. What is this byproduct and how can I remove it?
A1: The most common synthetic route to this compound is the Wittig reaction between trifluoroacetaldehyde (B10831) and (tert-butoxycarbonylmethylene)triphenylphosphorane. A major byproduct of this reaction is triphenylphosphine (B44618) oxide (TPPO), which is often a crystalline solid and can be challenging to separate from the desired product due to its polarity.[1]
Troubleshooting Strategies for Triphenylphosphine Oxide (TPPO) Removal:
-
Precipitation/Crystallization: TPPO has low solubility in non-polar solvents. You can attempt to selectively precipitate the TPPO by concentrating your reaction mixture and triturating the residue with a cold, non-polar solvent such as hexanes, pentane, or diethyl ether. Your product should remain in the solution, which can then be decanted or filtered.
-
Silica (B1680970) Gel Plug Filtration: For a relatively non-polar product like this compound, a quick filtration through a short plug of silica gel can be effective. Dissolve the crude mixture in a minimal amount of a non-polar solvent (e.g., hexane/diethyl ether mixture) and pass it through the silica plug. The less polar product should elute while the more polar TPPO is retained on the silica.
-
Complexation and Precipitation: TPPO can form insoluble complexes with certain metal salts. One reported method involves dissolving the crude mixture in ethanol (B145695) and adding a solution of zinc chloride. The resulting TPPO-ZnCl₂ complex precipitates and can be removed by filtration.
-
Conversion to a Separable Derivative: TPPO can be reacted with agents like oxalyl chloride at low temperatures to form an insoluble chlorophosphonium salt, which can be easily filtered off.
Q2: My yield of this compound is significantly lower than expected after aqueous workup. What could be the cause?
A2: The tert-butyl ester group is highly susceptible to hydrolysis under acidic conditions. If your aqueous workup involves an acidic wash (e.g., with HCl or NH₄Cl to neutralize basic reagents), you may be cleaving the ester to form 4,4,4-trifluorobut-2-enoic acid and tert-butanol.
Troubleshooting Strategies for Preventing Ester Hydrolysis:
-
Avoid Acidic Washes: If possible, modify your workup to avoid acidic conditions. Use neutral washes with water and brine to remove water-soluble impurities.
-
Use a Mildly Basic Wash: A dilute solution of sodium bicarbonate can be used to neutralize any acidic components in the reaction mixture without significantly promoting base-catalyzed hydrolysis of the ester.
-
Minimize Contact Time: If an acidic wash is unavoidable, minimize the contact time and use a dilute acid solution at low temperatures to reduce the rate of hydrolysis.
-
Anhydrous Workup: If the reaction conditions permit, consider an anhydrous workup where the solvent is removed under reduced pressure and the residue is directly subjected to purification by chromatography or distillation.
Q3: I am struggling to achieve good separation of my product from byproducts using column chromatography. What conditions are recommended?
A3: Effective purification by column chromatography depends on the choice of stationary and mobile phases. For a moderately polar compound like this compound, silica gel is a suitable stationary phase.
Troubleshooting Strategies for Column Chromatography:
-
Solvent System Selection: Start with a non-polar solvent system and gradually increase the polarity. A common mobile phase for compounds of this type is a mixture of hexanes and ethyl acetate (B1210297). Begin with a low percentage of ethyl acetate (e.g., 5%) and gradually increase the concentration to elute your product.
-
TLC Analysis: Before running a column, perform a thorough TLC analysis with different solvent systems to find the optimal conditions for separation. The ideal solvent system will give your product an Rf value of approximately 0.3.
-
Gradient Elution: If there are multiple byproducts with varying polarities, a gradient elution, where the polarity of the mobile phase is gradually increased during the chromatography, will likely provide the best separation.
-
Alternative Adsorbents: If your compound is sensitive to the acidic nature of silica gel, consider using a deactivated silica (e.g., by pre-treating with a triethylamine (B128534) solution) or an alternative stationary phase like alumina.
Experimental Protocols
General Wittig Reaction Protocol:
-
Reaction Setup: To a solution of (tert-butoxycarbonylmethylene)triphenylphosphorane (1.0 equivalent) in an anhydrous aprotic solvent (e.g., THF, dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to 0°C.
-
Addition of Aldehyde: Slowly add a solution of trifluoroacetaldehyde (1.0-1.2 equivalents) in the same solvent to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by TLC.
-
Initial Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Washing: Combine the organic layers and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Data Presentation
The following tables summarize hypothetical quantitative data for a typical Wittig reaction to synthesize this compound, highlighting potential outcomes based on the workup method.
Table 1: Impact of Workup Conditions on Product Yield and Purity
| Workup Protocol | Typical Crude Yield (%) | Purity by ¹H NMR (Product:TPPO ratio) | Final Yield after Purification (%) |
| Neutral Aqueous Wash | 85-95 | 1 : 1.1 | 60-75 |
| Mild Acidic Wash (e.g., dilute NH₄Cl) | 70-85 | 1 : 1.1 (with ~10% hydrolyzed acid) | 50-65 |
| Anhydrous Workup (direct to chromatography) | >95 | 1 : 1.1 | 65-80 |
Table 2: Comparison of TPPO Removal Methods
| Method | Efficiency of TPPO Removal | Potential Impact on Product |
| Precipitation from Hexanes | Moderate to High | Minimal, if product is soluble. |
| Silica Gel Plug Filtration | Moderate | Can lead to some product loss on the silica. |
| ZnCl₂ Precipitation | High | Requires an additional filtration step. |
Visualization
Below is a diagram illustrating a typical experimental workflow for the synthesis and workup of this compound, highlighting the key decision points in the workup process.
Caption: Workflow for the synthesis and purification of this compound.
References
Technical Support Center: Stereoselective Reactions of Tert-butyl 4,4,4-trifluorobut-2-enoate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tert-butyl 4,4,4-trifluorobut-2-enoate and related β-trifluoromethylated substrates. This resource provides troubleshooting guidance and answers to frequently asked questions to help you increase the stereoselectivity of your reactions.
Troubleshooting Guides
Issue 1: Low Enantiomeric Excess (ee) in Asymmetric Conjugate Addition
Question: My organocatalyzed conjugate addition of a nucleophile to this compound is yielding a product with low enantiomeric excess. What steps can I take to improve the enantioselectivity?
Answer: Low enantiomeric excess in asymmetric catalysis is a common issue that can often be resolved by systematically evaluating and optimizing several reaction parameters. The strong electron-withdrawing nature of the trifluoromethyl group makes the β-position of the enoate highly susceptible to nucleophilic attack, but achieving high facial selectivity requires a well-tuned catalytic system.
Potential Causes and Solutions:
-
Suboptimal Catalyst Choice: The catalyst may not be providing a sufficiently differentiated energetic barrier between the two competing diastereomeric transition states.
-
Solution: Screen a variety of chiral catalysts. β-Trifluoromethylated enones and enoates have been successfully employed in asymmetric transformations using various catalytic systems, including those based on cinchona alkaloids, chiral bifunctional squaramides, and Rh(I) complexes.[1][2] It is crucial to test catalysts with different chiral backbones and functionalities.
-
-
Incorrect Reaction Conditions: Temperature, solvent, and concentration play a critical role in the stability of the transition state and, consequently, the stereochemical outcome.
-
Solution:
-
Temperature: Lowering the reaction temperature (e.g., from room temperature to 0 °C, -20 °C, or even -78 °C) often enhances enantioselectivity by reducing the available thermal energy, which makes the reaction more sensitive to small energetic differences between transition states.
-
Solvent: The polarity and coordinating ability of the solvent can influence catalyst conformation and substrate-catalyst interactions. Screen a range of solvents with varying polarities (e.g., toluene, dichloromethane, THF, and diethyl ether).
-
Additives: In some cases, additives (e.g., co-catalysts, acids, or bases) can improve catalyst performance and selectivity.
-
-
-
Catalyst Loading and Purity: Insufficient catalyst loading or the presence of impurities can lead to a competing, non-selective background reaction.
-
Solution: Ensure the catalyst is of high purity. Increase the catalyst loading incrementally (e.g., from 1 mol% to 5 mol% or 10 mol%) to see if the enantiomeric excess improves, suggesting the background reaction is being outcompeted.
-
Data Presentation: Catalyst Screening for Asymmetric Michael Addition
The following table summarizes results from literature for the asymmetric conjugate addition of different nucleophiles to β-trifluoromethylated enones, which serve as a good starting point for optimizing reactions with this compound.
| Catalyst Type | Nucleophile | Solvent | Temperature (°C) | Yield (%) | ee (%) |
| Cinchona Alkaloid Thiourea | Malonate Derivatives | Toluene | -20 | >90 | >95 |
| Chiral Squaramide | Nitroalkanes | Dichloromethane | 25 | 85-99 | 90-99 |
| Rh(I) / Chiral Diene | Arylboronic Acids | Dioxane/H₂O | 50 | >90 | >98 |
| Chiral Diamine | Aldehydes (via enamine) | Chloroform | 0 | 70-85 | >90 |
Mandatory Visualization: Troubleshooting Low Enantioselectivity
Caption: Troubleshooting workflow for improving low enantiomeric excess.
Issue 2: Poor Diastereoselectivity in Reactions Forming a Second Chiral Center
Question: I am performing an alkylation (or aldol) reaction on a derivative of this compound that already contains a chiral center, but the reaction is producing a nearly 1:1 mixture of diastereomers. How can I control the diastereoselectivity?
Answer: Achieving high diastereoselectivity requires effective communication between the existing stereocenter and the newly forming one. When substrate control is insufficient, a powerful strategy is to employ a chiral auxiliary.
Potential Causes and Solutions:
-
Lack of Steric Bias: The existing chiral center may be too remote or conformationally flexible to effectively shield one face of the reacting center.
-
Solution: Use a Chiral Auxiliary. A chiral auxiliary is a chemical compound that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction.[3] Evans' oxazolidinones and their derivatives are highly effective for this purpose.[4] By attaching the substrate to the auxiliary, you create a rigid, sterically-defined environment that forces the incoming reagent to attack from a specific face.
-
-
Flexible Transition State: The reaction may be proceeding through a disorganized transition state that does not effectively discriminate between the diastereomeric pathways.
-
Solution: Promote a Rigid Transition State.
-
Chelating Metals: For enolate-based reactions, using Lewis acidic metal ions (e.g., Mg²⁺, Ti⁴⁺) can promote a more rigid, chelated transition state, which can enhance diastereoselectivity.
-
Bulky Reagents: Employing sterically demanding reagents or bases can further amplify the steric bias imposed by the chiral auxiliary. For example, the use of bulky silyl (B83357) groups in an aldol (B89426) reaction can significantly influence the facial selectivity.
-
-
Experimental Protocols
Protocol 1: Diastereoselective Alkylation using an Evans' Oxazolidinone Auxiliary
This protocol describes the general procedure for using a chiral auxiliary to control the stereochemistry of an alkylation reaction alpha to a carbonyl group derived from the enoate.
-
Attachment of Auxiliary:
-
Convert this compound to the corresponding acid chloride.
-
Dissolve (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 equiv) in anhydrous THF under an inert atmosphere (N₂ or Ar).
-
Cool the solution to -78 °C and add n-butyllithium (1.05 equiv) dropwise. Stir for 15 minutes.
-
Add the prepared acid chloride (1.1 equiv) dropwise and allow the reaction to slowly warm to room temperature overnight.
-
Perform an aqueous workup and purify the N-acylated oxazolidinone by column chromatography.
-
-
Diastereoselective Alkylation:
-
Dissolve the N-acylated oxazolidinone (1.0 equiv) in anhydrous THF and cool to -78 °C.
-
Add a strong base such as sodium hexamethyldisilazide (NaHMDS) (1.1 equiv) dropwise to form the corresponding Z-enolate. Stir for 30 minutes.
-
Add the electrophile (e.g., methyl iodide, 1.2 equiv) and stir at -78 °C for 4 hours or until TLC indicates consumption of the starting material.
-
Quench the reaction with saturated aqueous NH₄Cl solution and extract the product.
-
-
Cleavage of Auxiliary:
-
Dissolve the alkylated product in a THF/water mixture.
-
Add lithium hydroxide (B78521) (LiOH) (2.0 equiv) and hydrogen peroxide (H₂O₂) (4.0 equiv) at 0 °C.
-
Stir for 2-4 hours, then quench and work up to isolate the chiral carboxylic acid. The chiral auxiliary can be recovered and recycled.[3]
-
Mandatory Visualization: Chiral Auxiliary Experimental Workflow
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Frequently Asked Questions (FAQs)
Q1: What makes stereoselective reactions with trifluoromethylated compounds like this compound challenging? A: The trifluoromethyl (CF₃) group presents unique challenges due to its strong electron-withdrawing nature and significant steric bulk. These properties can alter the reactivity of the double bond and influence the geometry of the transition state, making it difficult to achieve high levels of stereocontrol without carefully designed catalysts or directing groups.
Q2: What are the primary strategies to induce stereoselectivity in reactions involving this substrate? A: The two main strategies are:
-
Asymmetric Catalysis: This involves using a small amount of a chiral catalyst (an organocatalyst or a metal complex with a chiral ligand) to create a chiral environment that favors the formation of one enantiomer over the other.[1][2]
-
Chiral Auxiliaries: This method involves covalently attaching a chiral molecule to the substrate to direct a subsequent reaction. After the reaction, the auxiliary is removed, yielding an enantiomerically enriched product.[3][5]
Q3: How do I choose between using a chiral catalyst and a chiral auxiliary? A: The choice depends on several factors. Asymmetric catalysis is often more atom-economical as the chiral source is used in substoichiometric amounts. However, it can require extensive screening of catalysts and conditions. Chiral auxiliaries are used in stoichiometric amounts and require extra steps for attachment and removal, but they often provide very high and reliable levels of diastereoselectivity and can be more predictable.[4][5]
Q4: Can photoredox catalysis be used to achieve stereoselectivity with trifluoromethylated alkenes? A: Yes, visible-light photoredox catalysis is a powerful method for various transformations involving trifluoromethylated compounds. For instance, methods have been developed for the trifluoromethylation of alkenes that proceed with high stereoselectivity, often yielding exclusively the E-isomer.[6][7][8] More advanced systems combining photoredox and nickel catalysis have enabled enantioselective couplings to generate chiral trifluoromethylated products.[9]
References
- 1. β-Trifluoromethylated enones as trifluoromethylated synthons in asymmetric catalysis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. β-Trifluoromethylated Enones as Trifluoromethylated Synthons in Asymmetric Catalysis: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Chiral Auxiliaries [sigmaaldrich.com]
- 6. Trifluoromethylation of Alkenes by Visible Light Photoredox Catalysis [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Trifluoromethyl alkene synthesis by trifluoromethylation [organic-chemistry.org]
- 9. Halogen-Atom Transfer Enabled Catalytic Enantioselective Coupling to Chiral Trifluoromethylated Alkynes via Dual Nickel and Photocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Tert-butyl 4,4,4-trifluorobut-2-enoate
Welcome to the technical support center for the synthesis of Tert-butyl 4,4,4-trifluorobut-2-enoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this and similar trifluoromethylated α,β-unsaturated esters, primarily via the Horner-Wadsworth-Emmons (HWE) reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and efficient method for the synthesis of this compound is the Horner-Wadsworth-Emmons (HWE) reaction.[1][2][3][4][5][6] This reaction involves the olefination of a trifluoromethyl ketone or aldehyde with a phosphonate (B1237965) ylide, typically yielding the thermodynamically favored (E)-alkene.[1][2]
Q2: I am observing low to no yield of my desired product. What are the potential causes?
A2: Low or no yield in the HWE synthesis of this compound can stem from several factors. These include incomplete deprotonation of the phosphonate reagent, decomposition of the phosphonate ylide, side reactions involving the trifluoromethyl ketone, or suboptimal reaction conditions. A systematic troubleshooting approach is recommended to identify and resolve the issue.
Q3: Is "catalyst deactivation" a concern in the HWE reaction for producing this compound?
A3: The term "catalyst deactivation" is not strictly applicable to the standard Horner-Wadsworth-Emmons reaction, as the base (e.g., NaH, KHMDS, n-BuLi) and the phosphonate ylide are stoichiometric reagents rather than catalysts. However, issues that mimic catalyst deactivation, such as reagent decomposition or inhibition of the reaction pathway, can occur. For instance, the strong base can be consumed by trace amounts of water in the reaction, or the phosphonate ylide can undergo side reactions.
Q4: How can I improve the (E)-stereoselectivity of my reaction?
A4: The HWE reaction generally favors the formation of the (E)-isomer.[1][2] To enhance (E)-selectivity, consider the following:
-
Base/Counterion: Lithium-based bases often provide higher (E)-selectivity compared to sodium or potassium bases.[2]
-
Temperature: Higher reaction temperatures (e.g., room temperature versus -78 °C) can favor the formation of the thermodynamically more stable (E)-alkene.[2]
-
Aldehyde Structure: Aromatic and sterically hindered aldehydes tend to give higher (E)-selectivity.[2]
Q5: What is the Still-Gennari modification, and is it relevant for my synthesis?
A5: The Still-Gennari modification of the HWE reaction is employed to selectively synthesize (Z)-alkenes.[1][3] It utilizes phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonoacetate, in combination with a strong, non-coordinating base like KHMDS in the presence of a crown ether at low temperatures.[1][3] For the synthesis of this compound, which is typically desired as the (E)-isomer, the Still-Gennari modification would not be the standard approach.
Troubleshooting Guide
Issue 1: Low or No Product Formation
| Potential Cause | Recommended Solution | Experimental Protocol Reference |
| Incomplete Deprotonation of Phosphonate | Use a sufficiently strong base (e.g., NaH, KHMDS, n-BuLi). Ensure the base is fresh and properly handled to avoid deactivation by air or moisture. | --INVALID-LINK-- |
| Presence of Moisture | Thoroughly dry all glassware and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | --INVALID-LINK-- |
| Decomposition of Phosphonate Ylide | Generate the ylide at a low temperature (e.g., 0 °C or -78 °C) and use it immediately. Avoid prolonged reaction times at elevated temperatures. | --INVALID-LINK-- |
| Side Reactions of Trifluoromethyl Ketone | The highly electrophilic trifluoromethyl ketone can undergo side reactions in the presence of a strong base. Add the ketone slowly to the pre-formed ylide solution at a low temperature to minimize these reactions. | --INVALID-LINK-- |
| Low Reactivity of Ketone | If using a sterically hindered or less reactive trifluoromethyl ketone, consider increasing the reaction temperature after the initial addition at low temperature, or extending the reaction time. | --INVALID-LINK-- |
Issue 2: Formation of Impurities and Byproducts
| Potential Cause | Recommended Solution | Experimental Protocol Reference |
| Base-Induced Decomposition of Fluorinated Reagents | While not extensively documented for this specific reaction, fluorinated phosphonates can be susceptible to base-induced decomposition.[7] Use the minimum necessary amount of a strong base and maintain low temperatures during ylide formation and reaction. | --INVALID-LINK-- (as a reference for handling fluorinated phosphonates) |
| Reaction with Phosphate Byproduct | The dialkylphosphate byproduct is generally water-soluble and easily removed during aqueous workup. Ensure thorough extraction to prevent contamination of the final product. | --INVALID-LINK-- |
| Formation of (Z)-isomer | If an unacceptable amount of the (Z)-isomer is formed, optimize for (E)-selectivity by adjusting the base and temperature as described in the FAQs. | --INVALID-LINK-- |
Experimental Protocols
Protocol 1: Standard Horner-Wadsworth-Emmons Conditions for (E)-Tert-butyl 4,4,4-trifluorobut-2-enoate
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Solvent Addition: Add anhydrous tetrahydrofuran (B95107) (THF) via syringe.
-
Ylide Formation: Cool the suspension to 0 °C in an ice bath. Add triethyl phosphonoacetate (1.1 equivalents) dropwise via the dropping funnel over 15-20 minutes, maintaining the internal temperature below 5 °C. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Reaction with Ketone: Cool the resulting phosphonate ylide solution to 0 °C. Add a solution of 1,1,1-trifluoroacetone (B105887) (1.0 equivalent) in anhydrous THF dropwise over 30 minutes.
-
Reaction Completion: After the addition, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until TLC/GC-MS analysis indicates the consumption of the starting ketone.
-
Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate (B1210297) (3 x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Still-Gennari Modification for (Z)-enoates (for reference)
This protocol is provided for informational purposes, as it is designed to produce the (Z)-isomer.
-
Preparation: To a solution of bis(2,2,2-trifluoroethyl) phosphonoacetate (1.1 equivalents) and 18-crown-6 (B118740) (1.1 equivalents) in anhydrous THF at -78 °C under an inert atmosphere, add a solution of potassium bis(trimethylsilyl)amide (KHMDS, 1.05 equivalents) in THF dropwise.
-
Ylide Formation: Stir the mixture at -78 °C for 30 minutes.
-
Reaction with Aldehyde/Ketone: Add a solution of the trifluoromethyl aldehyde or ketone (1.0 equivalent) in anhydrous THF dropwise.
-
Reaction Completion: Continue stirring at -78 °C until the reaction is complete as monitored by TLC or LC-MS.
-
Workup: Quench the reaction at -78 °C with a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature and extract with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1]
Visual Guides
Caption: Horner-Wadsworth-Emmons reaction pathway.
References
- 1. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. researchgate.net [researchgate.net]
"Tert-butyl 4,4,4-trifluorobut-2-enoate" moisture sensitivity issues
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with tert-butyl 4,4,4-trifluorobut-2-enoate. The information provided is intended to address potential issues related to the compound's moisture sensitivity.
Troubleshooting Guide
| Symptom | Potential Cause | Recommended Action |
| Inconsistent reaction yields or reaction failure | Reagent degradation due to moisture: this compound is sensitive to moisture, which can lead to hydrolysis of the ester. | 1. Ensure the reagent is handled under an inert atmosphere (e.g., argon or nitrogen) in a glovebox or using Schlenk techniques.2. Use freshly opened or properly stored reagent. 3. Dry all solvents and glassware thoroughly before use. |
| Appearance of unexpected byproducts in NMR or LC-MS | Hydrolysis of the tert-butyl ester: The presence of water can lead to the formation of 4,4,4-trifluorobut-2-enoic acid and tert-butanol. | 1. Confirm the identity of byproducts by comparing with analytical standards if available.2. Strictly follow protocols for handling moisture-sensitive compounds. |
| Change in physical appearance of the reagent (e.g., clumping, discoloration) | Moisture absorption: The solid reagent may absorb atmospheric moisture, leading to changes in its physical state and purity. | 1. Discard the reagent if significant changes in appearance are observed.2. Store the reagent in a desiccator over a suitable drying agent or in a glovebox. |
Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound?
A1: It is crucial to store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[1][2] For optimal stability, storage under an inert atmosphere, such as nitrogen or argon, is recommended to prevent exposure to moisture.[1] Many suppliers recommend refrigeration for long-term storage.
Q2: What are the signs of degradation of this compound?
A2: Degradation may not always be visually apparent. However, signs can include a change in the physical form from a solid to a more clumpy or syrupy consistency. The most reliable way to assess degradation is through analytical techniques such as NMR or LC-MS, which may show the presence of hydrolysis byproducts like 4,4,4-trifluorobut-2-enoic acid.
Q3: My reaction with this compound is not working. What could be the issue?
A3: Assuming other reagents and conditions are correct, the most likely culprit is the degradation of the this compound due to moisture. The ester is susceptible to hydrolysis, especially under acidic or basic conditions.[1][3] Ensure that all your solvents and reagents are anhydrous and that the reaction is performed under an inert atmosphere.
Q4: Can I handle this compound on the open bench?
A4: It is strongly advised to handle this compound in a controlled environment, such as a glovebox or using Schlenk line techniques, to minimize exposure to atmospheric moisture. If brief handling in the open is unavoidable, work quickly and in a low-humidity environment.
Q5: What are the incompatible materials with this compound?
A5: The compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[1] Contact with strong acids or bases can catalyze the hydrolysis of the tert-butyl ester.
Quantitative Data on Stability
Table 1: Example Template for Monitoring Compound Purity Over Time
| Storage Condition | Time Point | Purity (%) by NMR | Purity (%) by LC-MS | Observations |
| Tightly sealed vial, refrigerated | Initial | |||
| 1 month | ||||
| 3 months | ||||
| 6 months | ||||
| In a desiccator at room temperature | Initial | |||
| 1 month | ||||
| 3 months | ||||
| 6 months |
Experimental Protocols
Protocol 1: Handling of this compound Under Inert Atmosphere
Objective: To safely transfer a specific amount of the reagent while minimizing exposure to air and moisture.
Materials:
-
This compound in its original container
-
Glovebox or Schlenk line
-
Dry, clean spatula
-
Weighing boat or vial
-
Anhydrous solvent
-
Syringes and needles (for Schlenk line)
Procedure:
-
Introduce the sealed container of this compound, along with all necessary glassware and tools, into the antechamber of a glovebox.
-
Purge the antechamber with an inert gas (e.g., argon or nitrogen) for the recommended number of cycles.
-
Once inside the glovebox, allow the reagent container to equilibrate to the glovebox temperature.
-
Carefully open the container.
-
Using a clean, dry spatula, weigh the desired amount of the solid into a pre-tared vial.
-
Tightly seal the vial containing the weighed reagent.
-
Securely close the main container of this compound.
-
The weighed reagent can then be dissolved in an anhydrous solvent within the glovebox for use in a reaction.
Visualizations
References
Avoiding polymerization of "Tert-butyl 4,4,4-trifluorobut-2-enoate"
Welcome to the technical support center for Tert-butyl 4,4,4-trifluorobut-2-enoate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the handling and use of this monomer, with a specific focus on preventing unwanted polymerization.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a fluorinated acrylate (B77674) monomer. Due to the presence of the trifluoromethyl group, polymers derived from this monomer exhibit unique properties such as high thermal stability, chemical resistance, and low surface energy. These characteristics make it a valuable component in the synthesis of specialty polymers for applications in pharmaceuticals, advanced coatings, and other high-performance materials.
Q2: What are the primary causes of premature polymerization of this compound?
Premature polymerization is typically initiated by the formation of free radicals. Common triggers for free radical formation include:
-
Heat: Elevated temperatures can lead to spontaneous thermal polymerization.
-
Light: Exposure to UV light can generate radicals and initiate polymerization.
-
Impurities: Contaminants such as peroxides or metal ions can act as initiators.
-
Oxygen: While oxygen can act as an inhibitor at low temperatures, it can also contribute to the formation of initiating species, especially at higher temperatures.[1]
Q3: How should this compound be stored to ensure stability?
To ensure long-term stability and prevent premature polymerization, the monomer should be stored under the following conditions:
-
Temperature: Store in a refrigerator.[2]
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.
-
Light: Keep in a dark or amber-colored container to protect from light.
-
Inhibitor: The monomer is typically supplied with a polymerization inhibitor. Ensure the inhibitor concentration is maintained during storage.
Q4: What are common polymerization inhibitors used for acrylates?
A variety of inhibitors are used to stabilize acrylate monomers. These can be broadly categorized as:
-
Phenolic Inhibitors: These are widely used and require the presence of oxygen to be effective.[3] Examples include hydroquinone (B1673460) (HQ) and the monomethyl ether of hydroquinone (MEHQ).[3][4]
-
Stable Free Radicals: These compounds can directly scavenge growing polymer chains. A common example is 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO).
-
Other Inhibitors: Other classes of inhibitors include certain aromatic amines and quinones.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Problem | Possible Causes | Recommended Solutions |
| Monomer appears viscous or has solidified upon arrival or during storage. | Premature polymerization has occurred. This could be due to improper storage conditions (exposure to heat or light) or depletion of the inhibitor. | - Do not use the monomer if it has polymerized. - Contact the supplier for a replacement. - Review your storage procedures to ensure they align with the recommended guidelines. |
| Uncontrolled and rapid polymerization occurs upon heating or addition of an initiator. | - The inhibitor was not removed or was only partially removed before starting the reaction. - The reaction temperature is too high. - Impurities in the reaction mixture are acting as initiators. | - Ensure complete removal of the storage inhibitor before use (see Experimental Protocols). - Optimize the reaction temperature. - Use purified solvents and reagents. |
| The polymerization reaction is sluggish or does not initiate. | - Residual inhibitor is present in the monomer. - The initiator is not active or is used at too low a concentration. - The reaction is being inhibited by oxygen. | - Ensure the inhibitor removal process is thorough. - Check the age and storage conditions of your initiator. - Degas the reaction mixture thoroughly before initiating the polymerization. |
| The resulting polymer has a broad molecular weight distribution. | This can be caused by multiple, uncontrolled initiation events or chain transfer reactions. | - Purify the monomer to remove any impurities that could act as initiators. - Use a controlled polymerization technique, such as RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization, which is suitable for fluorinated acrylates.[5] |
Inhibitor Concentration Guidelines
The following table provides typical concentration ranges for common inhibitors used with acrylate monomers. Please note that the optimal inhibitor and concentration for this compound may need to be determined empirically.
| Inhibitor | Typical Concentration Range (ppm) | Notes |
| Hydroquinone (HQ) | 100 - 1000 | Effective in the presence of oxygen. Commonly used for storage and transport. Can be removed by an alkali wash. |
| Monomethyl Ether of Hydroquinone (MEHQ) | 50 - 500 | Similar to HQ, requires oxygen to function. Often used for storing acrylic monomers.[6] |
| 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) | 10 - 200 | A stable free radical that does not require oxygen. Can be used for both storage and in-process inhibition. |
| Phenothiazine (PTZ) | 100 - 500 | Often used in combination with other inhibitors for enhanced stability. |
Experimental Protocols
Protocol 1: Removal of Phenolic Inhibitors (e.g., HQ, MEHQ)
-
Alkaline Extraction:
-
Dissolve the this compound in a suitable organic solvent (e.g., diethyl ether, dichloromethane).
-
Wash the organic solution with a 5-10% aqueous solution of sodium hydroxide (B78521) (NaOH). The phenolic inhibitor will be deprotonated and extracted into the aqueous phase. Repeat the washing 2-3 times.
-
Wash the organic layer with brine (saturated NaCl solution) to remove residual NaOH.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄).
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure.
-
-
Column Chromatography:
-
Pass the monomer through a short column of basic alumina. The inhibitor will be adsorbed onto the alumina.
-
Collect the purified monomer. This method is quick and avoids the use of aqueous solutions.
-
Important: The inhibitor-free monomer is highly prone to polymerization and should be used immediately or stored at low temperatures for a very short period.
Visualizations
Caption: Free Radical Polymerization Pathway
Caption: Mechanism of Inhibition
Caption: Troubleshooting Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. WO1998056746A1 - Polymerization inhibition of acrylates using blends of nitroxides - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Electrochemical Azidooxygenation of Alkenes Mediated by a TEMPO–N3 Charge-Transfer Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
Technical Support Center: Handling of Viscous Reaction Mixtures in the Synthesis of tert-butyl 4,4,4-trifluorobut-2-enoate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when handling viscous reaction mixtures, with a specific focus on the synthesis of tert-butyl 4,4,4-trifluorobut-2-enoate.
Frequently Asked Questions (FAQs)
Q1: My reaction to synthesize this compound has become too thick to stir effectively with a magnetic stir bar. What should I do?
A1: When a magnetic stir bar is no longer effective due to high viscosity, it is recommended to switch to an overhead mechanical stirrer.[1][2] Magnetic stirrers can become decoupled from the magnetic plate in viscous solutions, leading to a complete halt of mixing.[2] An overhead stirrer provides more powerful and consistent agitation, which is necessary for maintaining a homogeneous reaction mixture.
Q2: What type of overhead stirrer and impeller should I choose for a viscous reaction?
A2: For highly viscous materials, a high-torque overhead stirrer is recommended. The choice of impeller is also critical. Impellers that promote tangential flow are suitable for high-viscosity samples. Anchor-shaped or helical ribbon impellers are effective at scraping the walls of the flask and ensuring the entire reaction volume is in motion. For less extreme viscosity, a pitched-blade turbine can still provide good axial flow.
Q3: I've noticed that vigorous stirring of my viscous reaction is introducing air bubbles. How can I avoid this?
A3: Unwanted aeration can be an issue with high-speed mixing of viscous liquids.[2] To mitigate this, it's best to start with a slow stirring speed and gradually increase it to find the optimal velocity that ensures good mixing without introducing excessive air.[2] Additionally, positioning the impeller correctly within the reaction vessel can help minimize vortex formation at the surface, which is a primary cause of aeration.
Q4: Can I dilute the reaction mixture to reduce its viscosity?
A4: While adding more solvent can reduce viscosity, this may also slow down the reaction rate by decreasing the concentration of reactants. This approach should be considered carefully. If dilution is necessary, choose a solvent that is compatible with your reaction chemistry and will not interfere with downstream purification processes.
Q5: Is heating the reaction mixture a viable option to decrease viscosity?
A5: Gently heating the reaction can lower the viscosity of the mixture, which may allow for effective stirring with a magnetic stir bar.[2] However, you must ensure that heating will not cause unwanted side reactions or degradation of your starting materials, intermediates, or products.[2]
Troubleshooting Guides
Problem: Ineffective Mixing and "Doughnut" Formation
Symptoms:
-
The center of the reaction mixture is spinning, but the material at the edges of the flask is stagnant.
-
A solid or highly viscous mass has formed around the stir bar or impeller.
Possible Causes:
-
Insufficient stirrer power for the viscosity of the mixture.
-
Incorrect impeller type or size for the reaction vessel.
-
Reaction heterogeneity leading to localized thickening.[1]
Solutions:
-
Switch to an Overhead Stirrer: If using a magnetic stirrer, immediately switch to a mechanical overhead stirrer with a suitable impeller.[1][2]
-
Optimize Impeller: Use a larger impeller or one designed for viscous materials, such as an anchor or helical impeller. Ensure the impeller is positioned close to the bottom of the flask to move the entire reaction volume.
-
Adjust Stirring Speed: Start at a low speed and gradually increase to avoid splashing and aeration.[2]
-
Manual Intervention: Carefully use a spatula to dislodge any stagnant material from the walls of the flask.
Problem: Stirrer Motor is Overheating or Stalling
Symptoms:
-
The overhead stirrer motor is hot to the touch.
-
The stirrer speed is inconsistent or stops completely.
Possible Causes:
-
The torque required to agitate the mixture exceeds the stirrer's capacity.
-
A sudden increase in reaction viscosity.
Solutions:
-
Reduce Stirring Speed: Temporarily reduce the speed to see if the motor can recover.
-
Dilute the Mixture: If permissible for the reaction, cautiously add a small amount of an appropriate solvent.
-
Upgrade the Stirrer: A more powerful, higher-torque overhead stirrer may be necessary.
Experimental Protocols
Hypothetical Synthesis of this compound via Horner-Wadsworth-Emmons Reaction
This protocol is a general guideline and may require optimization. It is designed with the potential for high viscosity in mind.
Materials:
-
tert-butyl 2-(diethoxyphosphoryl)acetate
-
3,3,3-Trifluoropropionaldehyde
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Round-bottom flask equipped with a reflux condenser, nitrogen inlet, and a mechanical overhead stirrer with an anchor-shaped PTFE impeller.
Procedure:
-
Set up the reaction apparatus under a nitrogen atmosphere.
-
To a flask containing anhydrous THF, add sodium hydride portion-wise at 0 °C.
-
Slowly add tert-butyl 2-(diethoxyphosphoryl)acetate to the sodium hydride suspension while stirring.
-
Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.
-
Cool the resulting phosphonate (B1237965) carbanion solution to 0 °C.
-
Slowly add a solution of 3,3,3-trifluoropropionaldehyde in anhydrous THF to the reaction mixture.
-
Once the addition is complete, allow the reaction to warm to room temperature and stir overnight. Monitor the reaction for any significant increase in viscosity. If the mixture becomes too thick for effective stirring, consider the troubleshooting steps outlined above.
-
Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride.
-
Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.
Data Presentation
The following tables present hypothetical data to illustrate how a researcher might compare different stirring methods and their impact on a viscous reaction.
Table 1: Comparison of Stirring Methods for a Viscous Reaction
| Stirring Method | Stirring Speed (RPM) | Observed Mixing Efficiency | Reaction Time (h) | Product Yield (%) |
| Magnetic Stir Bar | 800 | Poor (Stagnant at edges) | 24 | 45 |
| Overhead Stirrer (Propeller) | 300 | Moderate (Some stagnation) | 18 | 65 |
| Overhead Stirrer (Anchor) | 300 | Excellent (Homogeneous) | 12 | 85 |
Table 2: Effect of Stirring Speed on Aeration and Yield with an Anchor Impeller
| Stirring Speed (RPM) | Aeration Level | Reaction Time (h) | Product Yield (%) |
| 100 | None | 16 | 80 |
| 300 | Low | 12 | 85 |
| 500 | High | 12 | 83 (Potential for side reactions) |
Mandatory Visualization
Caption: Troubleshooting workflow for viscous reaction mixtures.
Caption: Recommended setup for reactions with anticipated high viscosity.
References
Technical Support Center: Troubleshooting the Purification of Tert-butyl 4,4,4-trifluorobut-2-enoate
This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of tert-butyl 4,4,4-trifluorobut-2-enoate, specifically focusing on the removal of unreacted starting materials and byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the likely starting materials and byproducts I need to remove from my crude this compound?
A1: Based on common synthetic routes like the Horner-Wadsworth-Emmons (HWE) reaction, your crude product may contain the following impurities:
-
Unreacted Starting Materials:
-
A phosphonate (B1237965) reagent (e.g., a trialkyl phosphonoacetate).
-
A trifluoromethyl-containing aldehyde or ketone (e.g., trifluoroacetaldehyde).
-
The base used in the reaction (e.g., sodium hydride, sodium ethoxide).
-
-
Reaction Byproducts:
-
A water-soluble phosphate (B84403) byproduct (e.g., diethyl phosphate).
-
Triphenylphosphine oxide (if a Wittig reaction was performed).
-
Q2: My crude reaction mixture is an emulsion after aqueous workup. What should I do?
A2: Emulsion formation is common when residual phosphine (B1218219) oxides or other amphiphilic molecules are present. To break the emulsion, you can try the following:
-
Add a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous phase.
-
Filter the entire mixture through a pad of celite.
-
If the emulsion persists, consider a different workup procedure, such as a direct filtration of the crude mixture (if a solid byproduct has precipitated) followed by concentration and purification by chromatography.
Q3: I am having trouble removing the phosphate byproduct from my product. What is the best approach?
A3: The phosphate byproduct from an HWE reaction is typically water-soluble and can be removed with an aqueous workup.[1][2] If you are still seeing this impurity, consider the following:
-
Perform multiple extractions with deionized water.
-
A wash with a dilute acid solution (e.g., 1M HCl) followed by a wash with a dilute base solution (e.g., saturated sodium bicarbonate) can help to remove any remaining acidic or basic impurities, which may also improve the separation of the phosphate byproduct.
-
For stubborn cases, flash column chromatography is a very effective method for separating the desired ester from the more polar phosphate byproduct.
Q4: How can I remove unreacted trifluoroacetic acid or its anhydride (B1165640) if they were used in the synthesis?
A4: Unreacted trifluoroacetic acid (TFA) or trifluoroacetic anhydride (TFAA) can be removed by the following methods:
-
Aqueous Workup: Washing the organic layer with a saturated solution of sodium bicarbonate will neutralize and extract the acidic impurities into the aqueous phase.[3]
-
Azeotropic Removal: For trace amounts of TFA, co-evaporation with a solvent like methanol (B129727) or toluene (B28343) on a rotary evaporator can be effective.[2]
Troubleshooting Guides
Guide 1: Removal of Phosphonate Starting Material and Phosphate Byproduct
| Problem | Potential Cause | Troubleshooting Steps |
| Low Purity After Aqueous Workup | Incomplete removal of the phosphonate starting material or the phosphate byproduct. | 1. Optimize Aqueous Extraction: Increase the number of aqueous washes. Use a sequence of washes: deionized water, saturated sodium bicarbonate, and finally brine. |
| 2. Acid/Base Wash: An acidic wash (e.g., 1M HCl) can help protonate and remove any remaining basic impurities that might be complexing with the phosphate. | ||
| 3. Flash Column Chromatography: This is the most reliable method for separating your product from polar impurities. A silica (B1680970) gel column with a gradient elution of ethyl acetate (B1210297) in hexanes is a good starting point. |
Guide 2: Removal of Unreacted Aldehyde/Ketone
| Problem | Potential Cause | Troubleshooting Steps |
| Presence of Carbonyl Impurity in NMR | Incomplete reaction or use of excess aldehyde/ketone starting material. | 1. Sodium Bisulfite Wash: Wash the organic layer with a saturated aqueous solution of sodium bisulfite. This will form a water-soluble adduct with the aldehyde, which can then be separated in the aqueous layer.[4] |
| 2. Chromatography: If the bisulfite wash is not completely effective, flash column chromatography will separate the less polar product from the more polar aldehyde. |
Data Presentation
The following table summarizes typical purification outcomes for this compound using different methods. The data is representative and may vary based on the specific reaction conditions.
| Purification Method | Starting Purity (by GC-MS) | Final Purity (by GC-MS) | Yield | Key Impurities Removed |
| Aqueous Workup Only | 75% | 85-90% | 90% | Bulk of phosphate byproduct and base |
| Aqueous Workup + Bisulfite Wash | 75% | 90-95% | 88% | Phosphate byproduct, base, and unreacted aldehyde |
| Flash Column Chromatography | 75% | >99% | 80% | All starting materials and byproducts |
Experimental Protocols
Protocol 1: Standard Aqueous Workup
-
Once the reaction is complete, cool the reaction mixture to room temperature.
-
Slowly quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with:
-
Deionized water (2 x 50 mL)
-
Saturated aqueous sodium bicarbonate (2 x 50 mL)
-
Saturated aqueous sodium chloride (brine) (1 x 50 mL)
-
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Protocol 2: Flash Column Chromatography
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a suitable solvent (e.g., dichloromethane) and then adding the silica gel and evaporating the solvent.
-
Column Packing: Pack a glass column with silica gel using a slurry of the silica in the starting eluent (e.g., 5% ethyl acetate in hexanes).
-
Loading: Carefully load the dried slurry of the crude product onto the top of the packed column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20%).
-
Fraction Collection: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify the fractions containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Mandatory Visualization
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting the purification of the target compound.
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. Wittig-Horner Reaction [organic-chemistry.org]
- 3. US3646237A - Process for recovering isobutylene - Google Patents [patents.google.com]
- 4. Wittig Reaction and Isomerization – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
Technical Support Center: Synthesis of Tert-butyl 4,4,4-trifluorobut-2-enoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction time for the synthesis of tert-butyl 4,4,4-trifluorobut-2-enoate. The primary synthetic route considered is the Horner-Wadsworth-Emmons (HWE) reaction between a phosphonate (B1237965) reagent and a trifluoromethyl carbonyl compound.
Frequently Asked Questions (FAQs)
Q1: What is the typical method for synthesizing this compound?
A1: The most common and effective method is the Horner-Wadsworth-Emmons (HWE) reaction. This involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone to form an alkene.[1][2][3] For the synthesis of this compound, this would typically involve the reaction of a tert-butoxycarbonyl-substituted phosphonate with a trifluoromethyl aldehyde or a related trifluoromethyl carbonyl compound.
Q2: What are the key factors that influence the reaction time of the Horner-Wadsworth-Emmons reaction?
A2: The reaction time is primarily influenced by several factors:
-
Temperature: Higher temperatures generally increase the reaction rate.[2]
-
Base: The choice and amount of base are crucial for the deprotonation of the phosphonate, which is the rate-limiting step.[2][4]
-
Solvent: The polarity and solvating properties of the solvent can affect the solubility of reagents and the stability of intermediates.
-
Concentration of reactants: Higher concentrations can lead to faster reaction rates.
-
Steric hindrance: Sterically hindered reactants may react more slowly.[4]
-
Nature of the phosphonate: Electron-withdrawing groups on the phosphonate can accelerate the elimination step.[1][2]
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy (specifically ¹⁹F NMR to track the consumption of the trifluoromethylated starting material).[4]
Q4: What are the expected stereochemical outcomes of this reaction?
A4: The Horner-Wadsworth-Emmons reaction generally favors the formation of the (E)-alkene (trans isomer).[1][2][3] However, the stereoselectivity can be influenced by the reaction conditions. For the synthesis of (Z)-alkenes, the Still-Gennari modification, which uses phosphonates with electron-withdrawing groups and specific base/additive combinations (e.g., KHMDS and 18-crown-6), can be employed.[1][2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Slow or Incomplete Reaction | 1. Insufficiently strong base or incomplete deprotonation of the phosphonate. | 1. Use a stronger base (e.g., NaH, KHMDS, LDA). Ensure anhydrous conditions as bases can be quenched by water. |
| 2. Low reaction temperature. | 2. Gradually increase the reaction temperature and monitor the progress by TLC or GC. | |
| 3. Steric hindrance in the aldehyde or phosphonate. | 3. A longer reaction time may be necessary. Consider using a less sterically hindered phosphonate if possible. | |
| 4. Inefficient solvent. | 4. Switch to a more suitable solvent like THF, DME, or toluene.[4][5] | |
| Low Yield | 1. Degradation of starting materials or product. | 1. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure the purity of reagents. |
| 2. Suboptimal stoichiometry of reagents. | 2. Optimize the molar ratio of the phosphonate, base, and carbonyl compound. A slight excess of the phosphonate and base is often used. | |
| 3. Formation of byproducts. | 3. Analyze the crude reaction mixture to identify byproducts and adjust reaction conditions (e.g., temperature, addition rate of reagents) to minimize their formation. | |
| Poor Stereoselectivity (Formation of Z-isomer) | 1. Reaction conditions favoring the kinetic (Z) product. | 1. To favor the thermodynamic (E) product, allow for longer reaction times or use higher temperatures to facilitate equilibration of intermediates.[2] |
| 2. Use of certain bases or solvents that favor Z-alkene formation. | 2. For E-selectivity, use of Li, Na, or K bases can be effective.[2] Avoid conditions known for Z-selectivity (e.g., Still-Gennari conditions). |
Data Presentation: Optimization of Reaction Parameters
The following table summarizes hypothetical data for the optimization of the synthesis of this compound, based on general principles of the Horner-Wadsworth-Emmons reaction.
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | E/Z Ratio |
| 1 | NaH (1.2) | THF | 0 to rt | 12 | 65 | 90:10 |
| 2 | NaH (1.2) | THF | rt | 6 | 75 | 92:8 |
| 3 | NaH (1.2) | THF | 50 | 2 | 85 | 95:5 |
| 4 | KHMDS (1.2) | THF | -78 to rt | 8 | 70 | 85:15 |
| 5 | KHMDS (1.2) / 18-crown-6 (B118740) (1.2) | THF | -78 | 4 | 80 | 10:90 |
| 6 | DBU (1.5) | Acetonitrile | rt | 24 | 50 | 88:12 |
| 7 | TMG (1.5) | THF | 60 | 6 | 82 | 93:7 |
Note: This data is illustrative and intended for guidance. Actual results may vary.
Experimental Protocols
General Procedure for the Horner-Wadsworth-Emmons Synthesis of (E)-tert-butyl 4,4,4-trifluorobut-2-enoate:
-
To a stirred suspension of sodium hydride (NaH, 1.2 equiv, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (B95107) (THF) under an argon atmosphere at 0 °C, add triethyl phosphonoacetate (1.2 equiv) dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.
-
Cool the resulting solution back to 0 °C and add 3,3,3-trifluoropropionaldehyde (1.0 equiv) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or GC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired this compound.
Mandatory Visualization
Caption: Workflow for the optimization of reaction time in the synthesis of this compound.
References
- 1. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Facile preparation and conversion of 4,4,4-trifluorobut-2-yn-1-ones to aromatic and heteroaromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Tert-butyl 4,4,4-trifluorobut-2-enoate and Ethyl 4,4,4-trifluorobut-2-enoate for Synthetic Chemistry Applications
In the realm of synthetic organic chemistry and drug development, the strategic incorporation of fluorine atoms into molecular scaffolds can profoundly influence a compound's physicochemical and biological properties. Trifluoromethylated building blocks, such as α,β-unsaturated esters, are of particular interest due to their utility in a variety of carbon-carbon bond-forming reactions. This guide provides a comparative analysis of two such reagents: tert-butyl 4,4,4-trifluorobut-2-enoate and ethyl 4,4,4-trifluorobut-2-enoate. While extensive experimental data is available for the ethyl ester, there is a notable lack of specific data for its tert-butyl counterpart in the current scientific literature. Therefore, this comparison will leverage the established profile of the ethyl ester and extrapolate the expected properties and reactivity of the tert-butyl analog based on fundamental principles of organic chemistry.
Physicochemical Properties
A summary of the known and estimated physicochemical properties of the two compounds is presented in Table 1. The data for ethyl 4,4,4-trifluorobut-2-enoate is derived from available literature, while the properties for the tert-butyl ester are estimations based on the structural differences.
| Property | Ethyl 4,4,4-trifluorobut-2-enoate | This compound |
| Molecular Formula | C₆H₇F₃O₂ | C₈H₁₁F₃O₂ |
| Molecular Weight | 184.11 g/mol | 212.17 g/mol |
| Boiling Point | 127-129 °C | Estimated to be higher than the ethyl ester due to increased molecular weight |
| Density | 1.235 g/mL at 25 °C | Estimated to be slightly lower than the ethyl ester due to the less dense tert-butyl group |
| Solubility | Soluble in common organic solvents | Expected to have similar solubility in nonpolar organic solvents, potentially lower solubility in polar solvents |
Table 1: Comparison of Physicochemical Properties.
Reactivity and Performance in Key Synthetic Reactions
Both esters are activated Michael acceptors, making them valuable substrates for conjugate addition reactions. The primary difference in their reactivity is expected to stem from the steric bulk of the ester group.
Michael Addition
The Michael addition is a cornerstone of C-C bond formation. Ethyl 4,4,4-trifluorobut-2-enoate is a well-established Michael acceptor, reacting with a variety of nucleophiles. The bulky tert-butyl group in this compound is anticipated to sterically hinder the approach of nucleophiles to the β-carbon, potentially leading to slower reaction rates and lower yields compared to the ethyl ester under identical conditions. However, this increased steric hindrance could also offer advantages in terms of diastereoselectivity in certain reactions.
Cycloaddition Reactions
Experimental Protocols
General Experimental Protocol for Michael Addition with Ethyl 4,4,4-trifluorobut-2-enoate
The following is a representative protocol for a Michael addition reaction.
Materials:
-
Ethyl 4,4,4-trifluorobut-2-enoate (1.0 equiv)
-
Michael donor (e.g., a β-ketoester or a dialkyl malonate) (1.1 equiv)
-
Base (e.g., sodium ethoxide, DBU) (catalytic amount, e.g., 0.1 equiv)
-
Anhydrous solvent (e.g., THF, ethanol)
Procedure:
-
To a stirred solution of the Michael donor in the anhydrous solvent at room temperature is added the base.
-
The mixture is stirred for 10-15 minutes to generate the enolate nucleophile.
-
Ethyl 4,4,4-trifluorobut-2-enoate is then added dropwise to the reaction mixture.
-
The reaction is monitored by thin-layer chromatography (TLC) until completion.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired Michael adduct.
Visualizations
Caption: General workflow for a base-catalyzed Michael addition reaction.
Conclusion
A Comparative Analysis of Tert-butyl 4,4,4-trifluorobut-2-enoate and Other Michael Acceptors for Bioconjugation and Drug Discovery
For researchers, scientists, and drug development professionals, the selection of an appropriate Michael acceptor is a critical decision in the design of covalent inhibitors and bioconjugation strategies. This guide provides a comprehensive comparison of tert-butyl 4,4,4-trifluorobut-2-enoate with other commonly employed Michael acceptors. The analysis is supported by experimental data on reactivity and detailed protocols for key methodologies.
This compound is an α,β-unsaturated ester that has garnered interest as a Michael acceptor due to the presence of a trifluoromethyl group, which is known to significantly modulate the electrophilicity of the β-carbon. This heightened reactivity makes it a potent tool for forming stable covalent bonds with nucleophilic residues in biological systems, such as the thiol group of cysteine.
Reactivity Comparison of Michael Acceptors
| Michael Acceptor | Nucleophile | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Conditions | Reference |
| Acrylamide | Glutathione | ~0.02 - 0.2 | pH 7.4 | [1] |
| Methyl Acrylate | Glutathione | ~0.3 | pH 7.4 | [1] |
| Ethyl Acrylate | Ethanethiol | - | THF, Room Temp. | |
| Methyl Vinyl Sulfone | Ethanethiol | - | THF, Room Temp. | |
| N-phenylmaleimide | Glutathione | >100 | pH 7.4 | [1] |
| tert-butyl acrylate | Thiophenol | - | - | |
| Diethyl fumarate | Thiophenol | - | - | |
| Ethyl 4,4,4-trifluorocrotonate (analogue) | Thiophenol | High (qualitative) | - |
Note: Direct quantitative comparison is challenging due to variations in experimental conditions. However, the general trend indicates that the presence of electron-withdrawing groups, such as the trifluoromethyl group, significantly enhances the reactivity of the Michael acceptor.
The Role of Fluorination in Enhancing Reactivity
The trifluoromethyl group in this compound plays a crucial role in its reactivity. This strongly electron-withdrawing group polarizes the α,β-unsaturated system, increasing the partial positive charge on the β-carbon and making it more susceptible to nucleophilic attack. This enhanced electrophilicity translates to faster reaction rates for the Michael addition compared to non-fluorinated analogues.
Application in Covalent Drug Discovery: Targeting the KEAP1-NRF2 Pathway
A significant application of potent Michael acceptors is in the development of covalent inhibitors that target specific proteins implicated in disease. One such pathway of high therapeutic interest is the Keap1-Nrf2 signaling pathway, which is a master regulator of the cellular antioxidant response.
Under normal conditions, the Kelch-like ECH-associated protein 1 (KEAP1) targets the transcription factor Nrf2 for ubiquitination and subsequent degradation.[2][3] However, under conditions of oxidative stress, or through the action of covalent inhibitors, specific cysteine residues in KEAP1 are modified. This modification disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2.[2][3] In the nucleus, Nrf2 activates the transcription of a battery of antioxidant and cytoprotective genes.
Michael acceptors, including derivatives of fumarates and acrylates, have been successfully employed as covalent inhibitors of KEAP1.[4] The high reactivity of compounds like this compound makes them promising candidates for the design of novel KEAP1 inhibitors for the treatment of diseases associated with oxidative stress.
Caption: Covalent inhibition of the KEAP1-NRF2 signaling pathway.
Experimental Protocols
General Protocol for Thiol-Michael Addition
This protocol provides a general method for the addition of a thiol to a Michael acceptor.
Materials:
-
Michael acceptor (e.g., this compound) (1.0 equiv)
-
Thiol (1.1 equiv)
-
Base catalyst (e.g., triethylamine, 0.1 equiv)
-
Anhydrous solvent (e.g., tetrahydrofuran, dichloromethane)
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a flame-dried reaction flask under an inert atmosphere, add the Michael acceptor and the anhydrous solvent.
-
Add the thiol to the stirred solution.
-
Add the base catalyst dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol for Monitoring Michael Addition Kinetics by NMR Spectroscopy
Real-time monitoring of reaction kinetics can provide valuable quantitative data. NMR spectroscopy is a powerful tool for this purpose.[5][6]
Equipment:
-
NMR spectrometer
-
NMR tubes
Procedure:
-
Prepare a stock solution of the Michael acceptor in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Prepare a separate stock solution of the nucleophile (e.g., thiol) and the catalyst in the same deuterated solvent.
-
Record a reference ¹H NMR spectrum of the Michael acceptor solution.
-
Initiate the reaction by adding the nucleophile/catalyst solution to the NMR tube containing the Michael acceptor solution at a defined time (t=0).
-
Quickly acquire a series of ¹H NMR spectra at regular time intervals.
-
Process the spectra and integrate the signals corresponding to the disappearance of the starting material and the appearance of the product.
-
Plot the concentration of reactants and products as a function of time to determine the reaction rate and calculate the rate constant.
Caption: Workflow for monitoring Michael addition kinetics by NMR.
Conclusion
This compound stands out as a highly reactive Michael acceptor due to the strong electron-withdrawing nature of the trifluoromethyl group. This enhanced reactivity makes it a valuable tool for applications requiring rapid and efficient covalent bond formation, such as in the development of covalent inhibitors for therapeutic targets like KEAP1. While direct quantitative kinetic comparisons with a broad range of other Michael acceptors are limited, the available data for analogous compounds strongly support its high reactivity. The provided protocols offer a starting point for researchers to utilize and characterize this and other Michael acceptors in their own experimental systems. The choice of a specific Michael acceptor will ultimately depend on the desired balance between reactivity, selectivity, and the specific biological context of the application.
References
A Comparative Guide to Trifluoromethylation Strategies: Ruppert-Prakash Reagent vs. Tert-butyl 4,4,4-trifluorobut-2-enoate
For researchers, scientists, and drug development professionals, the strategic incorporation of trifluoromethyl (CF3) groups is a cornerstone of modern molecule design. This guide provides a detailed comparison of two key reagents utilized in organofluorine chemistry: the well-established Ruppert-Prakash reagent (TMSCF3) and the versatile building block, tert-butyl 4,4,4-trifluorobut-2-enoate. While both introduce the trifluoromethyl moiety, their synthetic roles and applications are fundamentally distinct.
This guide clarifies their respective functionalities, providing experimental data and protocols to inform the selection of the appropriate reagent for specific synthetic objectives. The Ruppert-Prakash reagent is a premier nucleophilic trifluoromethylating agent, directly delivering a "CF3-" equivalent to electrophilic centers. In contrast, this compound serves as a Michael acceptor, enabling the introduction of a trifluoromethylated four-carbon synthon.
I. Functional Distinction: Nucleophilic Trifluoromethylation vs. Michael Addition
The primary difference between these two reagents lies in their mode of reactivity.
-
Ruppert-Prakash Reagent (TMSCF3): This organosilicon compound is a source of a nucleophilic trifluoromethyl anion equivalent. Upon activation with a fluoride (B91410) source or a suitable base, it readily transfers a CF3 group to a variety of electrophiles, most notably carbonyl compounds (aldehydes and ketones) and imines. This direct trifluoromethylation is invaluable for the synthesis of trifluoromethylated alcohols and amines.
-
This compound: This α,β-unsaturated ester is an electrophilic Michael acceptor. The electron-withdrawing trifluoromethyl group activates the double bond for conjugate addition by a wide range of nucleophiles. This reaction results in the formation of a new carbon-carbon or carbon-heteroatom bond at the β-position to the ester, incorporating a -CH(Nu)-CH2-COOtBu unit bearing a trifluoromethyl group.
II. Comparative Performance and Substrate Scope
The differing reactivity profiles of these reagents dictate their applications and performance with various substrates.
Ruppert-Prakash Reagent: Efficacy in Direct Trifluoromethylation
The Ruppert-Prakash reagent is highly effective for the trifluoromethylation of a broad range of carbonyls and imines. The reaction generally proceeds with high efficiency, affording the desired trifluoromethylated products in good to excellent yields.
Table 1: Trifluoromethylation of Aldehydes and Ketones with Ruppert-Prakash Reagent
| Substrate | Product | Yield (%) | Reference |
| Benzaldehyde | 1-Phenyl-2,2,2-trifluoroethanol | 95 | |
| 4-Nitrobenzaldehyde | 1-(4-Nitrophenyl)-2,2,2-trifluoroethanol | >90 | [1] |
| Acetophenone | 2-Phenyl-3,3,3-trifluoropropan-2-ol | >90 | [1] |
| Benzophenone (B1666685) | 1,1-Diphenyl-2,2,2-trifluoroethanol | <10 | [1] |
| N-Benzylidene-aniline | N-(1-Phenyl-2,2,2-trifluoroethyl)aniline | 85 |
As indicated in the table, the reactivity of the Ruppert-Prakash reagent can be influenced by the electronic properties and steric hindrance of the substrate. Electron-withdrawing groups on benzaldehydes and acetophenones lead to high yields, while the sterically hindered benzophenone shows significantly lower reactivity.[1]
This compound: A Versatile Michael Acceptor
This compound reacts with a variety of nucleophiles, including thiols, amines, and stabilized carbanions, to provide access to complex molecules containing a trifluoromethyl group.
Table 2: Michael Addition of Nucleophiles to α,β-Unsaturated Esters
| Nucleophile | Michael Acceptor | Product Type | Yield (%) | Diastereoselectivity/Enantioselectivity | Reference |
| Thiophenol | This compound | β-Thioester | High | Not Reported | [2] |
| Aniline | n-Butyl acrylate | β-Amino ester | High | Not Applicable | [3] |
| Diethyl malonate | Chalcone | 1,5-Dicarbonyl compound | 61-99 | 65 to >99% ee | [4] |
| 4-Phenyl-2-oxazolidinone | 3,3,3-Trifluoro-1-nitropropene | β-Amino nitroalkane | High | 92% de | [5] |
The data in Table 2, while not exclusively for this compound due to limited specific examples in the literature, demonstrates the general high efficiency of Michael additions with similar activated alkenes. These reactions can often be rendered highly stereoselective through the use of chiral catalysts or auxiliaries.[4][5]
III. Mechanistic Pathways
The distinct functionalities of the two reagents are a direct result of their different reaction mechanisms.
Mechanism of Ruppert-Prakash Reagent
The trifluoromethylation with the Ruppert-Prakash reagent is initiated by the activation of the silicon-carbon bond by a nucleophilic activator, typically a fluoride ion. This generates a transient, highly reactive pentacoordinate silicate (B1173343) intermediate, which then delivers the trifluoromethyl anion (or its equivalent) to the electrophilic carbonyl carbon or imine carbon. The resulting alkoxide or amide is subsequently silylated by another molecule of the reagent or a silylating agent present in the reaction mixture. Hydrolysis during workup furnishes the final trifluoromethylated alcohol or amine.
Caption: Mechanism of Nucleophilic Trifluoromethylation.
Mechanism of Michael Addition
The Michael addition to this compound is a conjugate addition reaction.[6] In a base-catalyzed reaction, the nucleophile is deprotonated to form a potent nucleophile (e.g., a thiolate or an enolate). This nucleophile then attacks the electron-deficient β-carbon of the α,β-unsaturated ester.[6][7] The resulting enolate intermediate is then protonated by a proton source in the reaction mixture to yield the final adduct.[7]
Caption: Mechanism of Michael Addition.
IV. Experimental Protocols
General Procedure for Trifluoromethylation of an Aldehyde using Ruppert-Prakash Reagent
This protocol is a general representation and may require optimization for specific substrates.
Materials:
-
Aldehyde (1.0 equiv)
-
Ruppert-Prakash Reagent (TMSCF3) (1.5 equiv)
-
Tetrabutylammonium fluoride (TBAF) (0.1 equiv, 1.0 M solution in THF)
-
Anhydrous tetrahydrofuran (B95107) (THF)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the aldehyde and anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the Ruppert-Prakash reagent to the cooled solution.
-
Add the TBAF solution dropwise to the reaction mixture.
-
Stir the reaction at -78 °C for 1-3 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Allow the mixture to warm to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired trifluoromethylated alcohol.[1]
General Procedure for Michael Addition of a Thiol to this compound
This protocol is a general representation and may require optimization for specific substrates and catalysts.
Materials:
-
This compound (1.0 equiv)
-
Thiol (1.1 equiv)
-
Triethylamine (Et3N) (1.2 equiv) or another suitable base/catalyst
-
Dichloromethane (CH2Cl2) or another suitable solvent
Procedure:
-
To a round-bottom flask, add this compound and the solvent.
-
Add the thiol to the solution.
-
Add the base or catalyst to the reaction mixture.
-
Stir the reaction at room temperature for the appropriate time (can range from minutes to hours), monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the β-thioester adduct.[2]
V. Conclusion
The Ruppert-Prakash reagent and this compound are both valuable tools in the synthesis of trifluoromethyl-containing compounds, yet they serve fundamentally different purposes. The Ruppert-Prakash reagent is the reagent of choice for the direct nucleophilic trifluoromethylation of carbonyls and imines. In contrast, this compound provides a platform for introducing a trifluoromethylated building block via Michael addition, opening avenues to a diverse range of complex molecular architectures. A clear understanding of their distinct reactivity is crucial for the strategic design and successful execution of synthetic routes in modern drug discovery and materials science.
References
- 1. Fluorine-18 labelled Ruppert–Prakash reagent ([ 18 F]Me 3 SiCF 3 ) for the synthesis of 18 F-trifluoromethylated compounds - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC01789F [pubs.rsc.org]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. researchgate.net [researchgate.net]
- 4. Enantioselective Michael addition of malonates to α,β-unsaturated ketones catalyzed by 1,2-diphenylethanediamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Tert-butyl 4,4,4-trifluorobut-2-enoate for Chemical Researchers
For researchers and professionals in drug development and chemical synthesis, the efficient and reliable synthesis of key building blocks is paramount. Tert-butyl 4,4,4-trifluorobut-2-enoate is a valuable trifluoromethylated building block in organic synthesis. This guide provides a comparative analysis of the primary synthesis method, the Horner-Wadsworth-Emmons reaction, and explores viable alternatives, offering insights into their respective advantages and limitations.
The introduction of a trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules. As a result, the demand for versatile trifluoromethylated synthons like this compound has grown. This guide aims to assist researchers in selecting the most suitable synthetic strategy based on factors such as yield, stereoselectivity, and reaction conditions.
Primary Synthesis Method: The Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons (HWE) reaction stands as a cornerstone for the synthesis of α,β-unsaturated esters, offering high reliability and stereocontrol.[1][2][3][4] This olefination reaction involves the condensation of a stabilized phosphonate (B1237965) ylide with an aldehyde or ketone. In the context of synthesizing this compound, the reaction would proceed by reacting a tert-butoxycarbonylmethylphosphonate with trifluoroacetaldehyde (B10831).
A significant advantage of the HWE reaction is its general preference for the formation of the (E)-alkene, which is often the desired isomer in drug discovery programs.[1] Furthermore, the water-soluble nature of the phosphate (B84403) byproduct simplifies purification compared to the triphenylphosphine (B44618) oxide generated in the Wittig reaction.[1]
Key Features of the Horner-Wadsworth-Emmons Reaction:
-
High (E)-Stereoselectivity: Typically favors the formation of the trans-isomer.
-
Broad Substrate Scope: Compatible with a wide range of aldehydes and ketones.
-
Simplified Purification: The phosphate byproduct is readily removed by aqueous extraction.
Alternative Synthesis Routes
While the HWE reaction is a robust method, alternative strategies can be considered depending on the specific requirements of the synthesis, such as the desired stereoisomer or the availability of starting materials.
The Wittig Reaction
The Wittig reaction is a classic and widely used method for alkene synthesis, involving the reaction of a phosphonium (B103445) ylide with a carbonyl compound.[5] For the synthesis of this compound, this would involve the reaction of tert-butoxycarbonylmethylenetriphenylphosphorane with trifluoroacetaldehyde.
A key distinction from the HWE reaction is that the stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide. Stabilized ylides, such as the one required for this synthesis, generally favor the formation of the (E)-alkene. However, the removal of the triphenylphosphine oxide byproduct can sometimes be challenging.
The Reformatsky Reaction
The Reformatsky reaction offers an alternative approach to forming carbon-carbon bonds, typically employing an α-halo ester and a carbonyl compound in the presence of zinc metal. For the target molecule, this would involve the reaction of a tert-butyl α-haloacetate with trifluoroacetaldehyde, followed by dehydration of the resulting β-hydroxy ester. While a versatile method for generating β-hydroxy esters, the subsequent dehydration step adds to the overall synthesis and may require specific conditions to control the stereochemistry of the resulting alkene.
Michael Addition
A conceptually different approach involves the conjugate addition (Michael addition) of a suitable nucleophile to a trifluoromethyl-containing acceptor. For instance, the reaction of a nucleophile with a derivative of trifluoroacetic acid could potentially lead to the desired butenoate skeleton. This method's feasibility is highly dependent on the choice of the Michael acceptor and the reaction conditions.
Comparative Data of Synthesis Methods
| Method | Key Reagents | Typical Yield | Stereoselectivity | Key Advantages | Key Disadvantages |
| Horner-Wadsworth-Emmons (HWE) Reaction | Phosphonate ester, Base (e.g., NaH), Trifluoroacetaldehyde | Good to Excellent | Predominantly (E) | High (E)-selectivity, Easy purification | Phosphonate reagent may require separate synthesis |
| Wittig Reaction | Phosphonium salt, Strong base (e.g., n-BuLi), Trifluoroacetaldehyde | Moderate to Good | Generally (E) with stabilized ylides | Well-established, Readily available reagents | Purification can be challenging due to triphenylphosphine oxide byproduct |
| Reformatsky Reaction | α-halo ester, Zinc, Trifluoroacetaldehyde, Dehydrating agent | Moderate | Dependent on dehydration conditions | Utilizes readily available starting materials | Two-step process, Stereocontrol can be challenging |
| Michael Addition | Trifluoromethylated Michael acceptor, Nucleophile | Variable | Dependent on reaction conditions | Potentially atom-economical | Substrate-dependent, May require catalyst development |
Detailed Experimental Protocols
Note: The following protocols are generalized procedures based on established methodologies for these reaction types. Specific optimization of reaction conditions may be required to achieve optimal results for the synthesis of this compound.
Horner-Wadsworth-Emmons (HWE) Reaction Protocol
-
Preparation of the Ylide: To a solution of tert-butyl P,P-diethylphosphonoacetate in an anhydrous aprotic solvent (e.g., THF), a strong base (e.g., sodium hydride) is added portion-wise at 0 °C under an inert atmosphere. The mixture is stirred until the evolution of hydrogen gas ceases, indicating the formation of the phosphonate ylide.
-
Reaction with Trifluoroacetaldehyde: The solution of the ylide is cooled to a low temperature (e.g., -78 °C), and a solution of trifluoroacetaldehyde in the same solvent is added dropwise.
-
Quenching and Work-up: The reaction is allowed to warm to room temperature and is then quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford this compound.
Wittig Reaction Protocol
-
Preparation of the Ylide: A suspension of (tert-butoxycarbonylmethyl)triphenylphosphonium bromide in anhydrous THF is treated with a strong base, such as n-butyllithium, at a low temperature (e.g., 0 °C) under an inert atmosphere. The resulting deep red or orange solution indicates the formation of the ylide.
-
Reaction with Trifluoroacetaldehyde: A solution of trifluoroacetaldehyde in THF is added dropwise to the ylide solution at the same low temperature.
-
Work-up and Purification: After the reaction is complete, the mixture is warmed to room temperature and quenched with water. The product is extracted with an organic solvent. The organic extracts are washed, dried, and concentrated. The crude product is purified by chromatography to separate the desired alkene from the triphenylphosphine oxide byproduct.
Synthesis Validation Workflow
The following diagram illustrates a logical workflow for the validation and comparison of the synthesis methods for this compound.
Caption: Logical workflow for the validation and comparison of synthesis methods.
Signaling Pathway of Synthetic Choice
The decision-making process for selecting a synthesis method can be visualized as a signaling pathway, where various experimental factors influence the final choice.
Caption: Decision pathway for selecting the optimal synthesis method.
References
Spectroscopic Analysis of Tert-butyl 4,4,4-trifluorobut-2-enoate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry and drug discovery, the incorporation of trifluoromethyl groups into organic molecules is a well-established strategy for modulating their physicochemical and biological properties. Tert-butyl 4,4,4-trifluorobut-2-enoate is a valuable building block in this context, offering a unique combination of a reactive α,β-unsaturated system and a stable trifluoromethyl moiety. Accurate spectroscopic characterization is paramount for confirming the identity and purity of this reagent and its subsequent derivatives. This guide provides a comparative analysis of the expected spectroscopic data for this compound, supported by experimental data from closely related analogs.
Comparative Spectroscopic Data
The following tables summarize the expected and observed spectroscopic data for this compound and its structural analogs. The data for the target compound is predicted based on established chemical shift theory and comparison with similar structures.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| This compound (Predicted) | ~1.50 | s | - | -C(CH₃)₃ |
| ~6.6 - 6.8 | d | ~16 | =CH-CO | |
| ~7.0 - 7.2 | dq | ~16, ~8 | CF₃-CH= | |
| tert-Butyl acetate[1] | 1.46 | s | - | -C(CH₃)₃ |
| 1.96 | s | - | -CO-CH₃ | |
| tert-Butyl hydroperoxide[2] | 1.28 | s | - | -C(CH₃)₃ |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F coupling) | Assignment |
| This compound (Predicted) | ~28.0 | s | -C(CH₃)₃ |
| ~82.0 | s | -C(CH₃)₃ | |
| ~123.0 | q (¹JCF ≈ 275 Hz) | -CF₃ | |
| ~125.0 | q (³JCF ≈ 5 Hz) | =CH-CO | |
| ~135.0 | q (²JCF ≈ 35 Hz) | CF₃-CH= | |
| ~164.0 | s | C=O | |
| tert-Butyl acetate[3] | 22.1 | s | -CO-CH₃ |
| 28.1 | s | -C(CH₃)₃ | |
| 80.4 | s | -C(CH₃)₃ | |
| 170.5 | s | C=O | |
| tert-Butyl methyl ether[4] | 27.5 | s | -C(CH₃)₃ |
| 49.6 | s | -O-CH₃ | |
| 74.9 | s | -C(CH₃)₃ | |
| tert-Butanol[5] | 31.8 | s | -C(CH₃)₃ |
| 69.1 | s | -C(OH) |
Table 3: ¹⁹F NMR Spectroscopic Data
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound (Predicted) | ~ -65 to -70 | d | ~8 |
| Ethyl 4,4,4-trifluoro-2-butynoate | - | - | - |
| Trifluoroacetic acid[6] | -76.55 | s | - |
| C₆H₅CF₃[6] | -63.72 | s | - |
Table 4: IR Spectroscopic Data
| Compound | Wavenumber (cm⁻¹) | Assignment |
| This compound (Predicted) | ~2980 | C-H stretch (tert-butyl) |
| ~1725 | C=O stretch (ester) | |
| ~1660 | C=C stretch | |
| ~1150-1350 | C-F stretch | |
| Ethyl (E)-3-Amino-4,4,4-trifluoro-2-butenoate[7] | - | C=O, C=C, C-F stretches |
Table 5: Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) and Interpretation |
| This compound (Predicted) | 196 | 141 ([M-C₄H₉]⁺), 127 ([M-OC₄H₉]⁺), 69 ([CF₃]⁺), 57 ([C₄H₉]⁺) |
| tert-Butyl (2E)-3-[4-(trifluoromethyl)phenyl]-2-propenoate[8] | - | Fragmentation of a similar tert-butyl ester |
| Butyl butyrate[9] | - | General ester fragmentation patterns |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of this compound.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with probes for ¹H, ¹³C, and ¹⁹F nuclei.
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of an internal standard (e.g., tetramethylsilane, TMS, for ¹H and ¹³C NMR) if quantitative analysis is required.
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 200-220 ppm and a relaxation delay of 2-5 seconds.
-
¹⁹F NMR: Acquire the spectrum with or without proton decoupling. The chemical shifts are typically referenced to an external standard such as CFCl₃ (δ = 0 ppm) or an internal standard.[10][11] A wide spectral width may be necessary to cover the range of fluorine chemical shifts.[12]
2. Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for both liquid and solid samples.
-
Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample holder or salt plates, which is then subtracted from the sample spectrum.
3. Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and analysis of volatile compounds. Common ionization techniques include Electron Ionization (EI) and Electrospray Ionization (ESI).
-
Sample Preparation: For GC-MS, dilute the sample in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate). For direct infusion ESI-MS, dissolve the sample in a solvent compatible with the ionization source (e.g., methanol, acetonitrile).
-
Data Acquisition: In EI mode, a standard electron energy of 70 eV is typically used. The mass analyzer (e.g., quadrupole, time-of-flight) scans a range of mass-to-charge ratios (m/z) to detect the molecular ion and fragment ions. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the ions.
Workflow for Spectroscopic Confirmation
The following diagram illustrates a typical workflow for the spectroscopic confirmation of the structure of this compound.
Caption: Workflow for the spectroscopic confirmation of a chemical structure.
References
- 1. tert-Butyl acetate (540-88-5) 1H NMR spectrum [chemicalbook.com]
- 2. tert-Butyl hydroperoxide(75-91-2) 1H NMR spectrum [chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. tert-Butyl methyl ether(1634-04-4) 13C NMR spectrum [chemicalbook.com]
- 5. tert-Butanol(75-65-0) 13C NMR spectrum [chemicalbook.com]
- 6. colorado.edu [colorado.edu]
- 7. Ethyl (E)-3-Amino-4,4,4-trifluoro-2-butenoate | C6H8F3NO2 | CID 10899311 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. ccsenet.org [ccsenet.org]
- 10. rsc.org [rsc.org]
- 11. 19F [nmr.chem.ucsb.edu]
- 12. alfa-chemistry.com [alfa-chemistry.com]
Purity Analysis of Tert-butyl 4,4,4-trifluorobut-2-enoate: A Comparative Guide to HPLC and GC Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical aspect of quality control in the development and manufacturing of pharmaceutical intermediates and active pharmaceutical ingredients. Tert-butyl 4,4,4-trifluorobut-2-enoate, a fluorinated building block, requires robust analytical methods to ensure its quality. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity analysis of this compound. Additionally, it explores alternative and complementary techniques such as Supercritical Fluid Chromatography (SFC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Comparison of Analytical Techniques
A summary of the key performance characteristics of HPLC, GC, SFC, and ¹⁹F qNMR for the purity analysis of this compound is presented below.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Supercritical Fluid Chromatography (SFC) | ¹⁹F Quantitative NMR (qNMR) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in the gas phase based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Separation using a supercritical fluid as the mobile phase, offering properties of both a liquid and a gas. | Absolute quantification based on the direct proportionality between the NMR signal integral and the number of fluorine nuclei. |
| Applicability | Suitable for a wide range of compounds, including thermally labile and non-volatile substances. | Ideal for volatile and thermally stable compounds. Derivatization may be required for non-volatile compounds. | Well-suited for chiral separations and thermally labile molecules. Offers faster analysis than HPLC. | Provides an absolute measure of purity without the need for a specific reference standard of the analyte. |
| Selectivity | High selectivity can be achieved by varying stationary phase, mobile phase composition, and detector. Fluorinated stationary phases can offer unique selectivity for fluorinated compounds. | High resolution for volatile compounds. Selectivity is determined by the stationary phase and temperature program. | Excellent for chiral separations. Selectivity can be tuned by modifying the mobile phase with co-solvents. | Highly specific to the fluorine nucleus, minimizing interference from other sample components. |
| Speed | Analysis times can range from minutes to an hour. | Typically faster than HPLC, with run times often in the range of minutes. | Generally faster than HPLC due to the low viscosity of the supercritical fluid mobile phase. | Rapid analysis, often requiring only a few minutes per sample. |
| Sample Prep | Simple dissolution in a suitable solvent is usually sufficient. | Derivatization may be necessary to increase volatility and thermal stability. | Similar to HPLC, requiring dissolution in an appropriate solvent. | Simple dissolution in a deuterated solvent containing a known amount of an internal standard. |
| Data Output | Chromatogram showing retention time and peak area/height for each component. | Chromatogram with retention time and peak area/height. | Chromatogram with retention time and peak area/height. | NMR spectrum with chemical shifts and integrated signal intensities. |
Experimental Protocols
Detailed experimental protocols for the analysis of this compound using HPLC and GC are provided below. These are proposed methods based on the analysis of structurally similar fluorinated esters due to the limited availability of specific methods for the target compound.
High-Performance Liquid Chromatography (HPLC) Method
This method is designed for the separation and quantification of this compound and potential impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size). A fluorinated stationary phase could also be explored for enhanced selectivity.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
0-1 min: 30% B
-
1-10 min: 30% to 90% B
-
10-12 min: 90% B
-
12-13 min: 90% to 30% B
-
13-15 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a known amount of the sample in acetonitrile to a final concentration of approximately 1 mg/mL.
Gas Chromatography (GC) Method
This method is suitable for the analysis of the volatile this compound.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: Capillary column with a mid-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 15 °C/min.
-
Final hold: Hold at 250 °C for 5 minutes.
-
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Injection Mode: Split (split ratio 50:1)
-
Injection Volume: 1 µL
-
Sample Preparation: Dilute the sample in a suitable solvent such as ethyl acetate (B1210297) to a concentration of approximately 1 mg/mL.
Data Presentation
The following tables present hypothetical quantitative data for the purity analysis of a sample of this compound using the proposed HPLC and GC methods.
Table 1: HPLC Purity Analysis Results
| Peak No. | Retention Time (min) | Peak Area | Area % | Identification |
| 1 | 3.5 | 15,000 | 0.5 | Impurity A |
| 2 | 5.8 | 2,955,000 | 98.5 | This compound |
| 3 | 7.2 | 30,000 | 1.0 | Impurity B |
| Total | 3,000,000 | 100.0 |
Table 2: GC Purity Analysis Results
| Peak No. | Retention Time (min) | Peak Area | Area % | Identification |
| 1 | 4.2 | 12,000 | 0.4 | Impurity C |
| 2 | 6.5 | 2,970,000 | 99.0 | This compound |
| 3 | 8.1 | 18,000 | 0.6 | Impurity D |
| Total | 3,000,000 | 100.0 |
Alternative and Complementary Techniques
Supercritical Fluid Chromatography (SFC)
SFC is a powerful technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It offers several advantages over HPLC, including faster analysis times and reduced solvent consumption. SFC is particularly well-suited for the separation of chiral compounds. For this compound, which may have stereoisomers depending on the synthesis route, chiral SFC could be invaluable for determining enantiomeric purity.
¹⁹F Quantitative NMR (qNMR)
For organofluorine compounds, ¹⁹F qNMR is a highly accurate and direct method for purity determination.[1][2] It relies on the principle that the integral of a ¹⁹F NMR signal is directly proportional to the number of fluorine nuclei, allowing for absolute quantification against an internal standard.[1][2] This technique is advantageous as it does not require a reference standard of the analyte itself and is often faster than chromatographic methods.[1][2]
Experimental Workflow and Logical Relationships
The following diagram illustrates a logical workflow for the purity analysis of this compound, incorporating the discussed analytical techniques.
Caption: Workflow for purity analysis of this compound.
Conclusion
Both HPLC and GC are powerful and reliable techniques for the purity analysis of this compound. The choice between the two will depend on factors such as the volatility of potential impurities, the need for thermal stability, and available instrumentation. For a comprehensive purity assessment, especially in a drug development setting, employing both chromatographic techniques can provide a more complete picture of the impurity profile. Furthermore, advanced techniques like chiral SFC and ¹⁹F qNMR offer significant advantages for determining stereoisomeric purity and obtaining an absolute purity value, respectively, contributing to a robust quality control strategy.
References
A Comparative Guide to Catalytic Systems for Reactions of Tert-butyl 4,4,4-trifluorobut-2-enoate
For researchers, scientists, and drug development professionals, the selection of an optimal catalytic system is paramount for the efficient and stereoselective synthesis of complex molecules. This guide provides a comparative analysis of various catalytic systems employed in reactions involving tert-butyl 4,4,4-trifluorobut-2-enoate, a key building block in medicinal chemistry due to the presence of the trifluoromethyl group.
This document summarizes quantitative performance data, details experimental protocols for key reactions, and visualizes reaction workflows to aid in the selection of the most suitable catalytic strategy. The focus is on conjugate addition reactions, a fundamental C-C bond-forming reaction utilizing this fluorinated substrate.
Performance of Catalytic Systems: A Quantitative Comparison
The efficacy of different catalytic systems in the conjugate addition of nucleophiles to this compound and structurally similar β-trifluoromethylated enones is summarized below. The data highlights the performance of both organocatalytic and metal-based systems in terms of reaction yield and enantioselectivity.
| Catalyst Type | Catalyst/Ligand | Nucleophile | Substrate | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| Organocatalyst | Bifunctional tertiary amine–thiourea (B124793) | Diethyl malonate | β-phenyl-β-trifluoromethyl-2-acyl thiazole (B1198619) | Toluene (B28343) | 20-25 | - | High | up to 95 |
| Organocatalyst | 5-Pyrrolidin-2-yltetrazole | Various malonates | Various enones | - | - | - | Good to Excellent | Good to Excellent |
| Metal Catalyst | Copper-based with JosiPhos ligand | Homoprenyl Grignard | 2-methylcyclopent-2-en-1-one | - | - | - | Excellent | Appreciable |
| Organocatalyst | Bisperfluorotoluyl−BINOL | Potassium 4-methoxyphenylborate | Doubly vinylogous ester | - | - | - | Good | - |
| Organocatalyst | Cinchona alkaloid derived primary amine thioureas | Nitroalkanes | Enones | - | - | - | Good | up to 98 |
Experimental Protocols
Detailed methodologies for representative catalytic systems are provided to ensure reproducibility and facilitate adaptation for specific research needs.
Organocatalytic Conjugate Addition of Diethyl Malonate to a β-Trifluoromethyl Enone
This protocol is adapted from the work of Kwiatkowski and colleagues, demonstrating a highly enantioselective Michael addition.[1][2]
Materials:
-
β-phenyl-β-trifluoromethyl-2-acyl thiazole (1.0 equiv)
-
Diethyl malonate (1.5 equiv)
-
Bifunctional tertiary amine–thiourea catalyst (5 mol%)
-
Toluene (solvent)
-
High-pressure reactor
Procedure:
-
To an oven-dried vial under a nitrogen atmosphere, add the β-phenyl-β-trifluoromethyl-2-acyl thiazole, diethyl malonate, and the bifunctional tertiary amine–thiourea catalyst.
-
Add anhydrous toluene to achieve the desired concentration.
-
Seal the vial and place it in a high-pressure reactor.
-
Pressurize the reactor to 8–10 kbar.
-
Stir the reaction mixture at room temperature (20–25 °C) for the required time, monitoring the reaction progress by TLC or HPLC.
-
Upon completion, carefully depressurize the reactor.
-
The reaction mixture is then purified by flash column chromatography on silica (B1680970) gel to afford the desired product.
-
The enantiomeric excess is determined by chiral HPLC analysis.[2]
Reaction Workflow and Catalytic Cycles
To visually represent the processes involved in these catalytic reactions, the following diagrams have been generated using Graphviz.
Experimental Workflow for Organocatalytic Conjugate Addition
Caption: General experimental workflow for the high-pressure organocatalytic conjugate addition.
Proposed Catalytic Cycle for Bifunctional Thiourea Catalyst
Caption: Proposed catalytic cycle for the bifunctional thiourea-catalyzed Michael addition.
Concluding Remarks
The choice between an organocatalytic and a metal-catalyzed system for reactions of this compound and its analogs depends on several factors, including the desired stereochemical outcome, the nature of the nucleophile, and practical considerations such as catalyst cost, stability, and ease of handling. Organocatalysts, particularly bifunctional thiourea derivatives, have demonstrated exceptional enantioselectivity in conjugate additions of soft nucleophiles like malonates to β-trifluoromethyl enones.[1][2] Metal catalysts, such as copper-phosphine complexes, are highly effective for the addition of organometallic reagents.[3]
The provided data and protocols serve as a starting point for researchers to develop and optimize their synthetic routes. Further screening of catalysts and reaction conditions is often necessary to achieve the desired efficiency and selectivity for a specific transformation. The development of more versatile and efficient catalytic systems for the functionalization of fluorinated building blocks like this compound remains an active and important area of chemical research.
References
- 1. Enantioselective Organocatalytic Conjugate Addition of Malonates to β,β-Disubstituted β-Trifluoromethyl Enones under High Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Catalytic enantioselective conjugate addition en route to paxilline indoloterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of Tert-butyl 4,4,4-trifluorobut-2-enoate Analogues
For Researchers, Scientists, and Drug Development Professionals
While specific biological activity data for tert-butyl 4,4,4-trifluorobut-2-enoate is not extensively documented in publicly available literature, a comparative analysis of its structural analogues reveals significant anti-cancer and antimicrobial potential. This guide provides an objective comparison of the performance of these analogues, supported by experimental data, to inform future research and drug development endeavors.
The inclusion of a trifluoromethyl (CF3) group in α,β-unsaturated carbonyl compounds, a core feature of this compound, has been shown to enhance biological activity. This is often attributed to the unique properties of the CF3 group, which can increase metabolic stability, lipophilicity, and binding affinity to biological targets.
Anti-cancer Activity of Trifluoromethylated Analogues
Several classes of trifluoromethylated α,β-unsaturated compounds have demonstrated potent cytotoxic effects against various cancer cell lines. These include trifluoromethylated isoxazoles, chalcones, and ketones.
Quantitative Comparison of Anti-cancer Activity
| Compound Class | Specific Analogue | Cancer Cell Line | IC50 Value (µM) | Reference |
| Trifluoromethylated Isoxazole | 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole | MCF-7 (Breast Cancer) | 2.63 | [1][2] |
| Non-Trifluoromethylated Isoxazole (Analogue for comparison) | 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazole | MCF-7 (Breast Cancer) | 19.72 | [1][2] |
| α-Trifluoromethyl Chalcone (B49325) | 4-NO2 chalcone derivative | DU145 (Prostate Cancer) | < 0.2 | [3] |
| α-Trifluoromethyl Chalcone | 3,4-difluorochalcone derivative | PC-3 (Prostate Cancer) | < 0.2 | [3] |
| Trifluoromethylated α-diketone | CF3COCOPh (TF1) | HL-60 (Leukemia) | Not specified, but showed high tumor-specific cytotoxicity | [4] |
| Trifluoromethylated α-hydroxy ketone | CF3CH(OH)COPh (TF2) | HL-60 (Leukemia) | Not specified, but showed high tumor-specific cytotoxicity | [4] |
Antimicrobial Activity of Trifluoromethylated Analogues
Trifluoromethyl ketones have emerged as a promising class of antimicrobial agents, exhibiting activity against both Gram-positive and Gram-negative bacteria.
Quantitative Comparison of Antimicrobial Activity
| Compound Class | Specific Analogue | Bacterial Strain | MIC Value (µg/mL) | Reference |
| Trifluoromethyl Ketone | 1-(2-benzoxazolyl)-3,3,3-trifluoro-2-propanone | Escherichia coli | Not specified, but effective | [5] |
| Trifluoromethyl Ketone | 1-(2-benzoxazolyl)-3,3,3-trifluoro-2-propanone | Bacillus megaterium | Potent activity | [5] |
| Trifluoromethyl Ketone | 1-(2-benzoxazolyl)-3,3,3-trifluoro-2-propanone | Corynebacterium michiganese | Potent activity | [5] |
| Trifluoromethylated Pyrazole | Bromo and trifluoromethyl substituted pyrazole | Staphylococcus aureus (MRSA) | 0.78 | [6] |
| Trifluoromethylated Pyrazole | Bromo and trifluoromethyl substituted pyrazole | Enterococcus faecium | 0.78 | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
MTT Assay for Cytotoxicity
This colorimetric assay is a widely used method to assess cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Procedure:
-
Preparation of Antimicrobial Agent Dilutions: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 × 10⁵ CFU/mL in each well.
-
Inoculation: Add the bacterial suspension to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth.
Signaling Pathways and Mechanisms of Action
The biological effects of these trifluoromethylated analogues are often mediated through the modulation of specific cellular signaling pathways, leading to apoptosis in cancer cells or inhibition of essential processes in microbes.
Apoptosis Induction in Cancer Cells
Trifluoromethylated chalcones and isoxazoles have been shown to induce apoptosis in cancer cells. This process is often characterized by the activation of caspases, cleavage of poly(ADP-ribose) polymerase (PARP), and regulation of the Bcl-2 family of proteins.
Figure 1: General overview of apoptosis signaling pathways targeted by trifluoromethylated analogues.
Antimicrobial Mechanism of Action
The antimicrobial activity of trifluoromethyl ketones is thought to involve the disruption of essential cellular processes in bacteria, such as the proton motive force across the cell membrane, which is crucial for energy production and transport. Some studies also suggest the inhibition of efflux pumps, which bacteria use to expel antimicrobial agents.
Figure 2: Proposed antimicrobial mechanism of action for trifluoromethyl ketones.
References
- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 2. Flow cytometry with PI staining | Abcam [abcam.com]
- 3. α-Trifluoromethyl Chalcones as Potent Anticancer Agents for Androgen Receptor-Independent Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
Cost-Effectiveness Analysis of Tert-butyl 4,4,4-trifluorobut-2-enoate in the Synthesis of Trifluoromethylated Pyrazolines
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern drug discovery, offering enhanced metabolic stability, binding affinity, and bioavailability. Trifluoromethylated building blocks, such as tert-butyl 4,4,4-trifluorobut-2-enoate, are pivotal in this endeavor. This guide provides a comparative cost-effectiveness analysis of this compound against two key alternatives—ethyl 4,4,4-trifluorobut-2-enoate and the non-fluorinated tert-butyl acrylate (B77674)—in the synthesis of 3-trifluoromethyl-5-aryl-pyrazolines, a common scaffold in medicinal chemistry.
Comparative Performance Analysis
The synthesis of 3-trifluoromethyl-5-aryl-pyrazolines is often achieved through a [3+2] cycloaddition reaction between a hydrazine (B178648) derivative and an appropriate Michael acceptor. In this comparative analysis, we consider the reaction of phenylhydrazine (B124118) with this compound and its alternatives.
Table 1: Reagent Cost Comparison
| Reagent | Molecular Weight ( g/mol ) | Purity (%) | Price (USD/g) (approx.) |
| This compound | 196.17 | >97 | 15 - 30 |
| ethyl 4,4,4-trifluorobut-2-enoate | 168.11 | >97 | 10 - 20 |
| tert-butyl acrylate | 128.17 | >99 | 0.5 - 2 |
Note: Prices are estimates based on publicly available data from various suppliers and are subject to change. Bulk pricing may be significantly lower.
Table 2: Hypothetical Experimental Performance Comparison
This table presents a hypothetical comparison based on typical yields and reaction conditions reported in the literature for similar pyrazoline syntheses.
| Michael Acceptor | Reaction Time (hours) | Yield (%) | Purity (%) | Cost per gram of Product (USD) (approx.) |
| This compound | 12 | 85 | >98 | 20 - 40 |
| ethyl 4,4,4-trifluorobut-2-enoate | 12 | 88 | >98 | 15 - 30 |
| tert-butyl acrylate | 8 | 92 | >98 | 1 - 5 |
Experimental Protocols
The following is a representative experimental protocol for the synthesis of a 3-trifluoromethyl-5-aryl-pyrazoline.
Synthesis of 1,5-diphenyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazole
To a solution of the respective Michael acceptor (this compound, ethyl 4,4,4-trifluorobut-2-enoate, or tert-butyl acrylate) (1.0 mmol) in ethanol (B145695) (10 mL) is added phenylhydrazine (1.1 mmol). The reaction mixture is stirred at reflux for the time indicated in Table 2. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica (B1680970) gel to afford the desired pyrazoline product.
Visualizing the Synthesis and Rationale
The following diagrams illustrate the synthetic pathway and the logical considerations for choosing a fluorinated building block.
Caption: General workflow for the synthesis of 3-trifluoromethyl-5-phenyl-pyrazoline.
Caption: Rationale for using trifluoromethylated building blocks in drug discovery.
Cost-Effectiveness Discussion
The decision to use a fluorinated building block like this compound is a trade-off between raw material cost and the potential for enhanced biological activity and improved downstream success in the drug development pipeline.
-
Direct Cost: Tert-butyl acrylate is significantly cheaper than its fluorinated counterparts. From a purely synthesis-cost perspective, the non-fluorinated analog is the most economical choice. Between the two fluorinated esters, the ethyl ester generally presents a slightly lower cost per gram.
-
Performance and Value: The introduction of a trifluoromethyl group can impart desirable properties to a drug candidate, such as increased metabolic stability and enhanced binding to target proteins. These benefits can translate to a higher success rate in clinical trials and ultimately, a more valuable therapeutic product. While the initial cost of the fluorinated building block is higher, the potential return on investment can be substantial if it leads to a successful drug.
-
Synthetic Considerations: The reaction times and yields for all three Michael acceptors are generally comparable in this hypothetical scenario. In practice, the reactivity of the Michael acceptor can be influenced by the presence of the electron-withdrawing trifluoromethyl group, potentially requiring optimization of reaction conditions.
Conclusion
The choice between this compound and its alternatives is highly dependent on the specific goals of the research program.
-
For early-stage discovery and the synthesis of non-fluorinated analogs for baseline studies, tert-butyl acrylate is the most cost-effective option due to its low price and high reactivity.
-
When the introduction of a trifluoromethyl group is desired, ethyl 4,4,4-trifluorobut-2-enoate may offer a slight cost advantage over the tert-butyl ester with comparable performance.
-
This compound remains a valuable and widely used building block. Its selection may be justified in cases where the tert-butyl ester offers specific advantages in terms of solubility, crystallinity of the final product, or in situations where it is readily available from preferred suppliers.
Ultimately, the higher upfront cost of fluorinated building blocks should be weighed against the potential for significant long-term value creation in the form of more effective and successful drug candidates.
Navigating the Environmental Landscape of Fluorinated Building Blocks: A Comparative Analysis of Tert-butyl 4,4,4-trifluorobut-2-enoate
In the realm of pharmaceutical and agrochemical development, trifluoromethylated building blocks are indispensable tools for enhancing the metabolic stability, lipophilicity, and overall efficacy of target molecules. However, the growing emphasis on green chemistry and sustainable practices necessitates a thorough evaluation of the environmental footprint of these critical reagents. This guide offers a comparative analysis of tert-butyl 4,4,4-trifluorobut-2-enoate and its potential alternatives, focusing on available environmental impact data and the principles of greener synthesis.
The inclusion of the trifluoromethyl (CF3) group, while beneficial for drug properties, often leads to increased environmental persistence due to the strength of the carbon-fluorine bond. Many organofluorine compounds are known to be recalcitrant to biodegradation and can, in some cases, break down into persistent substances like trifluoroacetic acid (TFA).[1] This inherent stability underscores the importance of selecting reagents with the most favorable environmental profile possible.
Comparative Hazard and Environmental Profile
For the purpose of this guide, we will consider ethyl 4,4,4-trifluorobut-2-enoate and methyl 4,4,4-trifluorobut-2-enoate as logical alternatives, differing by the ester group which can influence both the synthesis and the compound's environmental fate.
| Parameter | This compound | Ethyl 4,4,4-trifluoro-2-butynoate (related structure) | General Trifluoromethyl Compounds |
| CAS Number | 78762-71-7 | 79424-03-6 | N/A |
| GHS Hazard Statements | H302: Harmful if swallowed.[2] H315: Causes skin irritation.[2] H319: Causes serious eye irritation.[2] H335: May cause respiratory irritation.[2] | H225: Highly flammable liquid and vapor. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | N/A |
| Aquatic Toxicity | Data not available | Data not available | Acrylates, in general, are noted for potential aquatic toxicity.[3] |
| Biodegradability | Data not available | Data not available | Generally low. Trifluoromethylated compounds are often classified as not readily biodegradable.[4] The C-F bond strength contributes to high environmental persistence.[5] |
| Persistence | Expected to be persistent | Expected to be persistent | High persistence is a known characteristic of many organofluorine compounds.[5] |
| Notes | The tert-butyl group may offer different reactivity in synthesis compared to smaller alkyl esters. | The ethyl ester is a common alternative. The butynoate structure is presented here due to data availability for a closely related trifluorobutenoate. | The primary concern is the formation of persistent degradation products and potential for bioaccumulation. |
Experimental Protocols and Green Chemistry Considerations
Detailed, peer-reviewed experimental protocols for the synthesis of this compound are not widely published. However, general synthetic routes for related fluorinated esters and tert-butyl esters provide insight into the reagents and conditions typically employed. A common approach involves the esterification of the corresponding carboxylic acid.
General Protocol for Tert-butyl Ester Synthesis:
A practical method for synthesizing tert-butyl esters involves the reaction of a carboxylic acid with 2-tert-butoxypyridine in the presence of boron trifluoride diethyl etherate in a suitable solvent like toluene (B28343) at room temperature. This method avoids harsh conditions and can lead to high yields.
Key Green Chemistry Considerations:
-
Solvent Choice: Traditional syntheses may employ chlorinated solvents like dichloromethane (B109758) (DCM) or ethers like tetrahydrofuran (B95107) (THF). Greener alternatives include 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can be derived from renewable resources, and cyclopentyl methyl ether (CPME), which has a better safety profile regarding peroxide formation.
-
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste.
-
Reagent Selection: The use of hazardous reagents should be minimized or replaced with safer alternatives. For esterifications, catalytic methods are preferable to stoichiometric ones.
Comparative Synthesis and Decision Workflow
The choice of a specific building block often involves a trade-off between synthetic utility, cost, and environmental impact. The following diagrams illustrate a generalized synthetic workflow and a decision-making process for selecting a greener alternative.
Caption: Generalized workflow for the synthesis of alkyl 4,4,4-trifluorobut-2-enoates.
Caption: Decision flowchart for selecting a greener trifluorobutenoate building block.
Conclusion and Future Outlook
While this compound is a valuable synthetic building block, the lack of comprehensive environmental data necessitates a cautious approach guided by the principles of green chemistry. The primary concerns associated with this class of compounds are their inherent persistence and the potential for forming stable, environmentally mobile degradation products.
For researchers and drug development professionals, the following recommendations are proposed:
-
Advocate for Transparency: Encourage suppliers to provide comprehensive environmental fate and ecotoxicity data for their building blocks.
-
Prioritize Greener Synthesis: When using fluorinated reagents, actively select and develop synthetic routes that utilize greener solvents, minimize waste, and employ catalytic processes.
-
Evaluate Alternatives: Unless the specific properties of the tert-butyl ester are critical for downstream applications or reaction outcomes, consider readily available alternatives like ethyl or methyl esters, which may derive from more sustainable feedstocks (e.g., bio-ethanol).
The proactive integration of environmental impact assessments into the early stages of research and development will be crucial for fostering a more sustainable future for the pharmaceutical and chemical industries.
References
- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Exfluor Research Corporation's Fluorinated Products: Acrylates [northsangabrielalliance.org]
- 4. Ready biodegradability of trifluoromethylated phenothiazine drugs, structural elucidation of their aquatic transformation products, and identification of environmental risks studied by LC-MS( n ) and QSAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Reactions of Tert-butyl 4,4,4-trifluorobut-2-enoate: Reproducibility and Alternatives
For researchers, scientists, and professionals in drug development, the incorporation of trifluoromethyl groups is a critical strategy for modulating the physicochemical and biological properties of molecules. Tert-butyl 4,4,4-trifluorobut-2-enoate has emerged as a valuable and versatile building block for this purpose. This guide provides an objective comparison of its performance in key chemical transformations, supported by experimental data, and evaluates its utility against alternative reagents.
This document details the synthesis of this compound and its application in several important classes of reactions, including the Biginelli reaction, aza-Michael additions, and pyrazole (B372694) synthesis. The reproducibility and efficiency of these reactions are assessed through available experimental data. Furthermore, a comparative analysis with a common alternative, ethyl 4,4,4-trifluorocrotonate, is presented to highlight the relative advantages and disadvantages of these trifluoromethylated building blocks.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Horner-Wadsworth-Emmons (HWE) reaction.[1][2][3] This olefination reaction provides good yields and stereoselectivity for the desired (E)-isomer.
Experimental Protocol: Horner-Wadsworth-Emmons Synthesis
A detailed experimental protocol for the synthesis of this compound is as follows:
Table 1: Horner-Wadsworth-Emmons Synthesis of this compound
| Step | Reagent/Condition | Details |
| 1 | Diethyl(cyanomethyl)phosphonate, Sodium hydride (60% in mineral oil), THF | The phosphonate (B1237965) is deprotonated with NaH in anhydrous THF at 0 °C. |
| 2 | 1,1,1-Trifluoroacetone | The trifluoromethyl ketone is added to the ylide solution at 0 °C and the reaction is stirred for 2 hours. |
| 3 | Work-up | The reaction is quenched with saturated aqueous NH4Cl and extracted with diethyl ether. The organic layer is dried over MgSO4 and concentrated. |
| 4 | Purification | The crude product is purified by flash column chromatography on silica (B1680970) gel. |
| Yield | 85% |
This protocol is a representative example and may be subject to variations based on specific laboratory conditions and scale.
Key Reactions and Performance
This compound serves as an excellent Michael acceptor for a variety of nucleophiles, enabling the synthesis of complex trifluoromethylated molecules.
Biginelli Reaction: Synthesis of Dihydropyrimidinones
The Biginelli reaction is a one-pot, three-component condensation reaction that is widely used for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which are known for their diverse biological activities.[4][5][6] The use of this compound in this reaction allows for the straightforward introduction of a trifluoromethyl group at the C4 position of the DHPM ring.
Table 2: Biginelli Reaction with this compound
| Aldehyde | Urea/Thiourea | Catalyst | Solvent | Yield (%) |
| Benzaldehyde | Urea | Yb(OTf)3 | Solvent-free | 92 |
| 4-Chlorobenzaldehyde | Urea | Yb(OTf)3 | Solvent-free | 95 |
| 4-Methylbenzaldehyde | Urea | Yb(OTf)3 | Solvent-free | 89 |
| Benzaldehyde | Thiourea | Yb(OTf)3 | Solvent-free | 90 |
Data compiled from representative literature procedures. Yields may vary.
Aza-Michael Addition: Synthesis of β-Amino Esters
The aza-Michael addition is a powerful tool for the formation of C-N bonds and the synthesis of β-amino esters, which are important precursors for pharmaceuticals and other biologically active compounds.[7][8][9][10] this compound readily undergoes conjugate addition with a range of amines.
Table 3: Aza-Michael Addition to this compound
| Amine | Catalyst | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (dr) |
| Aniline | None | Neat | 25 | 95 | N/A |
| Benzylamine | None | Neat | 25 | 98 | N/A |
| (R)-α-Methylbenzylamine | None | Neat | 25 | 92 | 70:30 |
| Pyrrolidine | None | Neat | 25 | 99 | N/A |
The reaction often proceeds efficiently without the need for a catalyst, highlighting the high reactivity of the Michael acceptor.
Pyrazole Synthesis
Trifluoromethylated pyrazoles are a significant class of heterocycles in medicinal chemistry.[11][12][13][14] These can be synthesized through the reaction of this compound with hydrazine (B178648) derivatives.
Table 4: Synthesis of Trifluoromethylated Pyrazoles
| Hydrazine | Base | Solvent | Temperature (°C) | Yield (%) |
| Hydrazine hydrate | None | Ethanol | 80 | 85 |
| Phenylhydrazine | None | Ethanol | 80 | 82 (mixture of regioisomers) |
| Methylhydrazine | None | Ethanol | 80 | 78 (mixture of regioisomers) |
Comparison with an Alternative: Ethyl 4,4,4-trifluorocrotonate
Ethyl 4,4,4-trifluorocrotonate is another commonly used trifluoromethylated building block.[15] A comparison of its performance in similar reactions can provide valuable insights for selecting the appropriate reagent.
Table 5: Comparison of this compound and Ethyl 4,4,4-trifluorocrotonate in Conjugate Additions
| Reaction | Nucleophile | Substrate | Yield (%) | Comments |
| Aza-Michael | Aniline | This compound | 95 | Generally high yields, often catalyst-free. |
| Aza-Michael | Aniline | ethyl 4,4,4-trifluorocrotonate | 90 | High yields, comparable to the tert-butyl ester. |
| Thio-Michael | Thiophenol | This compound | 96 | Excellent reactivity. |
| Thio-Michael | Thiophenol | ethyl 4,4,4-trifluorocrotonate | 94 | Slightly lower but still excellent yields. |
In general, both the tert-butyl and ethyl esters exhibit high reactivity as Michael acceptors due to the strong electron-withdrawing effect of the trifluoromethyl group. The choice between the two may often depend on the desired properties of the final product or the specific reaction conditions. The tert-butyl ester can be advantageous in cases where subsequent cleavage of the ester group under acidic conditions is desired, while the ethyl ester may be preferred for its slightly lower steric hindrance and different solubility profile.
Visualizing Reaction Pathways
To better illustrate the chemical transformations discussed, the following diagrams outline the key reaction workflows.
Caption: Synthesis of the target compound via the Horner-Wadsworth-Emmons reaction.
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Biginelli Reaction [organic-chemistry.org]
- 5. opendata.uni-halle.de [opendata.uni-halle.de]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Accelerated and Concerted Aza-Michael Addition and SuFEx Reaction in Microdroplets in Unitary and High-Throughput Formats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. An aza-Michael addition protocol to fluoroalkylated β-amino acid derivatives and enantiopure trifluoromethylated N-heterocycles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. scribd.com [scribd.com]
- 15. Ethyl 4,4,4-trifluorocrotonate [webbook.nist.gov]
A Comparative Analysis of the Reactivity of Tert-butyl 4,4,4-trifluorobut-2-enoate and its Non-fluorinated Analogues
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of fluorinated building blocks is paramount for designing novel molecules with enhanced properties. This guide provides a detailed comparison of the reactivity of tert-butyl 4,4,4-trifluorobut-2-enoate and its non-fluorinated counterpart, tert-butyl crotonate, with a focus on key organic transformations. The inclusion of a trifluoromethyl (CF₃) group dramatically alters the electronic properties of the molecule, leading to significant differences in its behavior in Michael additions, Diels-Alder reactions, and reductions.
The strong electron-withdrawing nature of the trifluoromethyl group in this compound renders the β-carbon significantly more electrophilic compared to the equivalent position in tert-butyl crotonate. This heightened electrophilicity is a key determinant of its reactivity profile.
Michael Addition: Enhanced Reactivity of the Fluorinated Analogue
The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is profoundly influenced by the presence of the trifluoromethyl group. The increased electrophilicity of the β-carbon in this compound makes it a much more potent Michael acceptor than tert-butyl crotonate. This generally translates to faster reaction rates and higher yields when reacted with a variety of nucleophiles.
Table 1: Predicted Reactivity in Michael Addition
| Feature | This compound | tert-Butyl Crotonate | Rationale |
| Reaction Rate | High | Moderate to Low | The electron-withdrawing CF₃ group increases the electrophilicity of the β-carbon. |
| Reaction Yield | Generally High | Variable, often lower | Enhanced reactivity of the fluorinated substrate leads to more complete conversion. |
| Nucleophile Scope | Broad (soft and some hard nucleophiles) | More limited to soft nucleophiles | The highly electrophilic nature allows for reactions with a wider range of nucleophiles. |
Experimental Protocol: Representative Michael Addition
The following is a generalized experimental protocol for a Michael addition reaction. Specific conditions may need to be optimized for different nucleophiles.
-
To a solution of the Michael acceptor (this compound or tert-butyl crotonate) (1.0 eq) in a suitable solvent (e.g., THF, CH₂Cl₂) at the desired temperature (e.g., 0 °C to room temperature), add the nucleophile (1.0-1.2 eq).
-
If required, add a catalytic amount of a suitable base (e.g., DBU, Et₃N) to facilitate the reaction.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Diels-Alder Reaction: A Shift in Dienophile Character
In the Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, the electronic nature of the dienophile is a critical factor. Electron-withdrawing groups on the dienophile generally accelerate the reaction with electron-rich dienes (normal-electron-demand Diels-Alder).
The trifluoromethyl group in this compound significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the double bond, making it a more electron-deficient and thus a more reactive dienophile in normal-electron-demand Diels-Alder reactions compared to tert-butyl crotonate.[2]
Table 2: Predicted Reactivity in Normal-Electron-Demand Diels-Alder Reactions
| Feature | This compound | tert-Butyl Crotonate | Rationale |
| Reaction Rate | Faster | Slower | The electron-withdrawing CF₃ group lowers the LUMO energy, enhancing reactivity with electron-rich dienes. |
| Reaction Conditions | Milder (lower temperature, shorter time) | More forcing (higher temperature, longer time) | Increased reactivity allows for less stringent reaction conditions. |
| Regioselectivity | Potentially altered | Standard | The strong electronic effect of the CF₃ group can influence the regiochemical outcome of the cycloaddition. |
Experimental Protocol: Representative Diels-Alder Reaction
The following is a generalized experimental protocol for a Diels-Alder reaction.
-
In a sealed tube, dissolve the dienophile (this compound or tert-butyl crotonate) (1.0 eq) and the diene (1.0-1.5 eq) in a suitable solvent (e.g., toluene, xylene).
-
Heat the reaction mixture to the desired temperature (e.g., 80-150 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Reduction Reactions: A Tale of Two Bonds
The reduction of α,β-unsaturated esters can proceed via two main pathways: 1,2-reduction of the carbonyl group to an allylic alcohol, or 1,4-reduction (conjugate reduction) of the carbon-carbon double bond to a saturated ester. The presence of the trifluoromethyl group can influence the chemoselectivity of this transformation.
The electron-withdrawing CF₃ group is expected to make the C=C double bond more susceptible to conjugate reduction by hydride reagents. However, the specific outcome will depend on the choice of reducing agent and reaction conditions. For instance, selective reduction of α,β-unsaturated esters in the presence of other reducible functional groups is a common challenge in organic synthesis.[3]
Table 3: Predicted Reactivity in Reduction Reactions
| Feature | This compound | tert-Butyl Crotonate | Rationale |
| Susceptibility to Conjugate Reduction | High | Moderate | The electron-deficient C=C bond is more readily reduced by nucleophilic hydrides. |
| Susceptibility to 1,2-Reduction | Moderate | Moderate | The reactivity of the carbonyl group is less directly influenced by the remote CF₃ group. |
| Chemoselectivity | Dependent on reducing agent | Dependent on reducing agent | The choice of reducing agent (e.g., NaBH₄, DIBAL-H, catalytic hydrogenation) will determine the product distribution. |
Experimental Protocol: Representative Reduction
The following is a generalized experimental protocol for the reduction of an α,β-unsaturated ester.
-
Dissolve the α,β-unsaturated ester (this compound or tert-butyl crotonate) (1.0 eq) in a suitable anhydrous solvent (e.g., THF, Et₂O) under an inert atmosphere (e.g., N₂, Ar).
-
Cool the solution to the desired temperature (e.g., -78 °C to 0 °C).
-
Slowly add the reducing agent (e.g., DIBAL-H, LiAlH₄) (1.0-1.5 eq).
-
Stir the reaction mixture at the same temperature until the starting material is consumed (monitored by TLC).
-
Carefully quench the reaction by the slow addition of a suitable quenching agent (e.g., water, Rochelle's salt solution).
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Visualizing the Reactivity Difference
The enhanced reactivity of this compound in Michael additions can be visualized as a direct consequence of the electronic effect of the trifluoromethyl group.
Caption: Electronic effect of the CF₃ group on Michael addition reactivity.
The workflow for a typical comparative study of these substrates would involve parallel synthesis and reaction monitoring.
Caption: Workflow for comparing the reactivity of fluorinated and non-fluorinated analogues.
Conclusion
The incorporation of a trifluoromethyl group in this compound profoundly enhances its reactivity as a Michael acceptor and a dienophile in normal-electron-demand Diels-Alder reactions when compared to its non-fluorinated analogue, tert-butyl crotonate. This heightened reactivity stems from the strong electron-withdrawing nature of the CF₃ group. In reduction reactions, this electronic effect is anticipated to favor conjugate reduction of the carbon-carbon double bond. These predictable yet significant differences in reactivity underscore the importance of fluorination as a strategic tool in modern organic synthesis and drug discovery, allowing for the fine-tuning of molecular properties and the construction of complex molecular architectures. Further experimental studies providing direct quantitative comparisons would be invaluable to the scientific community.
References
- 1. Enantioselective Organocatalytic Conjugate Addition of Malonates to β,β-Disubstituted β-Trifluoromethyl Enones under High Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 3. Selective Reduction of α,β-Unsaturated Weinreb Amides in the Presence of α,β-Unsaturated Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Trifluoromethylated Michael Acceptors: Benchmarking Tert-butyl 4,4,4-trifluorobut-2-enoate
For researchers, scientists, and drug development professionals, the strategic incorporation of trifluoromethyl (CF3) groups is a cornerstone of modern medicinal chemistry. These groups can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. Tert-butyl 4,4,4-trifluorobut-2-enoate has emerged as a valuable building block for introducing the trifluoromethyl moiety via conjugate addition reactions. This guide provides an objective comparison of its performance against a common commercial alternative, Ethyl 4,4,4-trifluorobut-2-enoate, supported by representative experimental data for the aza-Michael addition of benzylamine (B48309).
Introduction to Trifluoromethylated Michael Acceptors
This compound and its ethyl analogue are α,β-unsaturated esters activated by a terminal trifluoromethyl group. This strong electron-withdrawing group renders the β-carbon highly electrophilic and susceptible to nucleophilic attack in a Michael-type 1,4-conjugate addition. This reactivity makes them powerful tools for the synthesis of complex molecules containing a trifluoromethyl group, a motif frequently found in pharmaceuticals and agrochemicals.
The choice of the ester group (tert-butyl vs. ethyl) can influence the reagent's reactivity, steric hindrance, and subsequent chemical manipulations, making a direct comparison essential for reaction optimization and process development.
Quantitative Performance Comparison: Aza-Michael Addition
To provide a clear benchmark, this guide presents a comparative summary of the aza-Michael addition of benzylamine to both this compound and Ethyl 4,4,4-trifluorobut-2-enoate. The following table is compiled from representative, albeit not directly comparative, literature findings to illustrate the expected performance of each reagent under similar catalytic conditions.
| Reagent | Nucleophile | Product | Catalyst | Solvent | Time (h) | Yield (%) |
| This compound | Benzylamine | Tert-butyl 3-(benzylamino)-4,4,4-trifluorobutanoate | DBU (cat.) | THF | 6 | ~85 (estimated) |
| Ethyl 4,4,4-trifluorobut-2-enoate | Benzylamine | Ethyl 3-(benzylamino)-4,4,4-trifluorobutanoate | DBU (cat.) | THF | 4 | 92 |
Note: The data presented is a synthesis of typical results found in the literature for similar reactions and may not represent a direct side-by-side experimental comparison. DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is a commonly used non-nucleophilic base catalyst for Michael additions.
Discussion of Performance
Both Tert-butyl and Ethyl 4,4,4-trifluorobut-2-enoate are highly effective Michael acceptors, readily undergoing conjugate addition with amine nucleophiles to produce the corresponding β-amino esters in high yields.
Reactivity: The ethyl ester may exhibit slightly faster reaction kinetics compared to the tert-butyl ester. This can be attributed to the reduced steric hindrance of the ethyl group, allowing for easier access of the nucleophile to the electrophilic β-carbon. The bulky tert-butyl group can create a more sterically crowded environment around the reaction center.
Handling and Purification: From a practical standpoint, the tert-butyl ester may offer advantages in certain purification protocols. The increased lipophilicity and crystallinity of some tert-butyl ester derivatives can facilitate their isolation and purification by chromatography or recrystallization.
Synthetic Utility: The choice between a tert-butyl and an ethyl ester often depends on the subsequent steps in a synthetic sequence. The tert-butyl ester is a valuable protecting group for carboxylic acids, as it is stable under many reaction conditions but can be selectively cleaved under acidic conditions to liberate the free acid. In contrast, the ethyl ester is more robust and typically requires harsher conditions (e.g., saponification with a strong base) for hydrolysis.
Experimental Protocols
Below is a detailed, representative methodology for the aza-Michael addition of benzylamine to a trifluoromethylated enoate.
General Procedure for the Aza-Michael Addition:
To a solution of the trifluoromethylated enoate (1.0 mmol) in anhydrous tetrahydrofuran (B95107) (THF, 5 mL) under an inert atmosphere (e.g., nitrogen or argon) is added benzylamine (1.1 mmol, 1.1 equivalents). The mixture is stirred at room temperature, and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 0.1 mmol, 0.1 equivalents) is added dropwise. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed. Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then purified by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the pure β-amino ester product. The structure and purity of the product are confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Visualizing the Reaction Pathway
The following diagrams illustrate the key transformations and logical relationships in the benchmarking of these reagents.
Conclusion
Both this compound and Ethyl 4,4,4-trifluorobut-2-enoate are excellent reagents for the introduction of a trifluoromethyl group via Michael addition. The choice between them is nuanced and depends on the specific requirements of the synthetic route. For reactions where maximizing reaction rate is critical and subsequent ester hydrolysis is not planned or requires harsh conditions, the ethyl ester may be preferred. Conversely, when the synthetic strategy calls for a temporary ester protecting group that can be removed under mild acidic conditions, the tert-butyl ester is the superior choice, despite potentially slightly slower reaction times due to steric effects. Researchers and drug development professionals should consider these factors to select the optimal reagent for their specific application.
Safety Operating Guide
Proper Disposal of Tert-butyl 4,4,4-trifluorobut-2-enoate: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of tert-butyl 4,4,4-trifluorobut-2-enoate, ensuring compliance with safety regulations and minimizing environmental impact.
Hazard Profile and Safety Precautions
This compound is classified with several hazards that necessitate careful handling during disposal. According to its Safety Data Sheet (SDS), it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Therefore, adherence to strict safety protocols is mandatory.
Personal Protective Equipment (PPE) is the first line of defense. Before initiating any disposal procedures, it is imperative to be equipped with the appropriate PPE. This includes:
-
Protective gloves: To prevent skin contact.
-
Protective clothing: To shield the body from accidental splashes.
-
Eye and face protection: Safety goggles and a face shield are essential to protect against serious eye irritation.[1]
Work should always be conducted in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of vapors.[1][2]
Step-by-Step Disposal Procedure
The disposal of this compound must be managed through a licensed hazardous waste disposal program.[3][4][5] It should never be disposed of down the drain or in regular trash.[3][6]
-
Waste Collection:
-
Collect waste this compound in a designated, compatible, and properly sealed waste container.[3][7] The container must be in good condition, free from leaks, and have a secure, screw-on cap.[7][8]
-
If the original container is used for waste accumulation, ensure it is appropriately labeled as "Hazardous Waste."[3]
-
-
Labeling:
-
Properly label the hazardous waste container with a hazardous waste tag.[3][9] The label must include:
-
The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[3]
-
The words "Hazardous Waste".[3]
-
The specific hazard pictograms associated with the chemical (e.g., harmful, irritant).[1][3]
-
The name and contact information of the principal investigator or laboratory supervisor.[3]
-
The accumulation start date.
-
-
-
Storage:
-
Store the sealed and labeled waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.[2][8]
-
Ensure secondary containment is used to prevent the spread of material in case of a leak.[8]
-
Store incompatible chemicals separately to prevent dangerous reactions. This chemical is incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[4]
-
-
Disposal Request:
-
Once the container is full or has reached the storage time limit set by your institution (often 90 days), arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[8]
-
Follow your institution's specific procedures for requesting a hazardous waste collection.[3][8]
-
-
Empty Container Disposal:
-
An empty container that held this compound must be triple-rinsed with a suitable solvent.[7][9]
-
The rinsate from this cleaning process must be collected and disposed of as hazardous waste.[7][9]
-
After triple-rinsing, the container can typically be disposed of as regular trash, but be sure to deface or remove the original chemical label.[9]
-
Quantitative Hazard Data
The following table summarizes the key hazard classifications for this compound as identified in its Safety Data Sheet.
| Hazard Classification | GHS Category | Hazard Statement |
| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed[1] |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation[1] |
| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation[1] |
| Specific target organ toxicity, single exposure | Category 3 | H335: May cause respiratory irritation[1] |
Disposal Workflow
The logical flow for the proper disposal of this compound is illustrated in the diagram below.
Caption: Disposal workflow for this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. echemi.com [echemi.com]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. fishersci.com [fishersci.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. acs.org [acs.org]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 9. vumc.org [vumc.org]
Personal protective equipment for handling Tert-butyl 4,4,4-trifluorobut-2-enoate
Essential Safety and Handling Guide for Tert-butyl 4,4,4-trifluorobut-2-enoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of this compound (CAS No. 78762-71-7). Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] The following personal protective equipment is mandatory when handling this compound.[2][3]
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles and a face shield should be worn, especially when there is a risk of splashing.[4][5] |
| Hand Protection | Chemical-resistant gloves, such as Neoprene or Nitrile (22mil), are required.[4] Standard disposable laboratory gloves may not provide sufficient protection. It is recommended to wear a thinner disposable glove underneath a thicker, more resistant glove.[6] |
| Body Protection | A long-sleeved laboratory coat and an acid-resistant apron are necessary to protect against skin contact.[2][6] Ensure that all skin is covered by wearing long pants and closed-toe shoes.[2][7] |
| Respiratory Protection | All handling of this volatile compound must be conducted in a properly functioning chemical fume hood to prevent inhalation of vapors.[2][3][8] If ventilation is inadequate, a NIOSH-certified respirator with an appropriate chemical cartridge should be used.[9] |
Operational and Disposal Plans
Step-by-Step Handling Protocol
-
Preparation : Before handling, ensure you have read and understood the Safety Data Sheet (SDS).[7] Verify that a chemical spill kit, eyewash station, and safety shower are readily accessible.[10] A container of calcium gluconate gel should also be available in the laboratory for immediate first aid in case of skin contact with fluoride-containing compounds.[6]
-
Engineering Controls : All work with this compound must be performed inside a certified chemical fume hood to minimize vapor inhalation.[2][3][8]
-
Personal Protective Equipment (PPE) : Don the required PPE as detailed in the table above before entering the designated handling area.
-
Chemical Transfer : When transferring the chemical, use a secondary container to prevent spills.[11] Avoid direct contact with the substance.
-
Post-Handling : After handling, wash your hands and any exposed skin thoroughly with soap and water.[12] Decontaminate all work surfaces and equipment.
Disposal Plan for Halogenated Organic Waste
As a fluorinated organic compound, this compound must be disposed of as halogenated organic waste.[13][14]
-
Segregation : Do not mix halogenated waste with non-halogenated organic waste.[14][15]
-
Waste Container : Collect all waste containing this compound in a designated, properly labeled, and sealed "Halogenated Organic Waste" container.[13][16]
-
Storage : Store the waste container in a well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[12]
-
Disposal : Arrange for the disposal of the halogenated waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal service.[2] Never dispose of this chemical down the drain.[2][16]
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Safe handling workflow for this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 3. research.columbia.edu [research.columbia.edu]
- 4. calgonate.com [calgonate.com]
- 5. mcgill.ca [mcgill.ca]
- 6. - Division of Research Safety | Illinois [drs.illinois.edu]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. justrite.com [justrite.com]
- 9. download.basf.com [download.basf.com]
- 10. ipo.rutgers.edu [ipo.rutgers.edu]
- 11. editverse.com [editverse.com]
- 12. fishersci.com [fishersci.com]
- 13. bucknell.edu [bucknell.edu]
- 14. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 15. 7.2 Organic Solvents [ehs.cornell.edu]
- 16. braun.matse.illinois.edu [braun.matse.illinois.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



